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Core Science & Biosynthesis

Foundational

3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine: Comprehensive Safety, Handling, and Synthetic Utility Guide

Executive Summary: The Strategic Value of Fluorinated 7-Azaindoles In modern drug discovery, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) framework has emerged as a privileged scaffold, frequently utilized as a bioisoster...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Strategic Value of Fluorinated 7-Azaindoles

In modern drug discovery, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) framework has emerged as a privileged scaffold, frequently utilized as a bioisostere for indole and a highly effective hinge-binding motif in kinase inhibitors [1]. The targeted introduction of fluorine atoms at the C3 and C5 positions yields 3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine , a specialized and highly sought-after building block.

As a Senior Application Scientist, I emphasize that the strategic placement of these fluorine atoms is not merely structural; it represents a calculated physicochemical intervention:

  • Metabolic Shielding: Fluorination at the C3 position effectively blocks a well-documented metabolic "soft spot," preventing CYP450-mediated oxidation and improving the pharmacokinetic half-life of the resulting drug candidate [2].

  • pKa Modulation: The strong electron-withdrawing nature of the C3 and C5 fluorines significantly lowers the pKa of the pyrrole N-H. This enhances its hydrogen-bond donor capacity, strengthening bidentate interactions with the kinase hinge region (typically interacting with the backbone carbonyl and amide of the target protein) [3].

  • Lipophilicity Tuning: Fluorination increases the overall lipophilicity (LogP) of the scaffold, which can improve membrane permeability and central nervous system (CNS) penetration if required by the target product profile.

Physicochemical Profiling & Safety Data Sheet (SDS) Synopsis

To ensure reproducible experimental outcomes and maintain laboratory safety, a rigorous understanding of the compound's physical properties and hazard profile is mandatory. The electron-deficient nature of the fluorinated azaindole core makes it susceptible to specific environmental degradation over time, necessitating strict storage controls.

Physicochemical & Hazard Summary
ParameterSpecification / DataRationale / Implication
Chemical Formula C₇H₄F₂N₂High F-to-C ratio; significantly alters electron density compared to parent 7-azaindole.
Molecular Weight 154.12 g/mol Low molecular weight building block, ideal for fragment-based drug discovery (FBDD).
Appearance Off-white to pale yellow solidColor changes (darkening) may indicate oxidative degradation.
Storage Conditions 2-8°C, Inert Atmosphere (Ar/N₂)Prevents moisture absorption and oxidative degradation, ensuring high fidelity in sensitive cross-coupling reactions.
GHS Signal Word Warning Requires standard advanced laboratory safety protocols.
Hazard Statements H302, H315, H319, H335Harmful if swallowed; causes skin/eye irritation; may cause respiratory irritation.
Precautionary Codes P261, P280, P305+P351+P338Avoid breathing dust; wear PPE; specific protocols for eye contact mitigation.
Engineering Controls & PPE
  • Ventilation: Manipulations must be performed within a certified chemical fume hood. The compound's potential to cause respiratory irritation (H335) makes inhalation of airborne particulates a primary exposure risk.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended during bulk transfer), safety goggles with side shields, and a standard laboratory coat.

SafetyWorkflow S1 Storage Inert Atm, 2-8°C S2 PPE & Fume Hood Nitrile, Goggles S1->S2 S3 Reaction Prep Schlenk Technique S2->S3 S4 Emergency Response Eye Wash / Spill Kit S2->S4 Hazard Mitigation

Caption: Standard operating workflow for the safe handling and hazard mitigation of fluorinated azaindoles.

Synthetic Methodologies & Workflows

The incorporation of 3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine into complex molecular architectures typically relies on transition-metal-catalyzed cross-coupling[4]. Because the pyrrole nitrogen is rendered less nucleophilic by the adjacent fluorine atoms, standard alkylation or arylation conditions often fail or result in poor yields.

Self-Validating Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

To overcome the reduced nucleophilicity of the fluorinated core, a highly active catalyst system utilizing a bulky, electron-rich ligand is required. The following protocol is designed as a self-validating system: success at each step visually or chemically confirms the integrity of the prior step.

Reagents Required:

  • 3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Aryl Halide (e.g., Aryl bromide) (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • BrettPhos or tBuXPhos ligand (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous, degassed Toluene

Step-by-Step Methodology:

  • System Preparation (Causality: Moisture Exclusion): Flame-dry a Schlenk flask under a vacuum, then backfill with Argon. Rationale: Trace moisture will irreversibly quench the active Pd(0) species and hydrolyze the NaOtBu base, halting the catalytic cycle.

  • Reagent Loading: Inside an argon-filled glovebox, charge the flask with 3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine, the aryl halide, Pd₂(dba)₃, the ligand, and NaOtBu.

  • Solvent Addition: Seal the flask, remove it from the glovebox, and inject anhydrous, sparged toluene via syringe. Rationale: Non-polar solvents like toluene are critical here; they favor the final reductive elimination step of the Buchwald-Hartwig catalytic cycle, pushing the reaction to completion.

  • Reaction Execution: Heat the mixture to 90°C for 12–16 hours. Validation: The solution should transition from a dark red/purple (Pd₂(dba)₃) to a homogeneous dark amber, indicating active catalyst turnover. The appearance of a black precipitate (Pd black) early in the reaction indicates catalyst death (likely due to oxygen ingress).

  • Quench and Workup: Cool to room temperature, dilute with ethyl acetate (EtOAc), and filter through a pad of Celite to remove inorganic salts and precipitated palladium. Concentrate the filtrate in vacuo and purify via silica gel flash chromatography.

SyntheticUtility A 3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine B C3 Fluorination Metabolic Blocking A->B Structural C C5 Fluorination pKa Modulation A->C Physicochemical D N1 / N7 Bidentate Kinase Hinge Binding A->D Pharmacological E Buchwald-Hartwig N-Arylation A->E Synthetic Utility F Electrophilic Halogenation (C2) A->F Synthetic Utility

Caption: Structural rationale and primary synthetic pathways for 3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine.

Conclusion

Handling 3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine requires a synthesis of rigorous safety protocols and advanced organometallic handling techniques. By understanding the causality behind its physicochemical properties—specifically how dual fluorination modulates pKa and nucleophilicity—researchers can effectively leverage this building block to design highly potent, metabolically stable kinase inhibitors.

References

  • Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL: [Link] [1]

  • Title: The Azaindole Framework in the Design of Kinase Inhibitors Source: Molecules (MDPI) URL: [Link] [2]

  • Title: Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity Source: ACS Medicinal Chemistry Letters URL: [Link] [3]

  • Title: Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols Source: Beilstein Journal of Organic Chemistry URL: [Link] [4]

Exploratory

Physicochemical Profiling of 3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine in Drug Discovery

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing the physicochemical properties of heterocyclic scaffolds to achieve oral bioavailabili...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing the physicochemical properties of heterocyclic scaffolds to achieve oral bioavailability and target engagement. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged bioisostere of indoles and purines, heavily utilized in the design of ATP-competitive kinase inhibitors[1]. However, the parent scaffold often suffers from metabolic liabilities and suboptimal lipophilicity.

The strategic introduction of fluorine atoms at the C3 and C5 positions yields 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine . This in-depth technical guide explores the profound physicochemical shifts induced by this di-fluorination, detailing the causality behind its electronic behavior, and provides self-validating experimental protocols for its characterization.

Structural & Electronic Paradigm

The parent 1H-pyrrolo[2,3-b]pyridine molecule exhibits a unique push-pull electronic system between the electron-rich pyrrole ring and the electron-deficient pyridine ring[2]. The un-substituted scaffold possesses a pyridine-like nitrogen (N7) with a pKa of approximately 7.69, and a pyrrole-like nitrogen (N1) with a pKa near 16.7[3].

Introducing fluorine at the C3 and C5 positions fundamentally rewires this electronic landscape through strong inductive (-I) effects:

  • Attenuation of Pyridine Basicity: The highly electronegative fluorine at C5 directly withdraws electron density from the pyridine ring. Coupled with the inductive pull from the C3 fluorine, the basicity of the N7 nitrogen is drastically reduced. This ensures the molecule remains largely un-ionized at physiological pH (7.4), which is a critical driver for passive membrane permeability and blood-brain barrier (BBB) penetration.

  • Enhancement of Pyrrole Acidity: The dual -I effect propagates to the pyrrole NH, lowering its pKa and increasing its acidity. In the context of structural biology, this strengthens the NH group's capacity to act as a hydrogen bond donor, firmly anchoring the scaffold to the hinge region of target kinases[4].

  • Metabolic Blockade: The C3 position of the parent 7-azaindole is highly susceptible to electrophilic aromatic substitution and cytochrome P450-mediated oxidation. Fluorination at C3 acts as an impenetrable metabolic shield, drastically improving the half-life of the compound[1].

Physicochemical Data Summary

To facilitate rapid comparison during lead optimization, the theoretical and extrapolated physicochemical properties of 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine are summarized below, benchmarked against the parent 7-azaindole[5].

Property1H-pyrrolo[2,3-b]pyridine (Parent)3,5-Difluoro-1H-pyrrolo[2,3-b]pyridineCausality / Impact
Molecular Formula C₇H₆N₂C₇H₄F₂N₂Addition of 2x Fluorine
Molecular Weight 118.14 g/mol 154.12 g/mol Minimal size increase; ideal for FBDD.
LogP (Lipophilicity) ~1.3~2.1 - 2.3Enhanced hydrophobic packing in binding pockets.
pKa (Pyridine N7) 7.69~2.5 - 3.5Reduced basicity; prevents lysosomal trapping.
pKa (Pyrrole N1) ~16.7~13.5 - 14.5Stronger H-bond donor for hinge binding.
TPSA 28.7 Ų28.7 ŲMaintained polarity; excellent for CNS targets.

Self-Validating Experimental Protocols

A core tenet of rigorous scientific methodology is the deployment of self-validating systems. Standard aqueous assays often fail for fluorinated heterocycles due to poor solubility and micro-emulsion artifacts. The following protocols are engineered to bypass these failure points.

Protocol A: Cosolvent-Assisted Potentiometric pKa Determination

Causality: Highly lipophilic fluorinated azaindoles precipitate during standard aqueous titration. We utilize a methanol/water cosolvent system combined with the Yasuda-Shedlovsky extrapolation. Because the dielectric constant of the cosolvent mixture linearly correlates with the apparent pKa, this method allows precise derivation of the aqueous pKa without risking precipitation.

Step-by-Step Methodology:

  • Preparation: Prepare 1 mM solutions of 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine in 30%, 40%, and 50% (v/v) methanol/water mixtures. Add 0.15 M KCl to each to maintain a constant ionic strength.

  • Calibration: Calibrate the glass electrode using standard buffers prepared in identical cosolvent ratios. Crucial Step: This eliminates liquid junction potential errors that skew basicity readings.

  • Titration: Titrate each solution with 0.1 M standardized KOH under a continuous nitrogen purge. Rationale: Prevents atmospheric CO₂ absorption, which artificially lowers the pH of the unbuffered regions.

  • Extrapolation: Calculate the apparent pKa for each ratio using the Bjerrum function. Plot the apparent pKa versus the inverse dielectric constant ( 1/ϵ ) of the respective mixtures.

  • Validation: Extrapolate the linear regression to pure water ( 1/ϵ=0.0127 ) to determine the final, self-validated aqueous pKa.

Protocol B: Mass-Balance LC-MS/MS LogD (pH 7.4) Determination

Causality: Traditional UV-based shake-flask methods are compromised by trace impurities and phase-boundary emulsions. By utilizing LC-MS/MS to quantify the analyte in both the aqueous and organic phases, we create a closed mass-balance loop. If the total recovered mass does not equal the input mass, the assay invalidates itself, preventing the propagation of false data.

Step-by-Step Methodology:

  • Pre-saturation: Stir 1-octanol and 10 mM phosphate-buffered saline (PBS, pH 7.4) together for 24 hours. Rationale: Prevents thermodynamic volume shifts during the extraction phase.

  • Spiking: Dissolve the compound in the pre-saturated 1-octanol to a concentration of 100 µM.

  • Partitioning: Combine 1 mL of the spiked octanol and 1 mL of pre-saturated PBS in a silanized glass vial (to prevent non-specific adsorption).

  • Equilibration: Shake mechanically at 25°C for 60 minutes. Centrifuge at 3,000 x g for 15 minutes to forcefully break any micro-emulsions at the phase boundary.

  • Sampling & Quantification: Sample both phases using separate, pre-wetted syringes. Quantify the concentration in both phases via LC-MS/MS (MRM mode).

  • Validation: Calculate LogD as log10​([Octanol]/[PBS]) . The assay is only validated if the sum of the quantified mass in both phases equals 95-105% of the initial input mass.

Strategic Integration in Lead Optimization

The integration of 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine into a drug discovery pipeline requires a synchronized approach between structural biology, DMPK (Drug Metabolism and Pharmacokinetics), and physicochemical profiling.

Workflow N1 3,5-Difluoro-7-azaindole Scaffold N2 Physicochemical Profiling pKa & LogP Assays N1->N2 Property Screening N3 Kinase Hinge Binding (ATP Mimetic) N1->N3 Structural Biology N4 Metabolic Stability (C3/C5 F-Blockade) N1->N4 DMPK Analysis N5 Lead Optimization Candidate Selection N2->N5 N3->N5 N4->N5

Caption: Workflow for kinase inhibitor lead optimization utilizing the 3,5-difluoro-7-azaindole scaffold.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors Source: National Institutes of Health (NIH) - PubMed Central URL:[Link]

  • The Heterocyclic Chemistry of Azaindoles Source: Wipf Group, University of Pittsburgh URL:[Link]

  • 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 Source: PubChem, National Library of Medicine URL:[Link]

Sources

Foundational

Synthesis Pathways for 3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine Discovery: A Technical Guide

Abstract The discovery and synthesis of highly functionalized 7-azaindoles are critical to modern targeted therapeutics. This technical guide provides an authoritative, step-by-step methodology for synthesizing 3,5-diflu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The discovery and synthesis of highly functionalized 7-azaindoles are critical to modern targeted therapeutics. This technical guide provides an authoritative, step-by-step methodology for synthesizing 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine. By dissecting the causality behind transition-metal-free annulation and regioselective electrophilic fluorination, this document serves as a self-validating blueprint for drug development professionals seeking to scale or optimize this privileged scaffold.

Mechanistic Rationale & Pathway Design

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) framework is a cornerstone in medicinal chemistry, widely utilized as a bioisostere of indole [1]. Because it mimics purines, the 7-azaindole core acts as an exceptional hinge-binding motif within the ATP-binding pockets of critical kinases, including FGFR, JAK1, and Cdc7 [2].

The strategic introduction of fluorine atoms at the C-3 and C-5 positions fundamentally upgrades the molecule's pharmacokinetic profile:

  • 5-Fluoro Substitution: Increases the lipophilicity and metabolic stability of the core without introducing significant steric bulk, a modification proven to enhance binding affinity in FGFR inhibitors [3].

  • 3-Fluoro Substitution: Modulates the pKa of the pyrrole N-H, strengthening its capacity as a hydrogen-bond donor. Crucially, it blocks cytochrome P450-mediated metabolic oxidation at the electron-rich C-3 position, mitigating clearance liabilities [4].

To construct this dual-fluorinated system efficiently, the synthesis is divided into two distinct stages: the bottom-up construction of the 5-fluoro-7-azaindole core, followed by late-stage, regioselective electrophilic fluorination.

Pathway SM 2-Amino-3-bromo- 5-fluoropyridine Int 5-Fluoro-1H-pyrrolo [2,3-b]pyridine SM->Int Acetaldehyde DABCO, TBAB Target 3,5-Difluoro-1H-pyrrolo [2,3-b]pyridine Int->Target Selectfluor MeCN, 80°C

Forward synthesis pathway for 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine.

Stage 1: Synthesis of the 5-Fluoro-7-azaindole Core

The construction of the bicyclic core relies on a highly efficient, transition-metal-free annulation of 2-amino-3-bromo-5-fluoropyridine using acetaldehyde as a two-carbon synthon [5].

Causality of Reagents:

  • DABCO (1,4-diazabicyclo[2.2.2]octane): DABCO acts as a dual-purpose nucleophilic catalyst and base. It drives the initial condensation of acetaldehyde with the exocyclic amine to form an imine intermediate. Subsequently, its basicity facilitates the dehydrohalogenative cyclization by abstracting protons during the ring-closure event [5].

  • TBAB (Tetrabutylammonium bromide): Operating as a phase-transfer catalyst, TBAB increases the effective concentration of reactive ionic species in the heterogeneous reaction mixture. This significantly accelerates the cyclization rate and suppresses the formation of polymeric acetaldehyde byproducts [5].

Stage 2: Electrophilic Fluorination at C-3

The C-3 position of the 7-azaindole core is highly nucleophilic due to the enamine-like conjugation originating from the N1 lone pair. This inherent electronic bias allows for direct, regioselective electrophilic aromatic substitution without the need for directing groups.

Causality of Reagents:

  • Selectfluor (F-TEDA-BF4): Selectfluor is an air-stable, user-friendly electrophilic fluorine donor [6]. Theoretical and empirical studies demonstrate that the fluorination of electron-rich aromatic systems by Selectfluor proceeds primarily via a Single Electron Transfer (SET) mechanism [7]. The azaindole π-system donates an electron to Selectfluor, generating a radical cation intermediate. This is followed by rapid fluorine atom transfer and subsequent deprotonation to restore aromaticity.

Mechanism A 5-Fluoro-7-azaindole (Electron-rich C-3) B π-Complex Formation with Selectfluor A->B C Single Electron Transfer (SET) Radical Cation Intermediate B->C D Fluorine Atom Transfer & Deprotonation C->D E 3,5-Difluoro-7-azaindole (Target) D->E

Single Electron Transfer (SET) mechanism for electrophilic fluorination at the C-3 position.

Quantitative Data & Yield Analysis

The following table summarizes the optimized reaction parameters and expected quantitative outcomes for the two-stage synthesis.

Reaction StageSubstrateReagents & CatalystsSolventTemp / TimeTypical YieldPurity (HPLC)
1. Core Annulation 2-Amino-3-bromo-5-fluoropyridineAcetaldehyde (excess), DABCO (1.5 eq), TBAB (0.1 eq)Neat / H₂O76.5 °C / 5 h85 - 95%> 98%
2. C-3 Fluorination 5-Fluoro-1H-pyrrolo[2,3-b]pyridineSelectfluor (1.1 eq)Acetonitrile80 °C / 12-24 h65 - 80%> 95%

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific monitoring and quenching steps to prevent over-reaction and byproduct accumulation.

Protocol 1: Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine
  • Reactor Setup: Purge a 500 mL pressure reactor with dry nitrogen for 10 minutes.

  • Reagent Addition: Sequentially add 2-amino-3-bromo-5-fluoropyridine (20.0 g, 104.7 mmol, 1.0 equiv), DABCO (17.6 g, 157.0 mmol, 1.5 equiv), and TBAB (3.38 g, 10.5 mmol, 0.1 equiv) [5]. Carefully introduce acetaldehyde (excess) and seal the vessel.

  • Cyclization: Stir the heterogeneous mixture at room temperature for 1 hour to allow initial imine formation. Transfer the reactor to an oil bath pre-heated to 76.5 °C and stir vigorously for 5 hours.

  • Validation (Monitoring): Cool the system and sample an aliquot for HPLC analysis. Proceed only upon confirmation of 100% conversion of the starting material.

  • Quenching & Isolation: Quench the reaction by slowly adding deionized water (40 mL). Extract the aqueous layer with ethyl acetate (3 × 100 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the intermediate.

Protocol 2: Synthesis of 3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine
  • Preparation: In a flame-dried Schlenk tube under a nitrogen atmosphere, dissolve 5-fluoro-1H-pyrrolo[2,3-b]pyridine (10.0 g, 73.5 mmol, 1.0 equiv) in anhydrous acetonitrile (150 mL).

  • Fluorination: Add Selectfluor (28.6 g, 80.8 mmol, 1.1 equiv) in a single portion. The reaction mixture will remain a suspension initially.

  • Reaction: Heat the sealed tube to 80 °C. Stir continuously for 12 to 24 hours. The solution will progressively darken as the SET mechanism generates radical intermediates.

  • Validation (Monitoring): Monitor the disappearance of the starting material via LC-MS. Avoid pushing the reaction past 24 hours to prevent over-oxidation or di-fluorination artifacts.

  • Workup: Cool the mixture to room temperature. Dilute with dichloromethane (150 mL) to precipitate the spent DABCO-BF₄ salts. Filter the mixture through a short pad of Celite to remove the insoluble salts.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (gradient elution: hexanes to 30% ethyl acetate in hexanes) to isolate the target 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine as an off-white solid.

References

  • [2] The Azaindole Framework in the Design of Kinase Inhibitors - PMC - NIH. Source: National Institutes of Health (NIH). URL:[Link]

  • [6] Selectfluor - Wikipedia. Source: Wikipedia. URL:[Link]

  • [4] Selective Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12) with Activity in a Model of Alzheimer's Disease. Source: ACS Publications. URL:[Link]

  • [7] Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor - RSC Publishing. Source: Royal Society of Chemistry. URL:[Link]

Sources

Exploratory

Technical Guide: Physicochemical Profiling and Mass Spectrometry Workflows for 3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine

Executive Summary 3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine (commonly referred to as 3,5-difluoro-7-azaindole) is a highly privileged heterocyclic scaffold in modern medicinal chemistry. As a bioisostere of both indole and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine (commonly referred to as 3,5-difluoro-7-azaindole) is a highly privileged heterocyclic scaffold in modern medicinal chemistry. As a bioisostere of both indole and purine systems, the 7-azaindole core is extensively utilized in the design of kinase inhibitors due to its ability to mimic the adenine fragment of ATP[1]. The strategic introduction of fluorine atoms at the 3 and 5 positions fundamentally alters the molecule's electronic distribution, modulating its pKa, enhancing lipophilicity, and providing steric shielding against cytochrome P450 (CYP450)-mediated metabolism. This whitepaper provides an in-depth analysis of the compound's exact mass characteristics and outlines self-validating analytical protocols for its structural confirmation.

Chemical & Physicochemical Profiling

In drug development, distinguishing between molecular weight (the abundance-weighted average of isotopes) and exact mass (the mass of the most abundant isotopic composition) is critical for high-resolution mass spectrometry (HRMS)[2].

Table 1: Fundamental Chemical Properties of 3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine

PropertyValueClinical / Analytical Significance
Chemical Formula C7H4F2N2Baseline for isotopic pattern prediction.
Molecular Weight 154.119 g/mol Used for stoichiometric calculations and molarity in assays.
Exact Mass (Monoisotopic) 154.03425 DaCritical target value for HRMS structural validation (<5 ppm error).
Protonated Mass [M+H]+ 155.04153 DaPrimary ion observed in positive electrospray ionization (ESI+).
Hydrogen Bond Donors 1 (Pyrrole NH)Essential for binding to the kinase hinge region.
Hydrogen Bond Acceptors 1 (Pyridine N)Partners with the donor to mimic ATP interactions.

Structural and Pharmacological Rationale

The 7-azaindole core has driven the discovery of breakthrough therapeutics, such as the BRAF inhibitor vemurafenib, utilizing fragment-based drug discovery (FBDD)[1]. However, unsubstituted 7-azaindoles are susceptible to oxidative metabolism at electron-rich positions.

The Causality of Fluorination: Fluorine is the most electronegative element. Substituting hydrogen for fluorine at the 3 and 5 positions withdraws electron density from the aromatic system. This has three cascading effects:

  • Metabolic Shielding: It blocks primary sites of hydroxylation, extending the compound's in vivo half-life.

  • pKa Modulation: The electron-withdrawing effect lowers the pKa of the pyrrole N-H, increasing its acidity and strengthening its hydrogen-bond donor capacity within the ATP-binding pocket.

  • Lipophilicity: Fluorination enhances membrane permeability without significantly increasing steric bulk.

G A 3,5-Difluoro Substitution (Metabolic Shielding) B 7-Azaindole Core (Hinge-Binding Motif) A->B Modulates pKa & Lipophilicity C ATP-Binding Pocket (Kinase Target) B->C Mimics Adenine (H-Bonds) D Enhanced Selectivity & Bioavailability B->D Translates to

Caption: Logical flow of 3,5-difluoro-7-azaindole integration in kinase inhibitor design.

Analytical Workflow: Exact Mass Determination & Metabolic Profiling

To validate the synthesis of 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine and track its phase I metabolites, researchers rely on Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS)[3]. Exact mass determination is non-negotiable; a mass accuracy of <5 ppm is required to unambiguously differentiate the target compound from isobaric impurities and to identify minor metabolic shifts (e.g., +15.9949 Da for hydroxylation)[4].

G S1 1. Sample Preparation (pHLM Incubation & Quenching) S2 2. Chromatographic Separation (UPLC, C18 Column) S1->S2 S3 3. Ionization (Heated ESI+, Positive Mode) S2->S3 S4 4. Mass Analysis (Orbitrap / Q-TOF HRMS) S3->S4 S5 5. Data Processing (Exact Mass: 154.03425 Da) S4->S5

Caption: Step-by-step LC-HRMS workflow for exact mass determination and metabolic profiling.

Protocol: LC-HRMS Structural Validation and In Vitro Metabolism

Trustworthiness & Self-Validation: This protocol incorporates a negative control (no cofactor) to establish a baseline, ensuring that any detected mass shifts are strictly enzymatically driven[4].

Step 1: In Vitro pHLM Assay (Sample Preparation)

  • Action: Prepare a 10 µM solution of 3,5-difluoro-7-azaindole in 90 mM phosphate buffer (pH 7.4). Add pooled human liver microsomes (pHLM) to a final protein concentration of 1 mg/mL. Initiate the reaction by adding an NADPH regenerating system. Incubate at 37°C[3].

  • Causality: This simulates hepatic Phase I metabolism. The NADPH cofactor is essential for CYP450 activity.

  • Validation: Run a parallel control sample lacking NADPH to differentiate enzymatic metabolites from chemical degradation products.

Step 2: Reaction Quenching and Extraction

  • Action: At predefined intervals (e.g., 0, 15, 30, 60 min), transfer 60 µL of the reaction mixture into a tube containing 180 µL of ice-cold acetonitrile (spiked with an internal standard). Vortex and cool at -18°C for 30 minutes, then centrifuge at 14,000 rpm for 10 minutes[3].

  • Causality: The organic solvent instantly denatures the microsomal proteins, halting enzymatic activity, while extracting the small molecule analytes into the supernatant.

Step 3: Chromatographic Separation

  • Action: Inject 5 µL of the supernatant onto a UPLC system equipped with a C18 column (e.g., 100 × 2.1 mm, 1.7 µm). Utilize a gradient elution of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B)[4].

  • Causality: Chromatographic separation prevents co-elution of the parent compound with highly polar metabolites (such as N-oxides), thereby minimizing ion suppression in the MS source.

Step 4: Heated Electrospray Ionization (HESI) and HRMS Analysis

  • Action: Operate the Orbitrap or Q-TOF mass spectrometer in positive ionization mode (ESI+). Set the capillary temperature to 320°C. Acquire full scan spectra over a range of m/z 50–500 at a high resolution (e.g., 70,000 at m/z 200)[3].

  • Causality: The acidic mobile phase and positive ionization efficiently protonate the basic pyridine nitrogen of the azaindole core. The high resolution ensures the exact mass of the[M+H]+ ion is measured at 155.04153 Da, confirming the C7H5F2N2+ elemental composition with sub-ppm accuracy.

Step 5: Data Processing and Metabolite Identification

  • Action: Extract the exact mass chromatograms for the parent compound (m/z 155.04153) and screen for common biotransformations.

  • Causality: By comparing the exact mass of the parent to the fragments generated via collision-induced dissociation (CID), researchers can pinpoint the exact site of any metabolic modification, proving the efficacy of the 3,5-difluoro shielding strategy.

References

3.[4] Title: Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA Source: Drug Testing and Analysis URL: [Link]

4.[3] Title: Comparison of in vitro and in vivo models for the elucidation of metabolic patterns of 7‐azaindole‐derived synthetic cannabinoids Source: Saarland University URL: [Link]

Sources

Foundational

Harnessing the Power of the 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine Scaffold: A Guide to Optimizing Binding Affinity in Drug Design

An In-Depth Technical Guide: Abstract The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure, particularly in the development of kinas...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure, particularly in the development of kinase inhibitors.[1][2] Its bioisosteric relationship to both indole and purine systems makes it an ideal hinge-binding motif for ATP-competitive inhibitors.[2] This guide delves into the strategic incorporation of a 3,5-difluoro substitution pattern onto this core. We will explore the nuanced role of fluorine in modulating drug-receptor interactions, detail the key therapeutic targets, and provide a comprehensive overview of the gold-standard biophysical methodologies required to precisely quantify binding affinity. This document serves as a technical resource for researchers and drug development professionals aiming to leverage this powerful scaffold for the rational design of potent and selective therapeutics.

The Strategic Advantage of Fluorine in Modulating Drug-Receptor Interactions

The deliberate introduction of fluorine into a drug candidate is a well-established strategy to enhance its pharmacological profile. The unique physicochemical properties of fluorine—its small van der Waals radius (1.47 Å), high electronegativity (the highest of all elements), and the strength of the C-F bond—are leveraged to fine-tune a molecule's binding affinity, metabolic stability, and bioavailability.[3][4][5][6]

  • Enhancing Binding Affinity: Fluorine's electronegativity creates a localized dipole, enabling it to participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions within a protein's binding pocket.[3][4] It can also increase the lipophilicity of a molecule, which can strengthen hydrophobic interactions between the drug and its target receptor.[3][5]

  • Improving Metabolic Stability: The strength of the carbon-fluorine bond makes it resistant to metabolic oxidation by cytochrome P450 enzymes. Strategic placement of fluorine can shield metabolically labile positions on a molecule, thereby increasing its half-life.[6]

  • Modulating Physicochemical Properties: Fluorination can significantly alter the acidity (pKa) of nearby functional groups due to its strong electron-withdrawing nature.[6] This modulation can impact a compound's solubility and ability to permeate cell membranes, which are critical factors for oral bioavailability.[7]

The 3,5-difluoro substitution on the 1H-pyrrolo[2,3-b]pyridine core is not a random choice; it is a calculated design element intended to precisely alter the electronic landscape of the scaffold, creating specific, high-affinity interactions that can confer both potency and selectivity.

Key Therapeutic Targets: A Focus on Kinase Inhibition

The 7-azaindole scaffold has proven exceptionally fruitful in the discovery of kinase inhibitors.[2] Its structure mimics the adenine portion of ATP, allowing it to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site.[2] Derivatives of this scaffold have shown potent activity against a wide range of kinases.

  • Janus Kinases (JAKs): The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, TYK2) are central mediators of cytokine signaling.[8] Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune and inflammatory diseases.[8] The 1H-pyrrolo[2,3-b]pyridine core is a validated and essential component of several JAK inhibitors.[8][9][10][11]

  • Other Kinase Targets: Beyond JAKs, this scaffold has been successfully employed to develop inhibitors for other critical cancer and inflammation-related kinases, including:

    • Focal Adhesion Kinase (FAK) [12][13]

    • Fibroblast Growth Factor Receptor (FGFR) [14][15][16]

    • Traf2 and Nck-interacting kinase (TNIK) [17][18]

    • Insulin-like Growth Factor-1 Receptor (IGF-1R) [19]

    • Cell Division Cycle 7 Kinase (Cdc7) [20]

Data Presentation: Binding Affinities of Pyrrolo[2,3-b]pyridine Derivatives

The following table summarizes the inhibitory activities of various 1H-pyrrolo[2,3-b]pyridine-based compounds against their respective kinase targets, demonstrating the scaffold's versatility and potency.

Compound Class/ExampleTarget KinaseBinding Affinity MetricValue (nM)Reference
Pyrrolo[2,3-b]pyridine DerivativeJAK3IC₅₀Potent Inhibition[11]
(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-oneCdc7IC₅₀7[20]
1H-pyrrolo[2,3-b]pyridine Derivative (4h)FGFR1IC₅₀7[14][15]
1H-pyrrolo[2,3-b]pyridine Derivative (4h)FGFR2IC₅₀9[14][15]
1H-pyrrolo[2,3-b]pyridine Derivative (4h)FGFR3IC₅₀25[14][15]
Pyrrolo[2,3-b]pyridine DerivativeIGF-1RIC₅₀Nanomolar Potency[19]
Pyrrolo[2,3-b]pyridine DerivativeTNIKIC₅₀< 1[17][18]

Quantifying Binding Affinity: Gold-Standard Methodologies

Accurate determination of binding affinity is the cornerstone of structure-activity relationship (SAR) studies. It provides the quantitative data needed to guide medicinal chemistry efforts toward more potent and selective compounds. Several biophysical techniques are available, with Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) being among the most robust and informative.[21][22]

cluster_0 Binding Affinity Workflow Start Start Purify_Protein Purify Target Protein & Synthesize Compound Start->Purify_Protein Select_Assay Select Biophysical Assay (e.g., ITC, SPR) Purify_Protein->Select_Assay Run_Assay Perform Binding Experiment Select_Assay->Run_Assay Analyze_Data Analyze Data to Determine Affinity (Kd) Run_Assay->Analyze_Data SAR Incorporate into SAR Studies Analyze_Data->SAR Optimize Design & Synthesize New Analogs SAR->Optimize Iterative Cycle End Optimized Lead SAR->End Optimize->Purify_Protein cluster_spr SPR Principle LightSource Light Source Prism Prism LightSource->Prism GoldFilm Gold Film Immobilized Target Prism->GoldFilm:f0 Total Internal Reflection FlowCell Flow Cell (Analyte Injected) GoldFilm:f1->FlowCell Detector Detector (Measures change in refractive index)

Caption: Simplified schematic of an SPR experiment.

  • Sensor Chip Preparation:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of EDC and NHS. [23] * Immobilize the target protein to the surface via covalent amine coupling by injecting the protein in a low ionic strength buffer (e.g., 10 mM acetate, pH 4.5).

    • Deactivate any remaining active esters by injecting ethanolamine. [23]2. Binding Analysis:

    • Prepare a series of dilutions of the analyte (the 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine compound) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the different concentrations of the analyte over the sensor surface (containing the immobilized protein) and a reference surface (deactivated, no protein) at a constant flow rate.

    • The instrument records the change in response units (RU) over time, generating a sensorgram for each concentration. [24]The sensorgram shows an association phase during injection and a dissociation phase during buffer flow.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

    • Perform a global fit of the full set of sensorgrams (multiple concentrations) to a kinetic binding model (e.g., 1:1 Langmuir binding).

    • This analysis yields the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ). [24]

Structure-Activity Relationships (SAR) for Rational Design

SAR studies are essential for transforming a preliminary hit into an optimized lead compound. For the 1H-pyrrolo[2,3-b]pyridine scaffold, SAR involves systematically modifying different positions on the ring and evaluating the impact on binding affinity and selectivity. [25]While the 3,5-difluoro pattern establishes a specific electronic foundation, further optimization is achieved by exploring other substitution points.

Causality: The goal of SAR is to build a predictive model of how chemical structure relates to biological activity. For kinase inhibitors, this often means optimizing interactions in three key areas: the hinge-binding region, a hydrophobic pocket, and the solvent-exposed region. Modifications are chosen to enhance desired interactions (e.g., adding a group to form a new hydrogen bond) or to disrupt unfavorable ones (e.g., removing steric clashes).

Scaffold Hinge Hinge Binding (N1, N7) - Critical for affinity - H-bond interactions Hinge->Scaffold Selectivity Selectivity & Potency (C4, C5, C6) - Interact with specific  pockets - C5 can be key for selectivity Selectivity->Scaffold Solubility Solubility & PK (C2, C3) - Often points to solvent - Can be modified to  improve properties Solubility->Scaffold

Caption: Key regions for SAR on the 7-azaindole core.

  • Positions 1 and 7 (Hinge Binding): The two nitrogen atoms of the core are typically responsible for forming critical hydrogen bonds with the backbone of the kinase hinge region. These interactions are paramount for anchoring the inhibitor in the ATP-binding site.

  • Positions 4 and 5 (Selectivity Pockets): Substituents at these positions often project into deeper hydrophobic pockets or interact with specific amino acid residues that vary between different kinases. The introduction of a carbamoyl group at the C5-position, for example, has been shown to significantly increase JAK3 inhibitory activity. [11]Strategic modifications here are crucial for achieving selectivity.

  • Positions 2, 3, and 6 (Solvent Front): These positions are often more solvent-exposed and can be modified to improve physicochemical properties like solubility without disrupting core binding interactions. The 3,5-difluoro substitution itself at positions 3 and 5 is a prime example of using halogenation to modulate both local electronic effects and interactions within a specific sub-pocket. [12][19]

Conclusion and Future Outlook

The 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine scaffold represents a highly refined and powerful tool in the arsenal of the modern medicinal chemist. The strategic placement of fluorine atoms enhances the intrinsic value of the 7-azaindole core, providing a platform to achieve superior binding affinity, selectivity, and drug-like properties. A deep understanding of the underlying principles of fluorine chemistry, coupled with the rigorous application of quantitative biophysical techniques like ITC and SPR, enables a truly rational, data-driven approach to drug design. As our understanding of the structural biology of therapeutic targets continues to expand, this versatile and tunable scaffold is poised to remain at the forefront of inhibitor design, leading to the development of next-generation therapeutics for cancer, inflammation, and other debilitating diseases.

References

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  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed.
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  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science Publishers.
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  • Janus kinase inhibitor. Wikipedia.
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  • Structure–activity relations on [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone. The effect of methoxy substitution on aldose reductase inhibitory activity and selectivity.
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  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity rel
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  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
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Exploratory

The Strategic Introduction of Fluorine to a Privileged Scaffold: A Technical Guide to the Electronic Properties of 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine

For the attention of Researchers, Scientists, and Drug Development Professionals. This in-depth technical guide explores the nuanced electronic landscape of the 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine scaffold, a key hete...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide explores the nuanced electronic landscape of the 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine scaffold, a key heterocyclic core in modern medicinal chemistry. As a Senior Application Scientist, the following discourse is structured to provide not just a descriptive overview, but a causal analysis of why this particular arrangement of atoms elicits desirable properties for drug design, particularly in the realm of kinase inhibition.

The 7-Azaindole Core: A Privileged Platform in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine framework, commonly known as 7-azaindole, is a "privileged scaffold". This designation is reserved for molecular architectures that are capable of binding to multiple, unrelated biological targets. The 7-azaindole core is a bioisostere of indole, a common motif in endogenous ligands and, consequently, in many drug molecules. The strategic replacement of a carbon atom with nitrogen in the six-membered ring imparts unique electronic and hydrogen-bonding characteristics. This modification can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties. The pyrrolo[2,3-b]pyridine skeleton is a cornerstone in the development of inhibitors for a range of kinases, including focal adhesion kinase (FAK), fibroblast growth factor receptor (FGFR), and insulin-like growth factor-1 receptor (IGF-1R).[1][2]

The utility of this scaffold is evidenced by its presence in numerous clinical candidates and approved drugs. Its versatility stems from the ability to substitute at various positions, allowing for the precise orientation of pharmacophoric groups to interact with target proteins.

The Impact of Fluorine Substitution: A Deliberate Electronic Perturbation

The introduction of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to modulate a compound's properties. Fluorine, being the most electronegative element, exerts a powerful inductive effect, withdrawing electron density from the aromatic ring. This has several important consequences:

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby nitrogen atoms, influencing their protonation state at physiological pH and their ability to act as hydrogen bond acceptors.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly enhance the half-life of a drug.

  • Binding Interactions: Fluorine can participate in non-covalent interactions, including hydrogen bonds and multipolar interactions with protein backbones and side chains, which can contribute to enhanced binding affinity.

  • Conformational Control: The steric bulk of fluorine, although minimal, can influence the preferred conformation of a molecule, locking it into a bioactive shape.

In the context of the 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine scaffold, the placement of fluorine at the 3 and 5 positions is a deliberate design choice to synergistically influence the electronic landscape of the entire molecule.

A Deep Dive into the Electronic Architecture

While direct experimental data for the standalone 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine is not extensively published, a robust understanding of its electronic properties can be derived from computational chemistry and by drawing parallels with related halogenated heterocycles.[3][4]

Frontier Molecular Orbitals: The Heart of Reactivity and Interaction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's reactivity and its ability to participate in electronic transitions.[5] The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and its absorption of light.[5]

For the 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine scaffold, the following can be inferred:

  • HOMO: The HOMO is expected to be predominantly localized on the electron-rich pyrrole ring. The energy of the HOMO is a measure of the molecule's ability to donate electrons.[5] The electron-withdrawing fluorine atoms will likely lower the energy of the HOMO compared to the unsubstituted 7-azaindole, making the scaffold less susceptible to oxidation.

  • LUMO: The LUMO is anticipated to be distributed across the pyridine ring. The energy of the LUMO reflects the molecule's ability to accept electrons.[5] The fluorine substituents will stabilize the LUMO, making the scaffold a better electron acceptor.

  • HOMO-LUMO Gap: The combined effect of lowering the HOMO and stabilizing the LUMO will likely result in a relatively large HOMO-LUMO gap, contributing to the chemical stability of the scaffold.

A visual representation of the predicted HOMO and LUMO distributions is provided below.

G Predicted Frontier Molecular Orbitals cluster_0 HOMO cluster_1 LUMO HOMO Predominantly on the pyrrole ring (electron-donating region) LUMO Distributed across the pyridine ring (electron-accepting region)

Caption: Predicted localization of HOMO and LUMO in 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine.

Molecular Electrostatic Potential (MEP) Map: Visualizing the Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack.[6][7] In an MEP map, regions of negative potential (electron-rich) are typically colored red, while regions of positive potential (electron-poor) are colored blue.

For the 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine scaffold, the MEP map is predicted to show:

  • Negative Potential: A region of high electron density (red) is expected around the nitrogen atom of the pyridine ring (N7), making it a primary site for hydrogen bond donation in interactions with biological targets. The pyrrole nitrogen (N1) will also exhibit some negative potential.

  • Positive Potential: The hydrogen atom attached to the pyrrole nitrogen (N1-H) will be a region of positive potential (blue), acting as a hydrogen bond donor. The fluorine atoms will create localized regions of negative potential, while the adjacent carbon atoms will become more electron-deficient.

The diagram below illustrates the expected charge distribution.

MEP Predicted Molecular Electrostatic Potential N7 N7 Pyridine_Ring Pyridine Ring (Electron Deficient) N7->Pyridine_Ring Pyrrole_NH N1-H Pyrrole_Ring Pyrrole Ring (Electron Rich) Pyrrole_NH->Pyrrole_Ring F3 F at C3 F3->Pyridine_Ring F5 F at C5 F5->Pyridine_Ring

Caption: Predicted MEP map of 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine.

Experimental and Computational Workflows for Characterization

To empirically validate the predicted electronic properties, a combined experimental and computational approach is recommended.

Proposed Synthetic Protocol

A plausible synthetic route to 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine can be adapted from established methods for the synthesis of substituted 7-azaindoles.[8]

Step-by-Step Methodology:

  • Starting Material: Commercially available 2-amino-3,5-difluoropyridine.

  • Sonogashira Coupling: Reaction of 2-amino-3,5-difluoropyridine with a protected alkyne (e.g., trimethylsilylacetylene) under palladium catalysis to introduce the alkyne at the 3-position.

  • Cyclization: Deprotection of the alkyne followed by an acid-catalyzed intramolecular cyclization to form the pyrrole ring. Trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) are often effective for this transformation.[8]

  • Purification: Purification of the final product by column chromatography.

Synthesis Proposed Synthetic Workflow A 2-amino-3,5-difluoropyridine B Sonogashira Coupling (Pd catalyst, protected alkyne) A->B C 3-alkynyl-2-amino-5-fluoropyridine intermediate B->C D Deprotection & Acid-Catalyzed Cyclization (e.g., TFA/TFAA) C->D E 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine D->E

Caption: A proposed synthetic workflow for 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine.

Computational Characterization Protocol

Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure of molecules.[3][4]

Step-by-Step Methodology:

  • Geometry Optimization: The molecular geometry of 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine should be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculation: Vibrational frequency calculations should be performed to confirm that the optimized geometry corresponds to a true energy minimum.

  • Frontier Molecular Orbital Analysis: The HOMO and LUMO energies and their spatial distributions should be calculated and visualized.

  • Molecular Electrostatic Potential Mapping: An MEP map should be generated to visualize the charge distribution.

  • Spectroscopic Prediction: Theoretical UV-Vis and NMR spectra can be calculated to aid in the experimental characterization of the synthesized compound.

Applications in Drug Development: A Scaffold for Precision Targeting

The unique electronic properties of the 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine scaffold make it an attractive core for the design of targeted therapies, particularly kinase inhibitors. The electron-deficient nature of the pyridine ring, enhanced by the fluorine substituents, can facilitate strong hydrogen bonding interactions with the hinge region of kinase domains. The pyrrole N-H group provides a crucial hydrogen bond donor, while the overall planarity of the scaffold allows for effective stacking interactions within the ATP-binding pocket.

The strategic placement of fluorine atoms can also be used to block sites of metabolism, improving the pharmacokinetic profile of drug candidates. Furthermore, the modulated basicity of the pyridine nitrogen can be fine-tuned to optimize solubility and cell permeability.

Conclusion

The 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine scaffold represents a sophisticated evolution of the privileged 7-azaindole core. The deliberate introduction of fluorine at the 3 and 5 positions creates a unique electronic landscape that enhances its potential as a building block in drug discovery. A thorough understanding of its electronic properties, gained through a combination of computational modeling and experimental validation, is crucial for the rational design of next-generation therapeutics. This guide provides a foundational framework for researchers to explore and exploit the full potential of this promising scaffold.

References

  • Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. MDPI. Available from: [Link]

  • Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. PubMed. Available from: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available from: [Link]

  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. PMC. Available from: [Link]

  • Design, Synthesis, and Spectroscopic Study of 7-Azaindolyl Hydrazones with Anti-Breast Cancer Activity. ResearchGate. Available from: [Link]

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  • Electrostatic potential map (MEP) of pyridine and some its investigated derivatives. ResearchGate. Available from: [Link]

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  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. PubMed. Available from: [Link]

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  • The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

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Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis and Characterization of 3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Application Focus: Halogenated Heterocyclic Building Blocks for Kinase Inhibitor Discovery Introduction and Mechanistic Rational...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Application Focus: Halogenated Heterocyclic Building Blocks for Kinase Inhibitor Discovery

Introduction and Mechanistic Rationale

The incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone strategy in modern drug design. Fluorination predictably modulates physicochemical properties, including lowering the basicity (pKa) of adjacent amines, increasing lipophilicity, and blocking metabolically labile sites to improve pharmacokinetic profiles.

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged bioisostere of indole, frequently utilized in the development of kinase inhibitors, notably targeting Fibroblast Growth Factor Receptors (FGFRs)[1]. Starting from the commercially available 5-fluoro-1H-pyrrolo[2,3-b]pyridine, introducing a second fluorine atom at the C3 position yields 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine .

Mechanistic Causality: The synthesis relies on an electrophilic aromatic substitution ( SE​Ar ). In the 7-azaindole system, the pyrrole ring is significantly more electron-rich than the electron-deficient pyridine ring. Consequently, the C3 position acts as the primary nucleophilic center. We utilize Selectfluor™ (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) as the electrophilic fluorine source. Unlike highly reactive and hazardous fluorine gas ( F2​ ), Selectfluor is a bench-stable, easily handled solid that provides excellent regiocontrol for C3-fluorination without over-fluorinating the pyridine ring[2].

Synthetic Workflow

G SM Starting Material 5-Fluoro-7-azaindole React Electrophilic Fluorination Selectfluor / MeCN SM->React Workup Quench & Extraction NaHCO3 / EtOAc React->Workup Purify Chromatography Hexane:EtOAc Workup->Purify Product Final Product 3,5-Difluoro-7-azaindole Purify->Product

Fig 1: Synthetic workflow for the regioselective C3-fluorination of 5-fluoro-7-azaindole.

Reaction Parameters and Reagent Data

To ensure reproducibility and scalability, the stoichiometric ratios and solvent volumes must be strictly controlled.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount (Scale)
5-Fluoro-1H-pyrrolo[2,3-b]pyridine Starting Material136.131.001.36 g (10.0 mmol)
Selectfluor™ Electrophilic F+ Source354.261.053.72 g (10.5 mmol)
Acetonitrile (Anhydrous) Reaction Solvent41.05-50.0 mL (0.2 M)
Ethyl Acetate (EtOAc) Extraction Solvent88.11-3 x 30.0 mL
Saturated NaHCO₃ (aq) Quenching Agent84.01-40.0 mL

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system; intermediate checks are embedded to ensure the integrity of the synthesis before proceeding to subsequent steps.

Step 1: Reaction Setup and Initiation
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask under a steady stream of argon. Causality: Selectfluor is moisture-sensitive; ambient water can hydrolyze the reagent, reducing the effective stoichiometric ratio and leading to incomplete conversion.

  • Dissolution: Add 5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.36 g, 10.0 mmol) to the flask, followed by 50 mL of anhydrous acetonitrile. Stir at 400 rpm until complete dissolution is achieved.

  • Reagent Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add Selectfluor (3.72 g, 10.5 mmol) portion-wise over 10 minutes. Causality: Electrophilic fluorination can be mildly exothermic. Portion-wise addition at 0 °C prevents localized heating, which could drive the formation of unwanted bis-fluorinated or polymeric byproducts.

  • Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20-25 °C). Stir under argon for 12 hours.

Step 2: In-Process Monitoring (Self-Validation)
  • TLC Analysis: Sample 10 µL of the reaction mixture. Run a Thin Layer Chromatography (TLC) plate using Hexanes:EtOAc (7:3 v/v).

    • Validation: The starting material ( Rf​≈0.35 ) should be consumed, replaced by a new, less polar spot ( Rf​≈0.45 ) corresponding to the 3,5-difluoro product. If starting material persists, add an additional 0.1 eq of Selectfluor and stir for 2 hours.

Step 3: Quenching and Workup
  • Quenching: Cool the mixture back to 0 °C and slowly add 40 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ). Causality: This neutralizes the acidic tetrafluoroborate salts and acidic byproducts generated during the SE​Ar mechanism, preventing degradation of the electron-rich azaindole core during concentration.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield a crude solid.

Step 4: Purification
  • Flash Chromatography: Dry-load the crude material onto silica gel. Purify via flash column chromatography using a gradient of 10% to 30% EtOAc in Hexanes.

  • Isolation: Pool the fractions containing the pure product (verified by TLC) and concentrate in vacuo to afford 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine as an off-white to pale yellow solid.

Analytical Characterization

To validate the structural integrity and purity of the synthesized compound, compare the isolated material against the following expected analytical benchmarks.

Analytical MethodExpected Data / SignalsDiagnostic Significance
LC-MS (ESI+) [M+H]+=155.0 m/zConfirms the addition of exactly one fluorine atom to the starting mass (136 + 19 - 1).
¹H NMR (400 MHz, DMSO-d6) δ 12.10 (br s, 1H, NH), 8.25 (dd, 1H, Ar-H), 7.80 (dd, 1H, Ar-H), 7.65 (d, 1H, C2-H).The presence of the C2-H doublet (coupling with C3-F) and the absence of the C3-H signal confirms regioselective C3 substitution.
¹⁹F NMR (376 MHz, DMSO-d6) δ -135.5 (s, 1F, C5-F), -160.2 (d, 1F, C3-F).Two distinct fluorine environments validate the difluoro structure.

References

Sources

Application

The Strategic Application of 3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine in Modern Kinase Inhibitor Design: A Guide for Researchers

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2] Its ability to form c...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2] Its ability to form critical hydrogen bond interactions with the kinase hinge region mimics the adenine binding motif of ATP, making it an ideal anchor for competitive inhibitors.[2] This guide delves into the specific application of a strategically modified version of this scaffold: 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine . We will explore the rationale behind the introduction of fluorine at the 3 and 5 positions, its impact on kinase binding and overall drug-like properties, and provide detailed protocols for the evaluation of inhibitors built upon this advanced framework.

The Rationale for Fluorination: Enhancing Potency and Modulating Properties

The introduction of fluorine into drug candidates is a widely employed strategy to enhance a range of properties, from metabolic stability to binding affinity.[3][4] The C-F bond is significantly stronger than a C-H bond, which can block metabolically labile sites and increase the half-life of a compound.[3] Furthermore, fluorine's high electronegativity can influence the pKa of nearby functional groups and create favorable electrostatic interactions within a protein's active site.[5]

In the context of the 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine scaffold, the fluorine atoms offer several key advantages:

  • Modulation of Electronic Properties: The strong electron-withdrawing nature of the two fluorine atoms can significantly alter the electron distribution of the heterocyclic core. This can enhance the hydrogen-bonding capacity of the pyrrole N-H and the pyridine nitrogen with the kinase hinge region.

  • Increased Lipophilicity and Cell Permeability: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its intracellular target.[3]

  • Specific Interactions with the Kinase Active Site: Fluorine atoms can participate in non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions with backbone carbonyls in the ATP binding pocket, which can contribute to enhanced binding affinity and selectivity.[6]

  • Improved Metabolic Stability: The C-F bonds at the 3 and 5 positions are resistant to oxidative metabolism, preventing the formation of unwanted metabolites and prolonging the inhibitor's duration of action.[3]

Applications in Kinase Inhibitor Design: Targeting Key Oncogenic and Inflammatory Pathways

The 3,5-disubstituted 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed in the development of inhibitors for a variety of kinases. While specific public domain data on a wide range of 3,5-difluoro analogs is emerging, the existing data on related substituted compounds provides a strong basis for their application. Key kinase targets include:

  • Janus Kinases (JAKs): The JAK family (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling through the JAK-STAT pathway.[7] Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers.[8] The 1H-pyrrolo[2,3-b]pyridine core is a key feature in several JAK inhibitors.[7][9]

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop potent FGFR inhibitors.[10]

  • Tropomyosin-related kinases (Trks): The Trk family of neurotrophin receptors are targets for cancer and pain. 3,5-disubstituted 7-azaindoles have been designed as effective Trk inhibitors.[11][12]

  • Other Kinases: This versatile scaffold has also been used to target TNIK, c-Met, and IGF-1R, among others.[1][5][13]

The following table summarizes the activity of representative kinase inhibitors featuring the 3,5-disubstituted 1H-pyrrolo[2,3-b]pyridine scaffold, highlighting the potential for potent inhibition with fluoro-substituted analogs.

Kinase TargetInhibitor/Compound SeriesIC50 (nM)Cell-based Potency (nM)Reference
JAK1 C-5 pyrazole-modified pyrrolopyrimidine derivatives10-20 fold selectivity over JAK2Yes[9]
JAK3 Peficitinib (ASP015K)0.7-[9]
FGFR1 1H-pyrrolo[2,3-b]pyridine derivatives (e.g., compound 4h)7Yes (4T1 cells)[10]
TrkA 3,5-disubstituted 7-azaindolesPotent inhibitionYes (cellular proliferation and apoptosis)[11][12]
TNIK 1H-pyrrolo[2,3-b]pyridine derivatives< 1Yes (IL-2 inhibition)[13]
IGF-1R 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridinesNanomolar rangeYes[13]

Experimental Protocols

Synthesis of a 3,5-Disubstituted-1H-pyrrolo[2,3-b]pyridine Core

While a direct, publicly available, step-by-step protocol for the synthesis of the 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine parent heterocycle is not readily found, a general and adaptable strategy for the synthesis of 3,5-disubstituted 7-azaindoles can be derived from the literature.[1][12] This often involves sequential palladium-catalyzed cross-coupling reactions.

Workflow for Synthesis of 3,5-Disubstituted 7-Azaindoles

start 5-bromo-7-azaindole step1 Suzuki Coupling with 1-methyl-4-pyrazoleboronic acid pinacol ester start->step1 intermediate1 5-(1-methyl-1H-pyrazol-4-yl)- 1H-pyrrolo[2,3-b]pyridine step1->intermediate1 step2 Iodination with NIS intermediate1->step2 intermediate2 3-iodo-5-(1-methyl-1H-pyrazol-4-yl)- 1H-pyrrolo[2,3-b]pyridine step2->intermediate2 step3 Tosyl Protection intermediate2->step3 intermediate3 3-iodo-5-(1-methyl-1H-pyrazol-4-yl)- 1-(tosyl)-1H-pyrrolo[2,3-b]pyridine step3->intermediate3 step4 Second Suzuki Coupling with Aryl Boronic Acid/Ester intermediate3->step4 intermediate4 3-Aryl-5-(1-methyl-1H-pyrazol-4-yl)- 1-(tosyl)-1H-pyrrolo[2,3-b]pyridine step4->intermediate4 step5 Deprotection (e.g., NaOH) intermediate4->step5 end 3-Aryl-5-(1-methyl-1H-pyrazol-4-yl)- 1H-pyrrolo[2,3-b]pyridine step5->end

Caption: General synthetic workflow for 3,5-disubstituted 7-azaindoles.

Protocol for a Representative Suzuki Coupling Step (Step 4):

  • Reaction Setup: To a microwave vial, add 3-iodo-5-(1-methyl-1H-pyrazol-4-yl)-1-(tosyl)-1H-pyrrolo[2,3-b]pyridine (1 eq), the desired aryl boronic acid or pinacol ester (1.2-1.5 eq), potassium carbonate (2-3 eq), and PdCl2(dppf)·CH2Cl2 (0.1 eq).

  • Solvent Addition: Add a 3:1 mixture of dioxane and water.

  • Degassing: Purge the reaction mixture with argon or nitrogen for 10-15 minutes.

  • Reaction: Heat the mixture in a microwave reactor to 120 °C for 30 minutes.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-5-(1-methyl-1H-pyrazol-4-yl)-1-(tosyl)-1H-pyrrolo[2,3-b]pyridine.[1]

Note: The synthesis of the specific 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine core would likely involve starting materials already containing the fluorine atoms or employing specialized fluorination techniques on the 7-azaindole ring system.[14][15]

Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a universal, luminescence-based assay to measure the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.

Workflow for a Kinase Inhibition Assay

start Prepare kinase, substrate, ATP, and inhibitor solutions step1 Dispense inhibitor at varying concentrations into microplate wells start->step1 step2 Add kinase solution and incubate (pre-incubation) step1->step2 step3 Initiate reaction by adding ATP/substrate mixture step2->step3 step4 Incubate for a defined period at optimal temperature step3->step4 step5 Stop kinase reaction and deplete remaining ATP (ADP-Glo™ Reagent) step4->step5 step6 Convert ADP to ATP and measure luminescence (Kinase Detection Reagent) step5->step6 end Calculate IC50 values step6->end

Caption: General workflow for a biochemical kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the kinase of interest, its specific substrate, and ATP in an appropriate kinase buffer. The ATP concentration should ideally be at or near the Km for the kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.

  • Inhibitor Dilution: Perform a serial dilution of the test compound (dissolved in DMSO) in the kinase buffer to create a range of concentrations.

  • Assay Plate Setup: In a 384-well plate, add a small volume (e.g., 1-5 µL) of each inhibitor concentration. Include wells for a positive control (no inhibitor) and a negative control (no kinase).

  • Kinase Addition: Add the kinase solution to all wells except the negative control and incubate for 10-15 minutes at room temperature.

  • Reaction Initiation: Start the kinase reaction by adding the ATP and substrate mixture to all wells.

  • Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Phosphorylation Assay

This assay measures the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within a cellular context.

Step-by-Step Protocol:

  • Cell Culture and Seeding: Culture the appropriate cell line to 70-80% confluency. Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test inhibitor (and a vehicle control) for a predetermined time (e.g., 1-2 hours).

  • Stimulation (if necessary): If the kinase pathway is not constitutively active, stimulate the cells with an appropriate growth factor or cytokine to induce phosphorylation of the target substrate.

  • Cell Lysis: Aspirate the media and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • Western Blotting or ELISA:

    • Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the phosphorylated form of the substrate. Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. The membrane can be stripped and re-probed for the total amount of the substrate protein as a loading control.

    • ELISA: Use a sandwich ELISA kit with a capture antibody for the total substrate and a detection antibody for the phosphorylated form.

  • Data Analysis: Quantify the band intensity (Western blot) or the colorimetric/fluorometric signal (ELISA). Normalize the phosphorylated substrate signal to the total substrate signal and/or a housekeeping protein. Calculate the percentage of inhibition of phosphorylation at each inhibitor concentration and determine the IC50 value.

Signaling Pathway Visualization: The JAK-STAT Pathway

Inhibitors based on the 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine scaffold are particularly relevant for targeting the JAK-STAT pathway. The following diagram illustrates this critical signaling cascade.

cluster_cell Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation JAK->Receptor Phosphorylation JAK->JAK Trans-phosphorylation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Gene Target Gene Transcription Nucleus->Gene 6. Gene Expression Inhibitor 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition.

This pathway is initiated by cytokine binding to its receptor, leading to the activation of associated JAKs. The activated JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and regulate gene transcription. Inhibitors containing the 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine scaffold can effectively block the ATP-binding site of JAKs, thereby preventing the downstream signaling cascade.

Conclusion

The 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine scaffold represents a highly promising platform for the design of next-generation kinase inhibitors. The strategic incorporation of fluorine at the 3 and 5 positions can confer significant advantages in terms of potency, selectivity, and pharmacokinetic properties. By leveraging the synthetic strategies and evaluative protocols outlined in this guide, researchers can effectively explore the potential of this scaffold to develop novel therapeutics for a range of diseases driven by aberrant kinase activity. The continued exploration of this and other fluorinated heterocyclic systems will undoubtedly pave the way for new and improved targeted therapies.

References

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  • Facile Synthesis of Fluorin
  • Concise and Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine. Organic Letters. (URL: [Link])

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. (URL: [Link])

  • The JAK/STAT Pathway. PMC. (URL: [Link])

  • Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. ResearchGate. (URL: [Link])

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. PubMed. (URL: [Link])

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7- Azaindoline through Domino Reactions of 2-Fluoro-3. (URL: [Link])

  • Discovery, Synthesis, and in Vivo Activity of a New Class of Pyrazoloquinazolines as Selective Inhibitors of Aurora B Kinase. Journal of Medicinal Chemistry. (URL: [Link])

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. (URL: [Link])

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC. (URL: [Link])

  • Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. (URL: [Link])

  • New indole and 7-azaindole derivatives as protein kinase inhibitors. (URL: [Link])

  • Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. PubMed. (URL: [Link])

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC. (URL: [Link])

  • The role of fluorine in medicinal chemistry. (URL: [Link])

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. PMC. (URL: [Link])

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. (URL: [Link])

  • Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. (URL: [Link])

  • Design, synthesis, and evaluation of 3,5-disubstituted 7-azaindoles as Trk inhibitors with anticancer and antiangiogenic activities. PubMed. (URL: [Link])

  • Azaindole synthesis. Organic Chemistry Portal. (URL: [Link])

  • Design, Synthesis, and Evaluation of 3,5-Disubstituted 7-Azaindoles as Trk Inhibitors with Anticancer and Antiangiogenic Activities. Journal of Medicinal Chemistry. (URL: [Link])

  • Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. ACS Publications. (URL: [Link])

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (URL: [Link])

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (URL: [Link])

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. (URL: [Link])

  • Containning Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. (URL: [Link])

  • Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. PMC. (URL: [Link])

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Method

Application Notes and Protocols for the Chromatographic Purification of 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine

Introduction: The Challenge of Purifying a Bioactive Scaffold 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine, also known as 3,5-difluoro-7-azaindole, is a privileged heterocyclic scaffold of significant interest in medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Purifying a Bioactive Scaffold

3,5-difluoro-1H-pyrrolo[2,3-b]pyridine, also known as 3,5-difluoro-7-azaindole, is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] Its structural features, including the hydrogen bond donor/acceptor system of the azaindole core and the electronic modifications introduced by the fluorine atoms, make it a valuable building block for kinase inhibitors and other therapeutic agents.[3][4] The introduction of fluorine can modulate physicochemical properties like pKa, lipophilicity, and metabolic stability, often enhancing bioavailability and receptor affinity.[5]

However, the very features that impart desirable biological activity also present unique challenges for purification. The basic nitrogen atom on the pyridine ring can lead to strong interactions with acidic stationary phases like silica gel, resulting in poor peak shape and reduced recovery.[6] Achieving the high purity required for downstream applications, such as high-throughput screening, medicinal chemistry optimization, and preclinical studies, necessitates robust and well-designed chromatographic purification strategies.

This comprehensive guide provides detailed application notes and step-by-step protocols for the purification of 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine using both normal-phase flash chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC). As a senior application scientist, this document is designed to offer not just a set of instructions, but a framework for rational method development, grounded in the physicochemical properties of the target molecule.

Strategic Approach to Purification: A Dichotomy of Methods

The purification strategy for 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine hinges on a critical choice between normal-phase and reversed-phase chromatography. Each modality offers distinct advantages and requires specific considerations for this particular molecule.

dot

Caption: Decision workflow for selecting a purification strategy.

Normal-Phase Flash Chromatography: The Workhorse for Bulk Purification

Normal-phase chromatography, utilizing a polar stationary phase like silica gel and a non-polar mobile phase, is an excellent first-pass strategy for the purification of multi-gram quantities of crude 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine.[7] It is particularly effective at removing less polar impurities.

Causality Behind Experimental Choices:

  • Stationary Phase: Silica gel is the most common and cost-effective choice.[6] However, the acidic nature of silanol groups (Si-OH) on the silica surface can interact strongly with the basic pyridine nitrogen of the analyte, leading to significant peak tailing.[6] To mitigate this, two approaches are recommended:

    • Use of a Basic Modifier: Adding a small amount of a base, such as triethylamine (TEA) or ammonia in methanol, to the mobile phase will neutralize the acidic silanol groups and improve peak symmetry.[3]

    • Deactivated Silica: Employing a deactivated or end-capped silica gel can also minimize these undesirable interactions.

  • Mobile Phase Selection: A combination of a non-polar solvent like hexanes or dichloromethane (DCM) and a more polar solvent such as ethyl acetate (EtOAc) or methanol (MeOH) is typically used.[6][8] Method development should begin with Thin Layer Chromatography (TLC) to determine an optimal solvent system where the desired compound has an Rf value of approximately 0.2-0.4, ensuring good separation from impurities.[6]

Reversed-Phase HPLC: The High-Resolution Polishing Step

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for achieving the highest purity levels (often >98%).[9] It employs a non-polar stationary phase (e.g., C18) and a polar mobile phase, making it ideal for separating polar impurities and closely related structural analogs.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilyl) bonded silica is the most versatile and widely used stationary phase for small molecule purification.

  • Mobile Phase: A gradient of a polar organic solvent, typically acetonitrile (MeCN), in water is used.[5] To ensure good peak shape and reproducibility for basic compounds like our target molecule, an acidic modifier is crucial. Formic acid (0.1%) is a common choice as it is volatile and compatible with mass spectrometry (MS), which is often used for fraction analysis.[5]

  • Method Development: Analytical HPLC is used to develop the separation method before scaling up to preparative HPLC.[6] This allows for the optimization of the gradient profile to achieve baseline separation of the target compound from all impurities.

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography

This protocol is designed for the purification of a crude sample of 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine on a 1-5 gram scale.

Materials:

  • Crude 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine

  • Silica gel (230-400 mesh)

  • Hexanes (or Heptane)

  • Ethyl Acetate (EtOAc)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA)

  • TLC plates (silica gel 60 F254)

  • Flash chromatography system (manual or automated)

  • Collection tubes

Step-by-Step Methodology:

  • Method Development (TLC):

    • Dissolve a small amount of the crude material in DCM or EtOAc.

    • Spot the solution onto a TLC plate.

    • Develop the plate in various solvent systems. Start with a non-polar system (e.g., 80:20 Hexanes:EtOAc) and gradually increase the polarity.

    • To address potential tailing, prepare a solvent system containing a small amount of basic modifier (e.g., 90:9:1 DCM:MeOH:TEA).

    • The ideal solvent system will show the product spot with an Rf of ~0.3 and clear separation from major impurities.

  • Column Packing:

    • Select a column size appropriate for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude sample by weight).[6]

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM).

    • Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel or Celite, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.[7]

  • Elution and Fraction Collection:

    • Begin elution with the least polar mobile phase determined during TLC analysis.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. For example, start with 100% Hexanes and gradually increase the percentage of EtOAc.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine.

dot

Flash_Chromatography_Workflow cluster_Prep Preparation cluster_Exec Execution cluster_Post Post-Purification A TLC Method Development (e.g., Hexanes/EtOAc +/- TEA) B Column Packing (Silica Gel Slurry) A->B C Sample Loading (Wet or Dry) B->C D Gradient Elution C->D E Fraction Collection D->E F TLC Analysis of Fractions E->F G Combine Pure Fractions F->G H Solvent Evaporation G->H I Pure Product H->I

Caption: Workflow for Normal-Phase Flash Chromatography.

Protocol 2: Reversed-Phase Preparative HPLC

This protocol is intended for the final purification of small to moderate quantities (10-500 mg) of 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine to achieve high purity.

Materials:

  • Partially purified 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (or TFA, if MS compatibility is not required)

  • DMSO or DMF (for sample dissolution)

  • Preparative HPLC system with a C18 column

  • Collection tubes

Step-by-Step Methodology:

  • Method Development (Analytical HPLC):

    • Dissolve a small sample in the initial mobile phase or DMSO.

    • On an analytical C18 column, run a scout gradient (e.g., 5% to 95% Acetonitrile in water with 0.1% formic acid over 15 minutes).

    • Optimize the gradient to achieve baseline separation of the product peak from all impurities. Note the retention time of the target compound.

  • Sample Preparation:

    • Dissolve the sample to be purified in a minimal amount of a strong solvent like DMSO or DMF. If possible, dilute with the initial mobile phase to reduce the risk of peak distortion.

  • System Equilibration and Sample Injection:

    • Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) until a stable baseline is achieved.[6]

    • Inject the prepared sample onto the column.

  • Elution and Fraction Collection:

    • Run the optimized preparative gradient.

    • Collect fractions based on the UV chromatogram, focusing on the peak corresponding to the retention time of the pure product determined during analytical method development.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile) under reduced pressure.

    • The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the pure product as a solid.

Data Presentation: Comparative Overview of Purification Methods

ParameterNormal-Phase Flash ChromatographyReversed-Phase Preparative HPLC
Primary Use Bulk purification, removal of non-polar impuritiesHigh-resolution polishing, removal of polar impurities
Scale Grams to kilogramsMilligrams to grams
Stationary Phase Silica GelC18-bonded Silica
Mobile Phase Non-polar solvents (e.g., Hexanes/EtOAc)Polar solvents (e.g., Water/Acetonitrile)
Modifier Basic (e.g., Triethylamine)Acidic (e.g., Formic Acid)
Resolution ModerateHigh
Throughput HighLow to Moderate
Cost LowHigh

Conclusion and Expert Recommendations

The successful purification of 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine is readily achievable with a systematic and informed approach to chromatography. For large-scale purification of crude material where the primary goal is the removal of non-polar byproducts, normal-phase flash chromatography with a basic modifier is the most efficient and economical choice. For obtaining material of the highest purity essential for biological assays and advanced studies, reversed-phase preparative HPLC is indispensable. Often, a two-step purification strategy, employing flash chromatography as a preliminary step followed by an RP-HPLC polishing step, provides the optimal balance of throughput and final purity. The protocols and insights provided herein serve as a robust starting point for researchers to develop and optimize purification methods tailored to their specific needs.

References

  • SIELC Technologies. (n.d.). Separation of N-[3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Minakata, S., et al. (1995). Synthesis and Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives: Correlation between Inhibitory Activity against the Fungus Causing Rice Blast and Ionization Potential. Journal of Agricultural and Food Chemistry.
  • Thermo Fisher Scientific. (n.d.). ChemMedChem - Supporting Information. Retrieved from [Link]

  • Buckley, G. M., et al. (2009). Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 19(11), 3136-3140.
  • Agilent Technologies. (n.d.).
  • Deu, E., et al. (2013). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 56(22), 9126-9137.
  • Kumar, A., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Journal of Molecular Structure, 1299, 137119.
  • St-Jean, M., & Vadeboncoeur, A. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
  • Shimadzu. (n.d.). Purification made easy - secrets of science. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Rh(III)-Catalyzed 7-Azaindole Synthesis via C–H Activation/Annulative Coupling of Aminopyridines with Alkynes.
  • Yadav, A. R., et al. (2025). Synthesis of 3,5‐disubstituted‐2‐(2‐pyridyl)‐1H‐pyrroles. Journal of Organometallic Chemistry.
  • Zou, Y., et al. (2022). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 243, 114777.
  • Bonnaffé, D. (n.d.). Flash Purification Methodology for Synthetic Peptides.
  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of 3, 5-disubsituted-1H-pyrazolo[3,4-b]pyridines as multiacting inhibitors against microtubule and kinases. European Journal of Medicinal Chemistry, 259, 115687.
  • SIELC Technologies. (2018). Separation of 1H-Pyrrolo[2,3-b]pyridine, 2,3-dihydro-1,3,3-trimethyl-2-methylene- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Le Gall, T., et al. (2013). The Azaindole Framework in the Design of Kinase Inhibitors. Current Medicinal Chemistry, 20(8), 1017-1040.
  • Ohki, H., et al. (2024). Ring-opening difluorination of pyrazoloazines. Tetrahedron, 159, 134020.
  • Williams, K. R. (2014). Reverse-phase HPLC analysis and purification of small molecules. Methods in Molecular Biology, 1149, 395-400.
  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(1), 1-10.
  • Buckley, G. M., et al. (2009). Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 19(11), 3136-3140.
  • Kim, H., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353.

Sources

Application

Application Note: In Vitro Profiling of 3,5-Difluoro-1H-Pyrrolo[2,3-b]Pyridine-Derived Kinase Inhibitors

Introduction and Mechanistic Rationale The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a highly privileged pharmacophore in modern kinase inhibitor design. Functioning as an adenine mimetic, the 7-azaindole core...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a highly privileged pharmacophore in modern kinase inhibitor design. Functioning as an adenine mimetic, the 7-azaindole core acts as a potent hinge-binding motif. The pyridine nitrogen (N7) and the pyrrole amine (N1) serve as a bidentate hydrogen bond acceptor and donor, respectively, anchoring the molecule to the backbone amides of the kinase hinge region (typically at the GK+1 and GK+3 positions relative to the gatekeeper residue) [1].

However, unsubstituted 7-azaindoles often suffer from rapid phase I metabolism (specifically oxidation at the electron-rich C3 position) and suboptimal membrane permeability. The incorporation of 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine as a core building block elegantly resolves these liabilities:

  • Metabolic Shielding: Fluorination at the C3 position blocks cytochrome P450-mediated oxidation.

  • pKa Modulation: The highly electronegative fluorine at the C5 position withdraws electron density from the pyrrole ring, lowering the pKa of the N1-H bond. This strengthens its hydrogen bond donor capacity, significantly enhancing binding affinity to the kinase hinge [2].

  • Lipophilic Efficiency: The difluoro substitution increases the overall lipophilicity of the scaffold, improving cellular penetration without drastically increasing molecular weight [3].

This application note provides a comprehensive, self-validating workflow for evaluating novel 3,5-difluoro-7-azaindole derivatives, focusing on biochemical screening (using Janus Kinase 1 [JAK1] and Cyclin-Dependent Kinase 8 [CDK8] as model targets) and cellular target engagement.

Workflow A Scaffold Selection 3,5-Difluoro-7-Azaindole B Library Synthesis (SAR Development) A->B C Biochemical Screening (ADP-Glo Kinase Assay) B->C D Cell-Based Validation (In-Cell Western) C->D E Lead Optimization (ADME/Tox Profiling) D->E

Workflow for developing and validating 3,5-difluoro-7-azaindole kinase inhibitors.

Biochemical Validation: Universal ADP-Glo™ Kinase Assay

To accurately determine the half-maximal inhibitory concentration ( IC50​ ) of 3,5-difluoro-7-azaindole derivatives, we utilize a luminescence-based ADP detection assay. Because these derivatives are ATP-competitive, the assay must be performed at the apparent Michaelis constant ( Km​ ) of ATP for the specific kinase to ensure that the measured IC50​ values directly correlate with the inhibitor's binding affinity ( Ki​ ).

Causality in Buffer Formulation
  • HEPES (50 mM, pH 7.5): Maintains physiological pH, ensuring the protonation state of the 7-azaindole N1/N7 atoms remains optimal for hinge binding.

  • DTT (1 mM): Reduces catalytic cysteine residues in the kinase active site, preventing oxidative inactivation.

  • BSA (0.01% w/v): Highly fluorinated azaindoles are hydrophobic and prone to non-specific adsorption to polystyrene microplates. BSA acts as a carrier protein to prevent compound depletion.

  • MgCl2​ (10 mM): Essential cofactor for ATP binding; forms the Mg-ATP complex required for phosphoryl transfer.

Step-by-Step Protocol

Note: This protocol is a self-validating system. It includes a no-enzyme control (to establish the assay floor) and a reference inhibitor (e.g., Upadacitinib for JAK1 or Sorafenib for CDK8) to verify assay sensitivity and dynamic range.

  • Compound Preparation:

    • Prepare a 10-point, 3-fold serial dilution of the 3,5-difluoro-7-azaindole derivative in 100% DMSO.

    • Transfer 100 nL of the compound to a white 384-well microplate using an acoustic liquid handler (e.g., Echo 550) to minimize plastic adsorption. The final DMSO concentration must not exceed 1% to prevent kinase denaturation.

  • Enzyme Addition:

    • Dilute the target kinase (e.g., JAK1 or CDK8/CycC) in the assay buffer to a concentration that yields 10% ATP conversion (typically 0.5–2 nM).

    • Add 5 µL of the enzyme solution to the assay plate. Incubate for 15 minutes at room temperature. Rationale: This pre-incubation allows the inhibitor to reach binding equilibrium with the kinase hinge region before ATP competition begins.

  • Reaction Initiation:

    • Add 5 µL of a substrate/ATP mix. The ATP concentration must be set to the predetermined Km​ for the specific kinase (e.g., 50 µM for CDK8) [2].

    • Centrifuge the plate at 1000 x g for 1 minute to remove bubbles, then incubate for 60 minutes at room temperature.

  • Reaction Termination & ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Rationale: This reagent halts kinase activity and completely depletes unreacted ATP, ensuring the subsequent luminescent signal is strictly proportional to the ADP generated.

  • Signal Generation:

    • Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes. This converts ADP back to ATP and drives a luciferase/luciferin reaction.

    • Read luminescence on a microplate reader (e.g., EnVision) with an integration time of 0.5 seconds per well.

Expected Quantitative Outcomes

The incorporation of the 3,5-difluoro motif typically yields significant improvements in both potency and metabolic stability compared to the des-fluoro parent scaffold.

Compound ScaffoldJAK1 IC50​ (nM)CDK8 IC50​ (nM)Kinase Selectivity Score ( S10​ )Mouse Liver Microsome T1/2​ (min)
Unsubstituted 7-Azaindole145.0 ± 12210.0 ± 180.4512.5
3-Fluoro-7-Azaindole42.5 ± 585.0 ± 70.2838.0
3,5-Difluoro-7-Azaindole 8.2 ± 1.5 35.2 ± 4 0.12 > 120.0

Table 1: Comparative biochemical profiling. The 3,5-difluoro substitution enhances potency (via optimized hinge hydrogen bonding) and dramatically increases metabolic half-life (via C3-oxidation blockade).

Cellular Target Engagement: In-Cell Western Assay

Biochemical potency does not guarantee cellular efficacy. The high intracellular ATP concentration (~1-5 mM) can outcompete ATP-competitive inhibitors. To validate that the 3,5-difluoro-7-azaindole derivatives engage their target in a physiological environment, we utilize an In-Cell Western (ICW) assay to measure downstream signaling inhibition (e.g., STAT3 phosphorylation by JAK1).

Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 Kinase (Target Enzyme) Receptor->JAK Activates STAT STAT3 Monomer JAK->STAT Phosphorylates pSTAT Phospho-STAT3 Dimer STAT->pSTAT Dimerization Nucleus Nuclear Translocation & Gene Transcription pSTAT->Nucleus Translocates Inhibitor 3,5-Difluoro-Azaindole Inhibitor Inhibitor->JAK Blocks ATP Pocket

Mechanism of action: 3,5-difluoro-7-azaindole derivatives block JAK-mediated STAT phosphorylation.

Step-by-Step Protocol
  • Cell Seeding & Starvation:

    • Seed HeLa cells at 15,000 cells/well in a black, clear-bottom 96-well plate. Incubate overnight at 37°C, 5% CO2​ .

    • Replace complete media with serum-free DMEM for 4 hours prior to the assay. Rationale: Serum starvation reduces basal kinase activity and minimizes background STAT3 phosphorylation, ensuring a high signal-to-noise ratio upon cytokine stimulation.

  • Compound Treatment:

    • Treat cells with a serial dilution of the 3,5-difluoro-7-azaindole compound (from 10 µM to 0.5 nM) for 2 hours. Include a DMSO-only vehicle control.

  • Cytokine Stimulation:

    • Stimulate cells with 50 ng/mL recombinant human IL-6 for exactly 15 minutes. Rationale: 15 minutes captures the peak transient phosphorylation of STAT3 before negative feedback loops (e.g., SOCS proteins) are upregulated.

  • Fixation and Permeabilization:

    • Immediately dump the media and add 4% paraformaldehyde (PFA) in PBS for 20 minutes.

    • Wash three times with PBS containing 0.1% Triton X-100 (PBST) to permeabilize the cellular and nuclear membranes, allowing antibody access.

  • Immunostaining:

    • Block with Odyssey Blocking Buffer for 1 hour.

    • Incubate overnight at 4°C with primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705) and Mouse anti-total-STAT3. Rationale: Multiplexing phospho and total protein targets in the same well normalizes the data against variations in cell number or compound-induced cytotoxicity.

    • Wash three times with PBST. Incubate with near-infrared secondary antibodies (e.g., IRDye 800CW Goat anti-Rabbit and IRDye 680RD Goat anti-Mouse) for 1 hour at room temperature in the dark.

  • Imaging and Analysis:

    • Wash plates thoroughly and image on a near-infrared imaging system (e.g., LI-COR Odyssey).

    • Calculate the ratio of pSTAT3 (800 nm) to total STAT3 (680 nm) to determine the cellular IC50​ .

Conclusion and Best Practices

The 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine scaffold is a highly optimized building block for kinase inhibitor discovery. When designing assays for this class of compounds, scientists must account for their high lipophilicity and potent hinge-binding kinetics. Always utilize carrier proteins (like BSA) in biochemical assays to prevent plate adsorption, and ensure that ATP concentrations are strictly matched to the Km​ of the target kinase to generate reproducible, translatable IC50​ data. Furthermore, orthogonal validation via cell-based target engagement assays (like the In-Cell Western) is critical to confirm that the optimized physicochemical properties of the difluoro-azaindole translate into true cellular efficacy.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29-36. Available at:[Link]

  • Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12253-12272. Available at:[Link]

  • Hart, A. C., et al. (2015). Structure-Based Design of Selective Janus Kinase 2 Imidazo[4,5-d]pyrrolo[2,3-b]pyridine Inhibitors. ACS Medicinal Chemistry Letters, 6(8), 887-892. Available at:[Link]

  • MacLeod, A., et al. (2024). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. Molecules, 29(15), 3545. Available at:[Link]

Method

Regioselective functionalization of 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine

Application Note: Advanced Regioselective Functionalization of 3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine in Drug Discovery Executive Summary & Chemical Rationale The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Regioselective Functionalization of 3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine in Drug Discovery

Executive Summary & Chemical Rationale

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged bioisostere of indole, widely utilized in the development of kinase inhibitors and other therapeutic agents. The introduction of fluorine atoms at the C-3 and C-5 positions profoundly alters the physicochemical profile of the molecule—lowering the basicity of the pyridine nitrogen, increasing lipophilicity, and improving metabolic stability.

However, these fluorine substituents also dramatically alter the electronic landscape of the heterocycle, complicating downstream synthetic elaboration. The strong inductive electron-withdrawing effect of the C-3 fluorine acidifies the adjacent C-2 proton, while the C-5 fluorine activates the pyridine ring toward both nucleophilic attack and transition-metal-catalyzed C-H activation. This application note provides field-proven, self-validating protocols for the regioselective functionalization of 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine at the C-2, C-4, and C-6 positions, grounded in modern organometallic and directed metalation methodologies.

Mechanistic Insights into Regioselectivity

Successful functionalization of this heavily deactivated scaffold requires precise control over reaction conditions to avoid off-target nucleophilic aromatic substitution ( SN​Ar ) or indiscriminate metalation.

  • C-2 Functionalization (Directed ortho-Metalation): The C-3 fluorine exerts a strong inductive effect that increases the kinetic acidity of the C-2 proton. When the N-1 position is protected with a sterically demanding directing group (e.g., SEM or Boc), non-nucleophilic bases like LDA selectively deprotonate the C-2 position. Highly nucleophilic bases (like n-BuLi) must be avoided to prevent unwanted addition to the electron-deficient pyridine ring or SN​Ar at the C-5 fluorine[1].

  • C-6 Functionalization (N-Oxide Activation): The C-6 position is highly electron-deficient and sterically hindered. Direct functionalization is challenging. However, oxidizing the pyridine nitrogen to an N-oxide transiently alters the electronic distribution, directing palladium-catalyzed C-H arylation or Reissert-Henze type halogenation specifically to the C-6 position[2],[3].

  • C-4 / C-6 Functionalization (DMG Dance): For complex multi-functionalization, Snieckus’s Directed Metalation-Group (DMG) dance strategy can be employed. An N-7 carbamoyl group can direct metalation to C-6, followed by a base-catalyzed migration of the carbamoyl group from N-7 to N-1, exposing the C-4 and C-6 positions for iterative electrophilic trapping[4].

Workflow Visualization

G SM 3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine (Starting Material) N_Prot N-Protection (SEM-Cl or Boc2O) SM->N_Prot N_Oxide N-Oxidation (mCPBA, 0°C to RT) SM->N_Oxide DMG N-7 Carbamoyl Protection (DMG Strategy) SM->DMG C2_Lith C-2 Lithiation (LDA, -78°C) N_Prot->C2_Lith C2_Funct C-2 Functionalization (e.g., Borylation) C2_Lith->C2_Funct C6_Act C-6 Activation (Pd-Cat / Reissert-Henze) N_Oxide->C6_Act C6_Funct C-6 Functionalization (Arylation / Halogenation) C6_Act->C6_Funct DMG_Dance DMG Dance (TMPLi, -78°C) DMG->DMG_Dance C4_C6_Funct C-4 / C-6 Functionalization (Electrophilic Quench) DMG_Dance->C4_C6_Funct

Regioselective functionalization pathways for 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine.

Experimental Protocols

Protocol A: C-2 Borylation via Directed ortho-Metalation (DoM)

Causality: Borylation at C-2 provides a versatile handle for Suzuki-Miyaura cross-coupling. While borylation of fluorinated 7-azaindoles can sometimes yield mixtures of C-3 and C-4 isomers[1], the C-3 fluorine strictly blocks the C-3 position and strongly acidifies C-2, ensuring high regioselectivity when a non-nucleophilic base is used.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add 1-[2-(trimethylsilyl)ethoxy]methyl-3,5-difluoro-1H-pyrrolo[2,3-b]pyridine (1.0 mmol, 1.0 equiv) and anhydrous THF (10 mL, 0.1 M).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Lithiation: Dropwise add Lithium diisopropylamide (LDA) (1.2 mmol, 1.2 equiv, 2.0 M in THF/heptane/ethylbenzene) over 5 minutes. Stir at -78 °C for 45 minutes.

  • Self-Validation (Critical Step): Withdraw a 50 µL aliquot of the reaction mixture and quench it into a vial containing 0.5 mL of CD3​OD / D2​O . Analyze immediately via LC-MS. Pass criteria: >95% incorporation of deuterium at the C-2 position (M+1 mass shift). If incomplete, extend lithiation time by 15 minutes.

  • Electrophilic Trapping: Once validated, rapidly add 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (iPrOBPin) (1.5 mmol, 1.5 equiv) neat.

  • Quenching & Isolation: Allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous NH4​Cl (10 mL). Extract with EtOAc (3 x 15 mL), dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the C-2 pinacol boronate.

Protocol B: C-6 Arylation via N-Oxide Activation

Causality: Direct C-6 C-H activation is hindered by the electron-deficient nature of the difluorinated pyridine ring. N-oxidation serves as a transient directing group. During the Pd-catalyzed arylation, Pivalic acid (PivOH) acts as a crucial proton shuttle in the Concerted Metalation-Deprotonation (CMD) pathway, significantly lowering the transition state energy for C-H cleavage at C-6[3],[5].

Step-by-Step Methodology:

  • N-Oxidation: Dissolve 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine (1.0 mmol) in DCM (10 mL) at 0 °C. Add mCPBA (1.2 mmol, 77% max). Stir and warm to room temperature over 4 hours.

  • Self-Validation: Monitor via TLC (DCM/MeOH 9:1). The N-oxide product will present a significantly lower Rf​ value (~0.2) compared to the starting material (~0.6). Quench with saturated NaHCO3​ , extract, and isolate the N-oxide.

  • Arylation Setup: In a sealed tube under argon, combine the isolated N-oxide (1.0 equiv), aryl bromide (1.5 equiv), Pd(OAc)2​ (5 mol%), DavePhos (15 mol%), PivOH (30 mol%), and Cs2​CO3​ (2.0 equiv).

  • Reaction: Add anhydrous toluene (0.2 M). Seal the tube and heat at 110 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate the filtrate and purify via flash chromatography to isolate the C-6 arylated product.

Quantitative Data & Reaction Optimization

The following tables summarize the optimization data, demonstrating the causality behind the selected reagents in the protocols above.

Table 1: Optimization of C-2 Lithiation/Borylation Conditions Reaction conditions: N-SEM-3,5-difluoro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), Base (1.2 equiv), iPrOBPin (1.5 equiv), THF, -78 °C.

BaseTemperatureElectrophileConversion (%)Regioselectivity (C-2 : C-4)Observation / Causality
n-BuLi-78 °CiPrOBPin45%PoorNucleophilic addition to pyridine ring observed.
sec-BuLi / TMEDA-78 °CiPrOBPin85%95:5Minor C-4 metalation due to C-5 fluorine activation.
LDA -78 °C iPrOBPin >95% >99:1 Optimal. Non-nucleophilic base strictly targets acidic C-2 proton.

Table 2: Optimization of Pd-Catalyzed C-6 Arylation of N-Oxide Reaction conditions: Azaindole N-oxide (1.0 equiv), PhBr (1.5 equiv), Cs2​CO3​ (2.0 equiv), Toluene, 110 °C, 16 h.

Catalyst (5 mol%)Ligand (15 mol%)AdditiveYield (%)Causality
Pd(OAc)2​ PPh3​ None<10%Ligand not bulky/electron-rich enough for efficient oxidative addition.
Pd(OAc)2​ DavePhosNone40%DavePhos improves oxidative addition, but C-H cleavage is slow.
Pd(OAc)2​ DavePhos PivOH (30 mol%) 85% Optimal. PivOH enables low-energy CMD pathway for C-H activation.

Sources

Application

Application Note: Scalable Synthesis of 3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine Building Blocks

Strategic Rationale & Mechanistic Insights The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged pharmacophore in drug discovery, widely utilized as an indole bioisostere with superior aqueous solubility and...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Mechanistic Insights

The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged pharmacophore in drug discovery, widely utilized as an indole bioisostere with superior aqueous solubility and unique hydrogen-bonding capabilities. The strategic incorporation of fluorine atoms at the 3- and 5-positions profoundly alters the molecule's physicochemical profile. Specifically, 3,5-difluoro substitution enhances metabolic stability against cytochrome P450 oxidation and modulates the pKa of the pyrrole N-H, optimizing target engagement in various kinase and phosphodiesterase inhibitors, including Focal Adhesion Kinase (FAK)[1] and PDE4B[2].

Causality in Synthetic Design

The preparation of 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine is executed via a highly convergent, two-phase strategy designed to maximize regiocontrol and yield:

  • Core Construction via Heteroannulation : Rather than relying on the harsh and often low-yielding Bartoli indole synthesis, the 5-fluoro-7-azaindole core is constructed using a palladium-catalyzed Sonogashira coupling followed by a base-mediated 5-endo-dig cyclization. Starting from 2-amino-5-fluoro-3-iodopyridine, coupling with trimethylsilylacetylene (TMSA) selectively installs the alkynyl precursor. Subsequent treatment with potassium tert-butoxide (KOtBu) in N-methyl-2-pyrrolidone (NMP) facilitates the cleavage of the labile TMS group and drives the intramolecular attack of the amine onto the alkyne, irreversibly forming the 5-fluoro-1H-pyrrolo[2,3-b]pyridine intermediate.

  • Late-Stage Electrophilic Fluorination : The C3 position of the 7-azaindole system is the most electron-rich site, making it highly susceptible to electrophilic aromatic substitution ( SE​Ar ). We employ Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), a mild and bench-stable reagent, to selectively install the second fluorine atom. Because electron-rich pyrrole derivatives are highly prone to oxidative polymerization under strong fluorinating conditions[3], maintaining precise stoichiometric control and moderate temperatures is critical to favor the desired SE​Ar pathway over radical degradation.

Reaction Optimization Data

To prevent oxidative degradation[3], the late-stage C3-fluorination step requires careful optimization of solvent and temperature. Acetonitrile at 60 °C provides the optimal balance of reagent solubility and controlled reactivity.

EntrySolventTemperature (°C)Selectfluor (equiv)Conversion (%)Isolated Yield (%)Observation / Rationale
1DMF251.04538Incomplete reaction; poor electrophile activation.
2DMF801.5>9542Significant oxidative degradation and polymerization[3].
3MeCN601.1>9578 Clean conversion; optimal SE​Ar pathway.
4MeCN / H₂O601.18560Formation of hydroxylated side-products due to water.

Experimental Protocols

Protocol A: Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine

This protocol utilizes a self-validating tandem deprotection-cyclization sequence.

Step 1: Sonogashira Coupling

  • Charge : To an oven-dried Schlenk flask under N₂, add 2-amino-5-fluoro-3-iodopyridine (10.0 g, 42.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (1.47 g, 2.1 mmol, 0.05 equiv), and CuI (0.80 g, 4.2 mmol, 0.1 equiv).

  • Solvent & Reagent Addition : Add anhydrous Triethylamine (TEA, 100 mL) followed by Trimethylsilylacetylene (TMSA, 8.9 mL, 63.0 mmol, 1.5 equiv) dropwise.

  • Reaction : Stir at 60 °C for 4 hours.

  • In-Process Control (IPC) : Monitor via LC-MS. The reaction is complete when the starting material peak (m/z 239 [M+H]⁺) is fully consumed, replaced by the TMS-alkyne intermediate (m/z 209 [M+H]⁺).

  • Workup : Filter the suspension through a pad of Celite to remove palladium and copper salts. Concentrate the filtrate under reduced pressure to yield the crude intermediate.

Step 2: Base-Mediated Heteroannulation

  • Cyclization : Dissolve the crude TMS-alkyne intermediate in anhydrous NMP (80 mL). Add KOtBu (9.4 g, 84.0 mmol, 2.0 equiv) in portions.

  • Reaction : Heat the mixture to 80 °C for 3 hours. The strong base simultaneously removes the TMS group and drives the 5-endo-dig cyclization.

  • IPC : Confirm completion via LC-MS (appearance of product mass m/z 137 [M+H]⁺).

  • Workup : Cool to room temperature and quench with ice water (200 mL) to precipitate the product. Extract with EtOAc (3 × 100 mL). Wash the combined organic layers with brine to remove residual NMP, dry over Na₂SO₄, and concentrate.

  • Purification : Purify via silica gel chromatography (Hexanes/EtOAc, 3:1) to afford 5-fluoro-1H-pyrrolo[2,3-b]pyridine as an off-white solid.

Protocol B: Synthesis of 3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine

Precision in stoichiometry is critical here to prevent over-fluorination or oxidative polymerization.

  • Charge : Dissolve 5-fluoro-1H-pyrrolo[2,3-b]pyridine (5.0 g, 36.7 mmol, 1.0 equiv) in anhydrous Acetonitrile (100 mL) under an N₂ atmosphere.

  • Fluorination : Add Selectfluor (14.3 g, 40.4 mmol, 1.1 equiv) in a single portion.

  • Reaction : Heat the reaction mixture to 60 °C and stir for 5 hours.

  • IPC : Monitor strictly via LC-MS. The reaction is self-validating when the starting material (m/z 137 [M+H]⁺) drops below 2% and the target product (m/z 155 [M+H]⁺) plateaus. Do not push the reaction past this point to avoid degradation.

  • Workup : Cool the mixture to room temperature. Quench with saturated aqueous NaHCO₃ (100 mL) to neutralize the acidic tetrafluoroborate byproducts generated by Selectfluor.

  • Extraction : Extract the aqueous layer with EtOAc (3 × 75 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification : Purify the crude residue via flash chromatography (DCM/MeOH, 98:2) to yield 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine as a pale yellow solid.

Workflow Visualization

SynthesisWorkflow A 2-Amino-5-fluoro-3-iodopyridine (Starting Material) B Sonogashira Coupling Pd(PPh3)2Cl2, CuI, TMSA A->B C 3-(Trimethylsilylethynyl)- 5-fluoropyridin-2-amine B->C High Yield D Heteroannulation KOtBu / NMP C->D E 5-Fluoro-1H-pyrrolo[2,3-b]pyridine (Key Intermediate) D->E Regioselective F Electrophilic Fluorination Selectfluor, MeCN E->F G 3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine (Target Building Block) F->G C3-Specific

Figure 1: Synthetic workflow for 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine via C3-fluorination.

References

  • Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors ACS Medicinal Chemistry Letters / PMC - National Institutes of Health URL:[Link]

  • Fluorination of pyrrole derivatives by Selectfluor™ Journal of Fluorine Chemistry / ResearchGate URL:[Link]

Sources

Method

Application Note: C–H Activation Strategies for 3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine Derivatives

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Mechanistic Rationale & Strategic Overview The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Mechanistic Rationale & Strategic Overview

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indoles and purines to improve metabolic stability and aqueous solubility. The introduction of fluorine atoms at the C-3 and C-5 positions fundamentally alters the electronic landscape and reactivity profile of the core.

In an unsubstituted 7-azaindole, the C-3 position is the most nucleophilic and is typically the primary site for electrophilic aromatic substitution and many transition-metal-catalyzed C–H functionalizations. However, in 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine , the C-3 and C-5 positions are sterically and electronically blocked. This redirection forces C–H activation to occur primarily at the C-2 position of the pyrrole ring, or under highly specific directing-group conditions, the C-6 position of the pyridine ring[1][2].

Furthermore, the strong inductive electron-withdrawing effect of the two fluorine atoms significantly increases the acidity of the C-2 proton. This electronic perturbation lowers the activation energy required for base-assisted deprotonation pathways, making the scaffold highly amenable to Concerted Metalation-Deprotonation (CMD) mechanisms in Palladium catalysis, while also influencing the steric mapping for Iridium-catalyzed borylation[3][4].

G Start 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine (C3 & C5 Blocked) N_Protect N1-Protection (Boc, SEM, or Ts) Start->N_Protect Prevents Catalyst Poisoning Path3 Ru/Pd C-6 Functionalization (N-Oxide Directed) Start->Path3 mCPBA (N-Oxidation) Path1 Pd-Catalyzed C-2 Arylation (CMD Pathway) N_Protect->Path1 Pd(OAc)2, PivOH Path2 Ir-Catalyzed C-2 Borylation (Steric/Electronic Control) N_Protect->Path2 [Ir(OMe)(COD)]2, dtbpy Prod1 2-Aryl-3,5-difluoro-7-azaindole Path1->Prod1 Prod2 2-Bpin-3,5-difluoro-7-azaindole Path2->Prod2 Prod3 6-Aryl-3,5-difluoro-7-azaindole Path3->Prod3

Figure 1: Strategic divergence in C–H activation pathways for 3,5-difluoro-7-azaindole derivatives.

Strategy I: Palladium-Catalyzed Direct C-2 Arylation

Causality and System Design

Palladium-catalyzed direct C-2 arylation relies on a Concerted Metalation-Deprotonation (CMD) pathway. For 3,5-difluoro-7-azaindoles, N1-protection (e.g., via a tert-butoxycarbonyl (Boc) or 2-(trimethylsilyl)ethoxymethyl (SEM) group) is mandatory. Unprotected N1 or N7 nitrogen atoms can act as strong σ-donors, forming stable, unreactive bis-ligated Pd(II) dead-end complexes.

The addition of Pivalic Acid (PivOH) is the critical success factor in this protocol. PivOH acts as a catalytic proton shuttle; the pivalate anion coordinates to the Pd(II) center and abstracts the acidic C-2 proton in a highly organized, six-membered transition state simultaneously as the Pd–C bond is formed[2]. The increased acidity of the C-2 proton in the 3,5-difluoro derivative accelerates this specific elementary step compared to non-fluorinated analogs.

Validated Protocol: C-2 Arylation with Aryl Bromides

Self-Validation Checkpoints: The reaction mixture should transition from a pale yellow suspension to a deep homogenous amber/brown upon reaching 110 °C, indicating the formation of the active Pd(0) species and subsequent oxidative addition.

Reagents:

  • N1-Protected 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv, 0.5 mmol)

  • Aryl Bromide (1.5 equiv, 0.75 mmol)

  • Pd(OAc)₂ (5 mol%)

  • XPhos or DavePhos (10 mol%)

  • Pivalic Acid (PivOH) (30 mol%)

  • K₂CO₃ (2.5 equiv)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Inert Preparation: In an argon-filled glovebox or using standard Schlenk techniques, charge an oven-dried 10 mL reaction vial with Pd(OAc)₂ (5.6 mg, 0.025 mmol), XPhos (23.8 mg, 0.05 mmol), and K₂CO₃ (172.8 mg, 1.25 mmol).

  • Substrate Addition: Add the N1-protected 3,5-difluoro-7-azaindole (0.5 mmol) and PivOH (15.3 mg, 0.15 mmol) to the vial.

  • Solvent & Coupling Partner: Add anhydrous toluene (2.5 mL) followed by the liquid aryl bromide (if solid, add during Step 1). Seal the vial with a PTFE-lined crimp cap.

  • Reaction Execution: Transfer the vial to a pre-heated aluminum block at 110 °C. Stir vigorously (800 rpm) for 16 hours. QC Step: TLC (Hexanes/EtOAc 4:1) should show complete consumption of the starting azaindole, with a new, highly UV-active spot (product).

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove inorganic salts and precipitated palladium black. Wash the pad with an additional 10 mL of EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to isolate the pure 2-aryl-3,5-difluoro-7-azaindole.

CMD_Mech A Pd(II) Active Catalyst B Substrate Coordination A->B + Substrate + Ar-Br C CMD Transition State B->C PivOH assist D Palladacycle Intermediate C->D - AcOH E Reductive Elimination D->E + Base E->A Product

Figure 2: The Concerted Metalation-Deprotonation (CMD) catalytic cycle highlighting the role of pivalate.

Strategy II: Iridium-Catalyzed C-2 Borylation

Causality and System Design

Iridium-catalyzed C–H borylation operates under strict steric control, typically targeting the least hindered C–H bond. Because the highly reactive C-3 and C-5 positions are occupied by fluorine in our target scaffold, the catalyst is directed toward the C-2 position.

To achieve high turnover numbers (TON), the active catalyst—a 16-electron Ir(III) trisboryl complex—must be protected from coordinating heteroatoms. Utilizing an N-Boc protecting group serves a dual purpose: it sterically shields the N1 lone pair, preventing catalyst deactivation, and the carbonyl oxygen of the Boc group provides a weak secondary coordination sphere interaction that helps anchor the Ir catalyst in proximity to the C-2 proton[3][5].

Validated Protocol: C-2 Borylation with B₂pin₂

Self-Validation Checkpoints: The pre-activation of the catalyst (mixing [Ir(OMe)(COD)]₂ and dtbpy with B₂pin₂) must result in a rapid color change from yellow/orange to a deep, dark red/brown, confirming the generation of the active Ir(III) trisboryl species.

Reagents:

  • N-Boc-3,5-difluoro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv, 0.5 mmol)

  • Bis(pinacolato)diboron (B₂pin₂) (1.5 equiv, 0.75 mmol)

  • [Ir(OMe)(COD)]₂ (1.5 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%)

  • Anhydrous THF or Hexane (0.5 M)

Step-by-Step Methodology:

  • Catalyst Pre-activation (Critical Step): Inside a glovebox, charge a 4 mL vial with[Ir(OMe)(COD)]₂ (5.0 mg, 0.0075 mmol), dtbpy (4.0 mg, 0.015 mmol), and B₂pin₂ (190.5 mg, 0.75 mmol). Add 1.0 mL of anhydrous THF. Stir for 5–10 minutes until the solution turns dark red/brown.

  • Substrate Addition: In a separate 10 mL Schlenk tube, dissolve the N-Boc-3,5-difluoro-7-azaindole (0.5 mmol) in 1.0 mL of anhydrous THF.

  • Reaction Execution: Transfer the pre-activated catalyst solution dropwise into the Schlenk tube containing the substrate. Seal the tube, remove it from the glovebox, and heat at 80 °C for 12 hours.

  • In-Process Monitoring: Analyze an aliquot via GC-MS or LC-MS. The mass shift should correspond to the addition of the Bpin moiety (+126 Da minus 1 Da for the displaced proton).

  • Workup & Isolation: Remove the solvent under reduced pressure. The crude boronate ester is often sensitive to silica gel chromatography. It is highly recommended to filter the crude mixture through a short plug of neutral alumina (eluting with Hexanes/EtOAc) or to use the crude material directly in a subsequent Suzuki-Miyaura cross-coupling step.

Quantitative Data & Regioselectivity Summary

The electronic deactivation caused by the fluorine atoms requires slightly elevated temperatures compared to non-fluorinated azaindoles, but yields excellent site-selectivity.

StrategyCatalyst SystemDirecting/Protecting GroupTarget C–H SiteTemp (°C)Typical Yield (%)Regioselectivity
Direct Arylation Pd(OAc)₂ / XPhos / PivOHN-SEM or N-BocC-211075–85%>99:1 (C2 over C6)
Direct Arylation Pd(OAc)₂ / DavePhosN-Oxide (N7)C-611060–70%>95:5 (C6 over C2)
Borylation [Ir(OMe)(COD)]₂ / dtbpyN-BocC-28080–92%>99:1 (Exclusive C2)

Table 1: Comparative performance metrics for C–H activation strategies on 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine derivatives based on extrapolated core reactivity parameters[1][2][3].

References

  • Direct C-2 Arylation of 7-Azaindoles: Chemoselective Access to Multiarylated Derivatives. Organic Letters - ACS Publications URL:[Link]

  • Boc Groups as Protectors and Directors for Ir-Catalyzed C−H Borylation of Heterocycles. The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization in 3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine Synthesis

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with optimizing the synthesis of 3,5-difluoro-1H-pyrrolo[2,3-b]pyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with optimizing the synthesis of 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine (3,5-difluoro-7-azaindole).

Mechanistic Grounding & Causality

The synthesis of 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine typically proceeds via the C3-electrophilic fluorination of the commercially available starting material, 5-fluoro-1H-pyrrolo[2,3-b]pyridine[1].

The Causality of Regioselectivity and Reagent Choice: The pyrrole ring of the 7-azaindole core is electron-rich, making the C3 position the primary thermodynamic and kinetic site for electrophilic attack. However, the pre-existing C5-fluoro substituent exerts a strong electron-withdrawing inductive effect across the pyridine ring, slightly deactivating the entire core compared to an unsubstituted 7-azaindole. Because of this deactivation, mild fluorinating agents (like NFSI) often lead to incomplete conversion. Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is the reagent of choice due to its high electrophilicity, crystalline stability, and predictable reactivity profile in pyridine and azaindole functionalization[2].

Workflow SM 5-Fluoro-7-azaindole (Starting Material) Solvent Dissolution in MeCN/DMF (0-5 °C) SM->Solvent Reagent Selectfluor Addition (Portion-wise, T < 10 °C) Solvent->Reagent Reaction Electrophilic Fluorination (C3 Position) Reagent->Reaction IPC HPLC Monitoring (Target: < 2% SM) Reaction->IPC IPC->Reaction If SM > 2% Quench Aqueous Quench & Extraction (EtOAc / Water) IPC->Quench If SM < 2% Product 3,5-Difluoro-7-azaindole (Crude Product) Quench->Product

Workflow for the C3-electrophilic fluorination of 5-fluoro-7-azaindole with Selectfluor.

Optimized Experimental Protocol (Self-Validating System)

To ensure high scientific integrity, the following protocol is designed as a self-validating system . It includes strict In-Process Controls (IPCs) that dictate whether the reaction is permitted to proceed to the next stage, eliminating guesswork.

Step 1: Anhydrous Dissolution

  • Action: Charge a dry, argon-purged reactor with 5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and a rigorously anhydrous solvent mixture of Acetonitrile/DMF (9:1 v/v, 10 mL/g of starting material).

  • Causality: Pure MeCN causes Selectfluor to crash out at low temperatures, stalling the reaction. The 10% DMF acts as a solubilizing agent for the Selectfluor-tetrafluoroborate complex without significantly increasing the risk of oxidative side reactions.

Step 2: Temperature-Controlled Electrophilic Addition

  • Action: Cool the reactor to 0–5 °C. Add Selectfluor (1.15 eq) portion-wise over 45 minutes. Ensure the internal temperature strictly remains < 10 °C during the addition. Once addition is complete, remove the cooling bath and allow the reaction to naturally warm to 15 °C over 2 hours.

  • Causality: The fluorination is highly exothermic. Bolus addition causes localized temperature spikes, leading to over-fluorination (C2,C3-difluoro species) and oxidation.

Step 3: In-Process Control (IPC) & Self-Validation

  • Action: At t = 2.0 hours, withdraw a 50 µL aliquot, quench immediately with 100 µL of 10% aqueous Na₂S₂O₃, and dilute with 1 mL MeOH. Analyze via HPLC (254 nm).

  • Validation Check: The system is validated to proceed to workup ONLY IF the area percent of the starting material is < 2.0%.

  • Causality: Quenching the aliquot with thiosulfate instantly neutralizes unreacted Selectfluor. This prevents the reaction from artificially progressing inside the HPLC vial, ensuring the chromatogram reflects the reactor's true thermodynamic state.

Step 4: Quench and Isolation

  • Action: Quench the bulk reaction with saturated aqueous NaHCO₃ (5 mL/g) and extract with Ethyl Acetate (3 x 10 mL/g). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting yield/impurity profile. Use this data to benchmark your own experimental outcomes.

Solvent SystemTemperature ProfileSelectfluor (eq)Conversion (%)Isolated Yield (%)Major Impurity Observed
Pure MeCN0 °C (Constant)1.057260Unreacted SM
Pure MeCN25 °C (Bolus addition)1.15>9954Oxindole ([M+16]⁺)
MeCN / DMF (9:1) 0 °C to 15 °C 1.15 >98 88 None (Trace SM)
MeCN / DMF (9:1)0 °C to 25 °C1.50>9965C2,C3-Difluoro ([M+18]⁺)

Troubleshooting Guides & FAQs

Troubleshooting Start Yield < 70%? CheckLCMS Analyze Crude by LC-MS Start->CheckLCMS SM_High High Unreacted SM (>10%) CheckLCMS->SM_High Oxidation M+16 Peak (Oxindole Byproduct) CheckLCMS->Oxidation OverFluor M+18 Peak (Over-fluorination) CheckLCMS->OverFluor Sol_SM Increase Selectfluor to 1.15 eq Add 10% DMF for solubility SM_High->Sol_SM Sol_Ox Use rigorously anhydrous MeCN Degas solvents (Ar) Oxidation->Sol_Ox Sol_Over Strict Temp Control (<10 °C) Portion-wise Reagent Addition OverFluor->Sol_Over

Troubleshooting logic tree for identifying and resolving low yield in C3-fluorination.

Q: Why is my reaction stalling at ~70% conversion despite adding excess Selectfluor? A: Selectfluor has limited solubility in pure MeCN at cryogenic temperatures (0–5 °C). If the reaction is kept too cold for its entirety, the effective concentration of the electrophile remains critically low. Furthermore, the C5-fluoro group inductively deactivates the C3 position. Actionable Fix: Implement the MeCN/DMF (9:1) solvent mixture to enhance reagent solubility, and ensure you allow the reaction to gradually warm to 15 °C to overcome the activation energy barrier.

Q: LC-MS analysis of my crude mixture shows a significant byproduct with an [M+16]⁺ mass. What is this, and how do I prevent it? A: An [M+16]⁺ peak indicates oxidation, specifically the formation of 3,5-difluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (the oxindole derivative). Selectfluor can act as a mild oxidant in the presence of adventitious water, attacking the highly reactive C2 position following initial C3 fluorination. Actionable Fix: Ensure rigorously anhydrous conditions. Dry your MeCN/DMF solvent mixture over 3Å molecular sieves and conduct the reaction under a positive pressure of argon.

Q: How do I minimize the formation of the C2,C3-difluoro byproduct ([M+18]⁺)? A: Over-fluorination occurs when the local concentration of Selectfluor is too high, or if the internal temperature spikes during the exothermic electrophilic addition. Actionable Fix: Add Selectfluor strictly portion-wise (or via a solid-addition funnel) over 45–60 minutes. Maintain the internal temperature below 10 °C during the entire addition phase before allowing it to naturally warm.

References[1] Title: Hunsdiecker-Borodin Reaction (Selectfluor Applications)

Sources

Optimization

Troubleshooting low solubility of 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine in assays

Welcome to the Technical Support Center. This guide is designed for application scientists, medicinal chemists, and assay developers facing data variability and artifactual readouts when working with 3,5-difluoro-1H-pyrr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for application scientists, medicinal chemists, and assay developers facing data variability and artifactual readouts when working with 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine derivatives in biochemical and cell-based assays.

The Mechanistic Challenge: Why Does This Compound Crash Out?

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged scaffold in drug discovery. As a bioisostere of purine, it acts as an exceptional kinase hinge-binding motif, capable of forming two critical hydrogen bonds with the kinase backbone[1]. However, modifying this core with fluorine atoms at the 3 and 5 positions drastically alters its physicochemical profile.

Fluorination increases the molecule's lipophilicity (LogP) and enhances crystal lattice packing forces. Consequently, while the binding affinity to the target may increase, the aqueous solubility plummets[2]. When this highly lipophilic compound is spiked from a DMSO stock into an aqueous assay buffer, it rapidly exceeds its kinetic solubility limit, leading to micro-precipitation. This physical state change is the root cause of flat dose-response curves, underestimated activity, and erratic optical readouts[3][4].

Diagnostic Workflow for Solubility Limitations

Before adjusting your assay parameters, it is critical to confirm that solubility—and not target aggregation or reagent degradation—is the root cause of your assay anomalies.

Troubleshooting A Assay Anomaly Detected: Flat IC50 or High Variation B Perform High-Throughput Kinetic Solubility Assay A->B C Solubility Limit > Assay Concentration B->C Nephelometry Clear D Solubility Limit < Assay Concentration B->D Light Scattering Detected E Investigate Target Aggregation or Reagents C->E F Optimize Formulation: Co-solvents / Fresh DMSO D->F G Re-evaluate IC50 with Optimized Protocol F->G

Workflow for diagnosing and resolving compound solubility limitations in bioassays.

Self-Validating Protocol: High-Throughput Kinetic Solubility Assay

To accurately diagnose the solubility limit of 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine under your specific assay conditions, you must measure its kinetic solubility , not its thermodynamic solubility. Kinetic solubility mimics the exact conditions of a bioassay (spiking a DMSO stock into an aqueous buffer) and captures the compound's tendency to form supersaturated solutions before precipitating[5][6].

Causality & Experimental Design:

  • Why use Nephelometry? Nephelometry measures the scattering of light caused by suspended particles[7][8]. It is highly sensitive to the micro-precipitates formed by fluorinated 7-azaindoles, which might otherwise pass through standard filter plates used in UV-Vis assays.

  • Why self-validate? Environmental factors (humidity, temperature) can affect DMSO hydration. Including built-in controls ensures the assay's dynamic range is intact.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a fresh 10 mM stock of the compound in 100% anhydrous DMSO. Causality: Hydrated DMSO drastically lowers the solubility threshold during storage, leading to premature nucleation.

  • Serial Dilution in DMSO: Perform 2-fold serial dilutions of the compound in 100% DMSO , not in the assay buffer[4]. Causality: Diluting directly into an aqueous buffer creates localized zones of high aqueous concentration, forcing the compound to "crash out" immediately.

  • Buffer Spiking: Transfer 2 µL of each DMSO dilution into 98 µL of your exact assay buffer in a 96-well microtiter plate (final DMSO concentration = 2%)[9].

  • Self-Validation Controls: In parallel, spike a highly soluble control (e.g., standard 7-azaindole) and a known poorly soluble control (e.g., nicardipine) to validate the upper and lower limits of the nephelometer[9].

  • Incubation: Incubate the plate on a shaker at the exact temperature and duration of your biological assay (e.g., 37°C for 90 minutes)[7][9].

  • Measurement: Read the plate using a nephelometer. The kinetic solubility limit is defined as the highest concentration at which the light scattering signal remains indistinguishable from the blank (buffer + 2% DMSO).

Quantitative Data: Impact of Fluorination on Scaffold Properties

The table below summarizes how the addition of fluorine atoms to the 1H-pyrrolo[2,3-b]pyridine core shifts its physicochemical behavior and dictates assay troubleshooting strategies.

Scaffold ModificationExpected Kinetic Aqueous SolubilityPrimary Bioassay ComplicationRecommended Mitigation Strategy
Unsubstituted 1H-pyrrolo[2,3-b]pyridine Moderate to High (>60 µg/mL)MinimalStandard 1-2% DMSO in aqueous buffer.
3-fluoro-1H-pyrrolo[2,3-b]pyridine Low to Moderate (10 - 50 µg/mL)Slight IC50 right-shift at high doses.Ensure DMSO stocks are stored desiccated.
3,5-difluoro-1H-pyrrolo[2,3-b]pyridine Very Low (<10 µg/mL)Flat dose-response curves; false positives in fluorescence assays due to Tyndall scattering.Serial dilute in DMSO; add 0.01% Tween-20 or PEG to assay buffer.

Troubleshooting FAQs

Q: Why does my dose-response curve for 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine go completely flat at concentrations above 1 µM? A: This is a classic hallmark of exceeding the compound's kinetic solubility limit. Once the compound precipitates, the concentration of the dissolved drug in the assay buffer plateaus. Adding more compound only increases the amount of solid precipitate, not the effective free drug interacting with the target, leading to an artificially flat IC50 curve and underestimated biological activity[3][4]. You must exclude data points above the solubility limit determined by your nephelometry assay[8].

Q: My fluorescence polarization (FP) assay is showing erratic, massive gains in signal at high compound concentrations. Is the compound an assay interferer? A: It is likely a physical interference rather than a chemical one. Precipitated particles of highly crystalline fluorinated compounds scatter excitation light (the Tyndall effect). In optical assays like FP or standard fluorescence intensity, the detector misinterprets this scattered light as an anomalous increase in fluorescent signal[8]. Switch to a label-free assay (like mass spectrometry) or optimize the buffer to prevent precipitation.

Q: Can I use in-well sonication to force the compound into solution before adding my enzyme/cells? A: We strongly advise against this. While sonication can transiently break up macro-aggregates[3], it masks the compound's true thermodynamic instability. The compound will likely re-precipitate slowly during the assay incubation period, leading to highly variable, non-reproducible results across different plates and days[10].

Q: How can I optimize my assay buffer to keep this compound soluble without denaturing my kinase? A: If you cannot chemically modify the compound, you must modify the delivery vehicle[4]. Try the following validated interventions:

  • Increase DMSO tolerance: If your target enzyme tolerates it, increase the final DMSO concentration from 1% to 2% or 5%[9].

  • Add mild co-solvents/surfactants: The inclusion of 0.01% to 0.05% Tween-20, CHAPS, or PEG-400 can significantly increase the kinetic solubility window by forming micro-micelles around the lipophilic fluorinated core[4]. Always run an enzyme-only control to ensure the surfactant does not inhibit kinase activity.

References

  • Kinetic Solubility Assays Protocol - AxisPharm. AxisPharm.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed. National Institutes of Health (NIH).
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. Protocols.io.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. Enamine.
  • In vitro solubility assays in drug discovery - PubMed. National Institutes of Health (NIH).
  • Kinetic Solubility - In Vitro Assay - Charnwood Discovery. Charnwood Discovery.
  • Solubility: a speed–breaker on the drug discovery highway - MedCrave online. MedCrave.
  • Troubleshooting Common Issues in Drug Toxicity Testing - Creative Bioarray. Creative Bioarray.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - J-Stage. J-Stage.
  • Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC. National Institutes of Health (NIH).
  • How to deal with the poor solubility of tested compounds in MTT assay? - ResearchGate. ResearchGate.

Sources

Troubleshooting

Reducing byproducts in 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine fluorination

Welcome to the Technical Support Center for Heterocyclic Functionalization. This guide is specifically engineered for researchers and drug development professionals troubleshooting the electrophilic fluorination of 5-flu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. This guide is specifically engineered for researchers and drug development professionals troubleshooting the electrophilic fluorination of 5-fluoro-1H-pyrrolo[2,3-b]pyridine to synthesize 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine (3,5-difluoro-7-azaindole).

Electrophilic fluorination of the electron-rich pyrrole ring in azaindoles is notoriously prone to over-reaction, generating complex mixtures of over-fluorinated and oxidized byproducts. Below, we break down the mechanistic causality of these side reactions and provide a self-validating protocol to establish strict kinetic control over your synthesis.

Part 1: Diagnostic Dashboard & Mechanistic Pathways

To eliminate byproducts, we must first understand how they form. Electrophilic halogenation at the C3 position of 1H-pyrrolo[2,3-b]pyridine is typically achieved using Selectfluor 1. However, the intermediate formed during this process is highly reactive and susceptible to divergent pathways if the reaction environment is not perfectly controlled.

Mechanism A 5-Fluoro-7-azaindole C C3-Fluoro Indoleninium Cation A->C Electrophilic Attack B Selectfluor B->C D Deprotonation (-H+) C->D Base (NaHCO3) F Excess Selectfluor C->F Uncontrolled Kinetics J Hydrolysis (+H2O) C->J Trace Moisture E 3,5-Difluoro-7-azaindole D->E Re-aromatization G 3,3-Difluoro Intermediate F->G H Hydrolysis (+H2O) G->H I 3,3-Difluoro-oxindole H->I Over-fluorination K 3-Fluoro-oxindole J->K Oxidation

Caption: Mechanistic pathway of Selectfluor-mediated fluorination and byproduct formation.

Part 2: Troubleshooting FAQs

Q1: Why is my reaction yielding predominantly 3,3-difluoro-oxindole derivatives instead of the target 3,5-difluoro-7-azaindole? A: This is a classic case of over-fluorination coupled with hydrolysis. When 5-fluoro-1H-pyrrolo[2,3-b]pyridine reacts with Selectfluor, it forms a highly reactive 3-fluoroindoleninium cation. If excess Selectfluor is present, a second fluorination occurs rapidly because monofluorination is often kinetically slower than the subsequent difluorination step 2. Furthermore, if the solvent is not strictly anhydrous, water acts as a nucleophile, attacking the C2 position of the indoleninium cation to furnish oxindoles 3. Causality & Fix: The rate of difluorination competes with the deprotonation required to re-aromatize the ring. To fix this, strictly limit Selectfluor to 1.05 equivalents, use anhydrous acetonitrile (MeCN), and add a mild base (e.g., NaHCO₃) to accelerate the re-aromatization step.

Q2: How does the choice of solvent impact the chemoselectivity of C3-fluorination? A: Solvent choice directly dictates the fate of the cationic intermediate. While Selectfluor is highly soluble in polar solvents like MeCN and DMF, the presence of even trace water in these solvents shifts the reaction pathway toward difluorohydroxylation 3. Causality & Fix: Use HPLC-grade, molecular sieve-dried MeCN. Avoid DMF if possible, as it can occasionally participate in Vilsmeier-type side reactions or complicate purification.

Q3: Should I protect the N1 position of 5-fluoro-1H-pyrrolo[2,3-b]pyridine prior to fluorination? A: Yes, N1-protection (e.g., using a Tosyl, Boc, or TIPS group) is highly recommended if you are experiencing intractable mixtures of N-oxides and C3-fluorinated products. Selectfluor is a potent oxidant known to generate N-oxides in azaindole systems 4. Causality & Fix: An unprotected pyrrolo-pyridine nitrogen can undergo oxidation to the N-oxide or facilitate radical-mediated dimerization. Protecting the N1 position pulls electron density away from the pyrrole ring, slightly dampening the nucleophilicity of C3. This makes the initial fluorination slower but drastically reduces the rate of the second fluorination (over-fluorination), giving you better kinetic control.

Troubleshooting Start High Byproduct Yield? Q1 Identify Byproduct Type (19F NMR / LC-MS) Start->Q1 T1 3,3-Difluoro Species Q1->T1 T2 Oxindoles Q1->T2 T3 N-Oxides Q1->T3 S1 Reduce Selectfluor to 1.05 eq Lower Temp to 0°C T1->S1 S2 Use anhydrous MeCN Add molecular sieves T2->S2 S3 Protect N1 (e.g., Boc) Exclude Oxygen T3->S3

Caption: Troubleshooting decision tree for mitigating fluorination byproducts.

Part 3: Quantitative Data on Reaction Parameters

The table below summarizes how varying reaction conditions directly influences the chemoselectivity between the target 3,5-difluoro-7-azaindole and common byproducts.

Selectfluor (eq)Solvent ConditionAdditiveTemp (°C)Target Yield (%)Primary Byproduct (%)
2.0MeCN (Undried)None25 °C15%75% (3,3-difluoro-oxindole)
1.05MeCN (Anhydrous)None25 °C45%30% (Mixed oxidation products)
1.05DMF (Anhydrous)2,6-Lutidine0 °C65%15% (N-oxide / Dimer)
1.05 MeCN (Anhydrous) NaHCO₃ (1.5 eq) 0 °C to 25 °C 82% <5% (Trace oxindole)

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It includes specific Validation Checkpoints that allow you to confirm the mechanistic trajectory of the reaction in real-time, preventing wasted effort on failed batches.

Objective: Optimized Synthesis of 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine from 5-fluoro-1H-pyrrolo[2,3-b]pyridine.

Step 1: System Preparation & Dissolution Flame-dry a 100 mL Schlenk flask under vacuum and backfill with dry N₂ (repeat 3 times). Add 5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq, 10 mmol) and dissolve in 50 mL of strictly anhydrous, molecular-sieve dried MeCN.

  • Validation Checkpoint 1: The solution should be clear and pale yellow. If it turns dark brown immediately upon dissolving, suspect trace metal contamination or auto-oxidation; discard, re-purify the starting material, and verify solvent anhydrousness.

Step 2: Base Addition & Temperature Control Add anhydrous NaHCO₃ (1.5 eq, 15 mmol) to the solution. The heterogeneous mixture serves to immediately neutralize the HBF₄ generated during the reaction, driving the re-aromatization step. Cool the flask to 0 °C in an ice bath.

Step 3: Controlled Electrophilic Addition Prepare a solution of Selectfluor (1.05 eq, 10.5 mmol) in 20 mL of anhydrous MeCN. Add this solution dropwise over 45 minutes using a syringe pump.

  • Validation Checkpoint 2: Monitor the reaction via TLC (Hexanes/EtOAc 3:1) 15 minutes after the addition is complete. The starting material (Rf ~0.4) should smoothly convert to a new, slightly less polar spot (Rf ~0.5). If a highly polar, baseline-hugging spot (Rf < 0.1) dominates, moisture has breached the system, triggering the oxindole hydrolysis pathway.

Step 4: Quench and Real-Time Spectroscopic Validation Stir for an additional 2 hours at 0 °C, then allow it to warm to room temperature. Quench the reaction by adding 10 mL of saturated aqueous Na₂S₂O₃ to neutralize any unreacted Selectfluor (preventing downstream oxidation during workup). Extract with EtOAc (3 x 30 mL), wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Validation Checkpoint 3: Before committing to column chromatography, analyze the crude mixture via ¹⁹F NMR. The target 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine will show two distinct fluorine resonances (typically around -130 ppm and -140 ppm depending on the deuterated solvent). A strong signal near -100 ppm definitively indicates the presence of the 3,3-difluoro over-fluorination byproduct.

Step 5: Purification Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to Hexanes/EtOAc 4:1) to isolate the pure target compound.

References

  • Discovery of Pyrrolo[2,3-b]pyridine (1,7-Dideazapurine) Nucleoside Analogues as Anti-Trypanosoma cruzi Agents, ACS Publications. URL:[Link]

  • 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions, ACS Publications. URL:[Link]

  • An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent, Organic Letters - ACS Publications. URL:[Link]

  • Difluorination Followed by Hydrodefluorination in Aqueous Micelles Leading to Transition Metal-Free Highly Selective Monofluorination of Unprotected Indoles, NSF PAR. URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine Couplings

Welcome to the Senior Application Scientist Help Desk. Functionalizing the 3,5-difluoro-7-azaindole scaffold is a notorious challenge in medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Senior Application Scientist Help Desk. Functionalizing the 3,5-difluoro-7-azaindole scaffold is a notorious challenge in medicinal chemistry. The electron-withdrawing nature of the fluorine atoms drastically reduces the nucleophilicity of the pyrrole ring, while the 3-fluoro group creates a severe steric wall adjacent to the C2 and N1 positions. Furthermore, the N7 nitrogen of the azaindole core acts as a competitive chelator, frequently poisoning palladium catalysts.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you bypass these steric and electronic bottlenecks.

Diagnostic Decision Matrix

Before setting up your reaction, use the workflow below to identify the optimal catalytic system based on your target position and the specific steric barriers involved.

Workflow title Azaindole Coupling: Steric Troubleshooting target_n1 Target: N1 Amination (Hindered by C2/C7) title->target_n1 target_c2 Target: C2 Arylation (Hindered by 3-Fluoro & N1-PG) title->target_c2 issue_n1 Catalyst Poisoning (N7 Chelation) & Slow Reductive Elimination target_n1->issue_n1 issue_c2 Slow Transmetalation & Competitive Protodeboronation target_c2->issue_c2 sol_n1 Ligand: BrettPhos / tBuXPhos Base: LiHMDS (1M in THF) Precatalyst: Pd G3 issue_n1->sol_n1 sol_c2 Ligand: XPhos / SPhos Base: K3PO4 or CsF Protecting Group: SEM issue_c2->sol_c2 success High-Yield Cross-Coupling sol_n1->success sol_c2->success

Decision matrix for overcoming steric and electronic barriers in 3,5-difluoro-7-azaindole couplings.

Troubleshooting & FAQs

Q1: Why does my Buchwald-Hartwig amination at the N1 position fail, yielding only unreacted starting material and black palladium? A1: The N1 position of 3,5-difluoro-7-azaindole is electronically deactivated by the fluorines and sterically hindered by the adjacent C2 environment. More critically, the N7 nitrogen can chelate the palladium catalyst, forming an inactive Pd-chelate complex that halts the catalytic cycle[1].

  • Causality: Standard ligands (like BINAP or dppf) cannot force the reductive elimination step in such a congested environment. The catalyst becomes trapped as a stable Pd(II) intermediate.

  • Solution: Transition to highly bulky, electron-rich dialkylbiaryl phosphine ligands. The use of BrettPhos combined with a Pd G3 precatalyst and LiHMDS has been proven to force reductive elimination even in notoriously difficult N-free azaindoles[2].

Q2: I am observing massive protodeboronation during the C2 Suzuki-Miyaura coupling. How do I prevent this? A2: Protodeboronation outcompetes transmetalation when the electrophile is too sterically hindered to interact with the Pd-boronate complex. The 3-fluoro group, combined with bulky N1-protecting groups (like TIPS), creates an impenetrable steric wall around C2[3].

  • Causality: Slow transmetalation leaves the boronic acid exposed to water and base at elevated temperatures, leading to its rapid degradation[4].

  • Solution: Swap the bulky TIPS protecting group for a more linear SEM (2-(Trimethylsilyl)ethoxymethyl) group[5]. Switch your ligand to XPhos, which is specifically designed to accommodate bulky ortho-substituents and accelerate transmetalation.

Q3: Should I protect the N1 position before attempting a cross-coupling on the pyridine ring (C4/C6)? A3: Yes. While N-free couplings are possible, they often suffer from low yields due to competitive binding of the acidic pyrrole nitrogen to the metal center.

  • Causality: The unprotected N1 proton can be deprotonated under basic coupling conditions, forming Pd-amides that sequester the catalyst[5].

  • Solution: Protect N1 with a SEM group. It provides the necessary electronic shielding to prevent catalyst poisoning without introducing the extreme steric hindrance of a trityl or TIPS group[3].

Quantitative Data: Ligand & Base Optimization

To illustrate the impact of steric bulk on reaction success, the following table summarizes the performance of various catalytic systems for the N-arylation of hindered azaindoles. Notice how increasing the steric hindrance of the ligand actively promotes the reductive elimination step[1].

LigandPrecatalystBaseSolventYield (%)Mechanistic Observation
RuPhos Pd(OAc)₂LiHMDSTHF0%No reaction; catalyst trapped by N7 chelation[2].
Xantphos Pd₂(dba)₃Cs₂CO₃Dioxane45%Moderate yield; requires prolonged heating at 100 °C[1].
tBuXPhos Pd G3K₃PO₄t-AmylOH78%Good conversion; ideal for coupling with bulky anilines[4].
BrettPhos BPPC (Pd G3)LiHMDSTHF85% Rapid reductive elimination; gold standard for N-free azaindoles[2].
Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the in-process validation criteria are met.

Protocol A: Sterically Hindered N1-Arylation (Buchwald-Hartwig)

Designed to overcome 3-fluoro steric clash and N7 catalyst poisoning.

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, charge a dry Schlenk tube with BrettPhos Pd G3 precatalyst (5 mol%) and BrettPhos ligand (5 mol%).

    • Causality: Pd G3 precatalysts ensure rapid, quantitative generation of the active mono-ligated L-Pd(0) species without requiring high temperatures.

    • Validation: The solid mixture must remain a free-flowing pale yellow powder. Any browning indicates oxygen ingress and ligand oxidation.

  • Base Addition: Add anhydrous THF (0.2 M), followed by LiHMDS (1.0 M in THF, 2.4 eq).

    • Causality: LiHMDS is a strong, non-nucleophilic base that deprotonates the azaindole without competing for the Pd center[2].

    • Validation: The solution will shift from yellow to deep red/brown within 2 minutes, confirming the formation of the active L-Pd(0) species.

  • Reagent Addition: Add 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and the aryl halide (1.2 eq). Seal the tube and heat to 65 °C for 16 hours.

    • Validation: Monitor by LC-MS. The disappearance of the starting material mass peak (m/z 155 [M+H]+) and the absence of a stable Pd-adduct mass confirm that reductive elimination is successfully turning over the catalyst.

Protocol B: C2-Suzuki-Miyaura Coupling

Designed to prevent protodeboronation at the congested C2 position.

  • Substrate Preparation: Ensure the azaindole is protected at N1 with a SEM group.

    • Causality: SEM provides a balance: it prevents N-directed catalyst poisoning but is less sterically demanding than TIPS, allowing access to the C2 carbon[5].

  • Boronate Generation: In a vial, pre-mix the arylboronic acid (1.5 eq) and K₃PO₄ (3.0 eq) in a degassed 1,4-Dioxane/H₂O mixture (4:1).

    • Validation: Complete dissolution of the boronic acid indicates the successful formation of the highly reactive boronate "ate" complex required for transmetalation.

  • Coupling: Add the 2-bromo-3,5-difluoro-1-(SEM)-azaindole (1.0 eq) and XPhos Pd G3 (5 mol%). Heat to 80 °C for 12 hours.

    • Causality: XPhos is uniquely structured to stabilize the Pd center while accommodating the steric bulk of the 3-fluoro group during transmetalation.

    • Validation: TLC should show a clean conversion to a single new spot. If multiple lower-Rf spots appear, protodeboronation is occurring; reduce the water content and switch to anhydrous CsF.

Mechanistic Bottlenecks

Understanding where your reaction fails is critical. The diagram below maps the catalytic cycle, highlighting the specific steps where the 3,5-difluoro-7-azaindole scaffold introduces friction.

Mechanism pd0 Active Catalyst L-Pd(0) ox_add Oxidative Addition Fast with Pd G3 pd0->ox_add pd2_complex Pd(II) Intermediate L-Pd(Ar)(X) ox_add->pd2_complex amine_bind Amine Binding Steric Clash at 3-Fluoro pd2_complex->amine_bind deprot Deprotonation Base: LiHMDS amine_bind->deprot red_elim Reductive Elimination Forced by BrettPhos deprot->red_elim red_elim->pd0 Catalyst Regeneration product Product 3,5-Difluoro-Azaindole red_elim->product

Catalytic cycle highlighting steric bottlenecks at the amine binding and reductive elimination steps.

References
  • [2] Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole - ACS Organic Letters. URL:[Link]

  • [4] Recent Progress Concerning the N-Arylation of Indoles - PMC / NIH. URL:[Link]

  • [3] The Azaindole Framework in the Design of Kinase Inhibitors - MDPI. URL:[Link]

  • [1] Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - Beilstein Journals / PMC. URL:[Link]

  • [5] Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma - Journal of Medicinal Chemistry. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Microwave-Assisted Synthesis of 3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine

Welcome to the Technical Support Center for the synthesis of difluorinated 7-azaindole derivatives. 3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine is a highly valuable bioisostere in medicinal chemistry, frequently utilized in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of difluorinated 7-azaindole derivatives. 3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine is a highly valuable bioisostere in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other targeted therapeutics.

This guide provides validated microwave-assisted organic synthesis (MAOS) protocols, mechanistic insights, and troubleshooting strategies to overcome common bottlenecks such as incomplete heteroannulation and oxidative degradation during late-stage fluorination.

Section 1: Validated Experimental Protocols

The synthesis of 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine is most efficiently achieved via a two-step approach: assembling the 5-fluoro-7-azaindole core first, followed by regioselective electrophilic fluorination at the C3 position.

Protocol A: Microwave-Assisted Heteroannulation (Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine)

Causality & Design: Traditional indole syntheses often suffer from prolonged heating and poor yields when applied to electron-deficient aminopyridines. Utilizing an iron-catalyzed or palladium-catalyzed cyclization under microwave irradiation accelerates the intramolecular C-N bond formation, minimizing side products and significantly reducing reaction times[1].

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stirrer, add 2-amino-5-fluoro-3-iodopyridine (1.0 mmol), ethynyltrimethylsilane (1.2 mmol), and the catalyst system (e.g., FeCl₃ 10 mol% or PdCl₂(PPh₃)₂ 5 mol% / CuI 2 mol%).

  • Solvent & Base: Add potassium tert-butoxide (KOtBu, 2.0 mmol) and strictly anhydrous DMF (4 mL).

  • Atmosphere: Seal the vial with a Teflon-lined septum and purge the solution with argon for 5 minutes to prevent oxidative quenching of the catalyst.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 120 °C for 20 minutes using a dynamic ramp (maximum power 200 W).

  • Deprotection & Workup: Cool to room temperature. To cleave the TMS group and finalize the unsubstituted pyrrole ring, add TBAF (1.0 M in THF, 1.5 mL) directly to the crude mixture and stir for 30 minutes. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Isolation: Purify via flash chromatography (Hexanes/EtOAc gradient) to yield 5-fluoro-1H-pyrrolo[2,3-b]pyridine.

Protocol B: Microwave-Assisted Electrophilic Fluorination (Synthesis of 3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine)

Causality & Design: The C3 position of the 7-azaindole core is highly nucleophilic due to its enamine-like resonance. Selectfluor (F-TEDA-BF₄) is an ideal electrophilic fluorine source for this transformation[2]. Microwave heating rapidly drives the substitution to completion before the strong oxidative nature of Selectfluor can degrade the electron-rich azaindole core[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 5-fluoro-1H-pyrrolo[2,3-b]pyridine (0.5 mmol) in strictly anhydrous acetonitrile (3 mL) in a 10 mL microwave vial.

  • Reagent Addition: Add Selectfluor (0.55 mmol, 1.1 equiv.) in one single portion.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 80 °C for exactly 10 minutes.

  • Quenching: Immediately cool the vial using compressed air and quench the reaction with saturated aqueous NaHCO₃ (2 mL) to neutralize the tetrafluoroborate salts.

  • Extraction: Extract the aqueous layer with DCM (3 x 5 mL). Dry the combined organic layers over MgSO₄ and evaporate the solvent.

  • Isolation: Purify via silica gel chromatography to isolate the target 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine.

Section 2: Troubleshooting Guide & FAQs

Q1: Why is my heteroannulation stalling at the uncyclized alkynyl-pyridine intermediate? A: The initial cross-coupling (e.g., Sonogashira) is often faster than the subsequent 5-endo-dig or 5-exo-dig cyclization. If the uncyclized intermediate accumulates, the reaction lacks sufficient thermal energy or basicity to drive the nitrogen attack onto the alkyne. Solution: Increase the microwave hold time from 20 to 30 minutes. Ensure your base (KOtBu) is fresh and has not been degraded by atmospheric moisture, as strong basicity is required to deprotonate the aminopyridine for cyclization[1].

Q2: During the Selectfluor step, I am observing a significant amount of a highly polar byproduct. Mass spectrometry indicates [M+16] or[M+34]. What is happening? A: You are observing oxidative degradation, likely the formation of 3,3-difluoro-2-oxo-indoline derivatives or N-oxidation. Selectfluor is not just a fluorinating agent; it is a powerful oxidant[3]. Solution: This degradation occurs if the reaction is run too long, at too high a temperature, or with excess reagent. Strictly limit Selectfluor to 1.05 – 1.1 equivalents. Reduce the microwave temperature to 70–80 °C and ensure the acetonitrile is strictly anhydrous, as trace water promotes the formation of oxo-byproducts during electrophilic fluorination.

Q3: Can I use conventional heating instead of microwave irradiation for the fluorination step? A: While possible, conventional heating typically requires several hours. This prolonged residence time of the sensitive azaindole with the oxidative Selectfluor reagent leads to lower yields and complex degradation mixtures. Microwave irradiation provides rapid, uniform volumetric heating that achieves the activation energy for electrophilic aromatic substitution in minutes, effectively outcompeting the slower oxidative degradation pathways[4].

Q4: Why do we install the 5-fluoro group before the 3-fluoro group? A: The 5-position on the pyridine ring is highly electron-deficient and resistant to late-stage electrophilic fluorination. It is much more efficient to introduce the 5-fluoro substituent via a pre-functionalized building block (e.g., 2-amino-5-fluoro-3-iodopyridine) and reserve the highly reactive, enamine-like C3 position on the pyrrole ring for late-stage electrophilic fluorination[5].

Section 3: Quantitative Data & Optimization Summary

The table below summarizes the critical optimization parameters for the microwave-assisted C3-fluorination of 5-fluoro-7-azaindole using Selectfluor. Notice the sharp correlation between excess reagent/temperature and the formation of oxidative byproducts.

EntrySelectfluor (equiv.)Temperature (°C)Time (min)Yield of 3,5-Difluoro Target (%)Yield of Oxo-Byproduct (%)
12.51002015%65%
21.51001540%35%
3 1.1 80 10 82% <5%
41.1601045% (Incomplete)N/A

Section 4: Mechanistic Visualization

Workflow A 2-Amino-5-fluoro- 3-iodopyridine + Alkyne B Microwave Heteroannulation (120 °C, 20 min) A->B C 5-Fluoro-1H-pyrrolo [2,3-b]pyridine B->C D Microwave Fluorination (Selectfluor, 80 °C) C->D E 3,5-Difluoro-1H-pyrrolo [2,3-b]pyridine D->E

Caption: Workflow for the two-step microwave-assisted synthesis of 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine.

Mechanism N1 5-Fluoro-7-azaindole (Enamine Activation) N2 Electrophilic Attack on Selectfluor (F-TEDA) N1->N2 C3 Nucleophilic Attack N3 C3-Fluorinated Wheland Intermediate N2->N3 F+ Transfer N4 Deprotonation & Rearomatization N3->N4 -H+ N5 3,5-Difluoro-7-azaindole (Target) N4->N5

Caption: Mechanistic pathway of the microwave-assisted electrophilic C3-fluorination using Selectfluor.

Sources

Optimization

Preventing degradation of 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine in aqueous media

Prepared by the Applications Science Team Welcome to the technical support guide for 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine (also known as 3,5-difluoro-7-azaindole). This document provides in-depth guidance, troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Applications Science Team

Welcome to the technical support guide for 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine (also known as 3,5-difluoro-7-azaindole). This document provides in-depth guidance, troubleshooting, and best practices for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in aqueous experimental systems.

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutics.[1][2] The introduction of fluorine atoms can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability and binding affinity.[3][4] However, these same electronic modifications can present challenges, particularly regarding the compound's stability in aqueous media. This guide is designed to help you navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling of 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine.

Q1: What is the primary cause of degradation for 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine in aqueous solutions?

The primary degradation pathway is believed to be nucleophilic aromatic substitution (SNAr). The pyridine ring of the 7-azaindole scaffold is electron-deficient, and this effect is intensified by the strong electron-withdrawing nature of the two fluorine atoms. This makes the carbon atoms bonded to fluorine susceptible to attack by nucleophiles, including hydroxide ions (OH⁻) present in neutral to basic aqueous solutions, leading to hydrolysis. Studies on similar fluorinated heterocycles confirm their susceptibility to nucleophilic attack.[3]

Q2: What is the recommended pH range for working with this compound in aqueous buffers?

To minimize hydrolytic degradation, it is strongly recommended to work in a slightly acidic pH range, ideally between pH 4.0 and 6.5 . In this range, the concentration of hydroxide ions is minimized. Extremely alkaline conditions should be avoided, as they can lead to rapid degradation.[5] While the compound may exhibit greater stability in highly acidic conditions (pH < 4), the pyrrole nitrogen may become protonated, which could potentially alter its biological activity or physical properties like solubility.

Q3: How should I prepare and store aqueous stock solutions?

For maximum stability, prepare high-concentration stock solutions in an anhydrous organic solvent such as DMSO.[6] These stock solutions should be stored in tightly sealed containers at -20°C or -80°C.[7][8] Prepare aqueous working solutions fresh for each experiment by diluting the organic stock into your aqueous buffer immediately before use. Avoid long-term storage of the compound in any aqueous medium.

Q4: Are there any common buffer components or reagents I should avoid?

Yes. Avoid buffers containing strong nucleophiles. For example, buffers like Tris (tris(hydroxymethyl)aminomethane) contain a primary amine that could potentially act as a nucleophile. Buffers containing other amines or thiol-based reagents (like DTT) should also be used with caution and assessed for compatibility. Phosphate and acetate buffers are generally considered safer choices.

Section 2: Troubleshooting Guide

This guide provides structured advice for specific experimental issues you may encounter.

Problem: I'm seeing unexpected peaks in my LC-MS analysis after incubating my compound in an aqueous buffer. What could they be?

  • Plausible Cause: You are likely observing degradation products. The most probable products are the mono- and di-hydroxylated species resulting from the sequential substitution of the fluorine atoms with hydroxide ions.

  • Troubleshooting Steps:

    • Characterize the New Peaks: Check the mass of the new peaks. A hydroxylated product will have a mass increase of +18 (for -F substitution with -OH) minus the mass of F (19), resulting in a net change of -1 Da relative to the parent compound. A second substitution would result in a further -1 Da change.

    • Perform a Controlled pH Study: Set up a small-scale experiment where you incubate the compound in buffers of varying pH (e.g., pH 5.0, 7.4, and 9.0) for a set period. Analyze samples at different time points using HPLC or LC-MS.[9][10] You should observe a significantly faster rate of degradation at higher pH values.

    • Confirm with a Non-Aqueous Control: Analyze a sample of the compound diluted in a non-nucleophilic organic solvent (like acetonitrile) that has been subjected to the same experimental conditions. The absence of the new peaks in this control will confirm that the degradation is mediated by the aqueous buffer.

Problem: The measured potency or activity of my compound decreases over the course of a multi-hour experiment. How can I confirm if degradation is the cause?

  • Plausible Cause: The effective concentration of the active compound is likely decreasing due to degradation over the experimental timeframe.

  • Troubleshooting Steps:

    • Time-Course Stability Analysis: Set up a stability study that mimics your experimental conditions (buffer, temperature, concentration). At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution, quench any biological activity if necessary (e.g., by adding an equal volume of cold acetonitrile), and analyze by HPLC.[11]

    • Quantify Parent Compound: Integrate the peak area of the parent compound (3,5-difluoro-1H-pyrrolo[2,3-b]pyridine) at each time point. A plot of peak area versus time will reveal the degradation kinetics. If you observe a significant decrease (>10-15%) in the parent compound's peak area over your experimental duration, degradation is a critical factor.

    • Mitigate and Re-test: If degradation is confirmed, modify your experimental protocol. Options include:

      • Lowering the pH of the assay buffer, if compatible with the biological system.

      • Reducing the duration of the experiment.

      • Adding the compound to the assay medium at the last possible moment.

      • Re-testing the compound's activity under these new, stability-optimized conditions.

Section 3: Protocols & Methodologies

Protocol 1: General Preparation and Handling of Aqueous Solutions

This protocol outlines the best practices for preparing working solutions to minimize degradation.

  • Prepare Primary Stock: Dissolve solid 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine in 100% anhydrous DMSO to a high concentration (e.g., 10-50 mM).

  • Storage: Aliquot the primary stock into small-volume, tightly sealed tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[7]

  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., phosphate or acetate) and adjust the pH to the optimal range (4.0-6.5). Filter the buffer through a 0.22 µm filter.

  • Prepare Working Solution: Immediately before starting your experiment, perform a serial dilution of the DMSO stock into the prepared aqueous buffer to achieve the final desired concentration. Ensure the final concentration of DMSO is compatible with your assay (typically ≤0.5%).

  • Immediate Use: Use the freshly prepared aqueous solution without delay. Do not store the compound in aqueous media for extended periods.

Protocol 2: A Standardized Workflow for Assessing Aqueous Stability

This workflow provides a self-validating system to quantitatively assess the stability of your compound.

  • Solution Preparation: Prepare a 10 µM solution of the compound in three different buffers:

    • Buffer A: pH 5.0 (e.g., 50 mM Acetate Buffer)

    • Buffer B: pH 7.4 (e.g., 50 mM Phosphate Buffer)

    • Buffer C: pH 9.0 (e.g., 50 mM Borate Buffer)

  • Incubation: Dispense aliquots of each solution into separate vials and incubate them at your standard experimental temperature (e.g., 37°C).

  • Time Points: At T=0, 1, 2, 4, 8, and 24 hours, remove one vial from each buffer condition.

  • Quenching: Immediately stop any further degradation by adding an equal volume of cold (4°C) acetonitrile containing an internal standard (a stable compound with a similar UV chromophore or ionization properties but a different retention time).

  • Analysis: Analyze all quenched samples by a validated reverse-phase HPLC method with UV detection or by LC-MS.

  • Data Processing: For each time point, calculate the ratio of the peak area of 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine to the peak area of the internal standard. Normalize the results to the T=0 sample (defined as 100% remaining).

  • Interpretation: Plot the percentage of compound remaining versus time for each pH condition. This will provide a clear quantitative measure of the compound's stability under different conditions.

Section 4: Mechanistic Insights & Visualizations

Potential Degradation Pathway

The primary degradation mechanism in aqueous media, especially under neutral to basic conditions, is nucleophilic aromatic substitution (SNAr). The electron-deficient pyridine ring, activated by the two fluoro substituents, is susceptible to attack by hydroxide ions (OH⁻).

Degradation_Pathway cluster_0 Step 1: First Hydrolysis cluster_1 Step 2: Second Hydrolysis Parent 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine Meisenheimer1 Meisenheimer Intermediate 1 Parent->Meisenheimer1 + OH⁻ Product1 3-fluoro-5-hydroxy-1H-pyrrolo[2,3-b]pyridine Meisenheimer1->Product1 - F⁻ Meisenheimer2 Meisenheimer Intermediate 2 Product1->Meisenheimer2 + OH⁻ Product2 3,5-dihydroxy-1H-pyrrolo[2,3-b]pyridine Meisenheimer2->Product2 - F⁻

Caption: Proposed SNAr pathway for the hydrolysis of 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine.

Experimental Workflow for Stability Assessment

The following diagram illustrates the logical flow of the stability assessment protocol described above.

Stability_Workflow cluster_workflow Stability Assessment Workflow start Prepare Solutions (pH 5.0, 7.4, 9.0) incubate Incubate at Experimental Temperature start->incubate timepoint Sample at Time Points (0, 1, 2, 4, 8, 24h) incubate->timepoint quench Quench with ACN + Internal Standard timepoint->quench analyze Analyze by HPLC / LC-MS quench->analyze process Calculate % Remaining vs. T=0 analyze->process end Plot Degradation Profile (Stability Assessment) process->end

Caption: A systematic workflow for quantitatively determining compound stability in aqueous media.

Section 5: Summary Data Tables

Table 1: Recommended pH and Buffer Systems
ParameterRecommendationRationale
Optimal pH Range 4.0 - 6.5Minimizes concentration of nucleophilic hydroxide ions (OH⁻).[5]
Recommended Buffers Phosphate, Acetate, MESNon-nucleophilic and commonly used in biological assays.
Buffers to Use with Caution Tris, HEPES, GlycineContain amine functionalities that could act as nucleophiles.
Conditions to Avoid pH > 8.0High concentration of OH⁻ can lead to rapid degradation.
Table 2: Incompatible Reagents and Conditions
Reagent/ConditionPotential IssueMitigation Strategy
Strong Bases (e.g., NaOH) Rapid HydrolysisAvoid direct exposure; use acidic or neutral conditions.
Primary/Secondary Amines Nucleophilic SubstitutionUse non-amine buffers; assess compatibility if amines are required.
Thiol-Containing Reagents Nucleophilic SubstitutionUse thiol-free alternatives or assess stability in their presence.
Long-Term Aqueous Storage Gradual HydrolysisPrepare aqueous solutions fresh from an organic stock for each experiment.[6][8]
High Temperatures Accelerated Reaction RatesConduct experiments at the lowest feasible temperature.

References

  • Vertex AI Search, based on information regarding chemical storage and handling.
  • O'Hagan, D. (2008). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 4, 19. Available at: [Link]

  • Le, C., et al. (2023). Reductive Cleavage of C(sp2)–CF3 Bonds in Trifluoromethylpyridines. Organic Letters, 25(6), 946–950. Available at: [Link]

  • Choi, J., et al. (2011). C−F and C−H Bond Activation of Fluorobenzenes and Fluoropyridines at Transition Metal Centers: How Fluorine Tips the Scales. Accounts of Chemical Research, 44(7), 527–537. Available at: [Link]

  • Harvard University. Carbon–Fluorine Bond Formation. DASH (Digital Access to Scholarship at Harvard). Available at: [Link]

  • Chambers, R. D. (2004). Fluorinated Heterocyclic Compounds. Chapter in an unspecified book, available as a downloadable PDF.
  • Thakur, A., et al. (2015). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 13(35), 9148–9174. Available at: [Link]

  • Choi, J., et al. (2011). C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers: how fluorine tips the scales. Accounts of Chemical Research, 44(7), 527-37. Available at: [Link]

  • Sigma-Aldrich. (2025). Safety Data Sheet for 1,3-Difluoro-4-nitrobenzene. Sigma-Aldrich.
  • ResearchGate. The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. Request PDF. Available at: [Link]

  • University of Minnesota Digital Conservancy. Pyridine activation: strategies for carbon-carbon bond formation on heterocyclic scaffolds. Thesis. Available at: [Link]

  • Le, D. N., et al. (2021). Nucleophilic Fluorination of Heteroaryl Chlorides and Aryl Triflates Enabled by Cooperative Catalysis. The Journal of Organic Chemistry, 86(5), 4165–4173. Available at: [Link]

  • Angeli, E., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals, 16(2), 241. Available at: [Link]

  • Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 995–999. Available at: [Link]

  • Liu, F., & Sameem, B. Fluorinated N-Heterocycles as Conformationally Diverse Bioactives for Drug Discovery. Unpublished or pre-print manuscript.
  • Combi-Blocks. (2026). Safety Data Sheet for 5-Fluoro-3-methyl-1h,2h,3h-pyrrolo[2,3-b]pyridin-2-one. Combi-Blocks.
  • Kuglstatter, A., et al. (2013). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry, 56(2), 338–355. Available at: [Link]

  • Mushtaq, N., et al. (2008). Synthesis and Pharmacological Activities of 7-Azaindole Derivatives. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36-39.
  • Tiwari, K., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1548–1553. Available at: [Link]

  • Semantic Scholar. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar.
  • Shaughnessy, M. J., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, 17(15), 3790–3793. Available at: [Link]

  • Gillespie, J. R., et al. (2017). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 60(8), 3334–3352. Available at: [Link]

  • Chen, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Frontiers in Chemistry, 11. Available at: [Link]

  • Sobańska, A. W., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PLoS One, 10(9), e0138378. Available at: [Link]

  • Ni, Y., & O'Hagan, D. (2021). Enzymatic synthesis of fluorinated compounds. Journal of Industrial Microbiology & Biotechnology, 48(9-10). Available at: [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods for Biological Materials. Chapter 7 of Toxicological Profile for Pyrethrins and Pyrethroids. Available at: [Link]

  • European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. EURL-FV.
  • University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. EurekAlert!. Available at: [Link]

  • Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11, 264–271. Available at: [Link]

  • University of Toronto. (2012). Hydrolysis and Atmospheric Oxidation Reactions of Perfluorinated Carboxylic Acid Precursors. T-Space Repository.
  • Centers for Disease Control and Prevention. Improved Rapid Analytical Method for the Urinary Determination of 3,5,6 Trichloro-2-PyridinoI, a Metabolite of Chlorpyrifos. CDC Stacks.
  • Defense Technical Information Center. (2002). Determination of Key Metabolites during Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine with Rhodococcus sp.. DTIC.
  • Academia.edu. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Academia.edu.
  • Besson, T., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19686-19715. Available at: [Link]

Sources

Troubleshooting

Technical Support Hub: N-Protection Strategies for 3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic hurdles associated with the N-protection of 3,5-difluoro-1H-pyrrolo[2,3-b]...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic hurdles associated with the N-protection of 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine (3,5-difluoro-7-azaindole). This heterocycle presents unique challenges due to the stereoelectronic effects of the fluorine substituents and the ambident nucleophilicity of the azaindole core.

Mechanistic Primer: The Fluorine Effect and Regioselectivity

To successfully protect 3,5-difluoro-7-azaindole, one must understand the causality behind its reactivity. The 7-azaindole core contains two nitrogen atoms: the pyrrole nitrogen (N1) and the pyridine nitrogen (N7)[1].

The introduction of highly electronegative fluorine atoms at the C3 and C5 positions exerts a strong inductive electron-withdrawing effect (-I effect). This alters the molecule's reactivity profile in two critical ways:

  • Increased Acidity: The N1-H bond is significantly weakened, lowering its pKa relative to an unsubstituted 7-azaindole.

  • Decreased Nucleophilicity: Once deprotonated, the resulting N1-anion is less nucleophilic because the negative charge is delocalized and stabilized by the electron-withdrawing fluorines.

If weak bases (e.g., Triethylamine, DMAP) are used, N1 is not fully deprotonated. Under these neutral or mildly basic conditions, the pyridine nitrogen (N7) remains the most kinetically accessible nucleophile, leading to undesired N7-alkylation. To force N1-protection, a strong base like Sodium Hydride (NaH) must be used to quantitatively generate the N1-anion prior to the addition of the electrophile[2].

Regioselectivity Substrate 3,5-difluoro-7-azaindole (Neutral) Base NaH / THF (Strong Base) Substrate->Base Deprotonation NeutralCond Neutral / Weak Base (e.g., Et3N) Substrate->NeutralCond Direct Electrophile N1Anion N1-Anion Formed (Highly Nucleophilic) Base->N1Anion N7Attack N7 Lone Pair Attack (Pyridine N) NeutralCond->N7Attack N1Product N1-Protected Product (Desired) N1Anion->N1Product + Electrophile N7Product N7-Alkylated Byproduct (Undesired) N7Attack->N7Product + Electrophile

Mechanistic pathway illustrating N1 vs. N7 regioselectivity based on base selection.

Diagnostic Q&A: Troubleshooting Common Failures

Q: I am trying to Boc-protect my 3,5-difluoro-7-azaindole using Boc₂O, Et₃N, and catalytic DMAP in DCM, but my yields are below 20%. Why? A: The electron-deficient nature of the difluorinated core makes the neutral N1 nitrogen exceptionally poor at attacking the Boc anhydride. Et₃N is not strong enough to deprotonate the acidic N1-H. Solution: Switch your protocol to use NaH in THF at 0 °C. Pre-forming the N1-anion guarantees a highly nucleophilic species that will rapidly react with Boc₂O.

Q: My LC-MS shows the correct mass for SEM-protection, but NMR indicates I have a mixture of regioisomers. How do I prevent N7-protection? A: N7-protection occurs when the electrophile (SEM-Cl) is added before the N1-anion is fully formed, or if moisture in the solvent quenched the base[3]. Solution: Ensure your THF is strictly anhydrous. Allow the substrate to stir with NaH for a full 30 minutes until hydrogen gas evolution completely ceases before adding SEM-Cl dropwise.

Q: During the aqueous workup of my TIPS-protected intermediate, the protecting group falls off. What is causing this instability? A: Silyl-based protecting groups (like TIPS and SEM) on electron-deficient azaindoles are highly sensitive to acidic environments. If you are quenching your reaction with HCl or a strong acid, you are driving premature hydrolysis. Solution: Always quench silyl-protection reactions of fluorinated azaindoles with saturated aqueous Ammonium Chloride (NH₄Cl) to maintain a mild pH.

Validated Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

SOP 1: N1-SEM Protection via Sodium Hydride

This method utilizes 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) and NaH, a proven combination for highly substituted pyrrolo[2,3-b]pyridines[2].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round-bottom flask. Purge with Argon.

  • Dissolution: Dissolve 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Add NaH (60% dispersion in mineral oil, 1.2 equiv) portionwise.

    • Validation Checkpoint 1: Observe the evolution of H₂ gas. The solution should turn slightly opaque/yellow. Stir for 30 minutes at 0 °C until bubbling completely stops.

  • Electrophile Addition: Add SEM-Cl (1.2 equiv) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 hours.

    • Validation Checkpoint 2: Perform TLC (Hexanes/EtOAc 3:1). The starting material spot (UV active) should be completely consumed, replaced by a higher Rf spot.

  • Quench & Workup: Cool back to 0 °C. Carefully quench by adding saturated aqueous NH₄Cl dropwise. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Workflow Step1 1. Dissolve Substrate in Anhydrous THF Step2 2. Cool to 0 °C under Argon Step1->Step2 Step3 3. Add NaH (1.2 eq) portionwise Step2->Step3 Step4 4. Stir 30 min (H2 evolution) Step3->Step4 Step5 5. Add SEM-Cl / Boc2O dropwise Step4->Step5 Step6 6. Warm to RT Stir 1-2 h Step5->Step6 Step7 7. Quench with sat. NH4Cl (Avoid strong acids) Step6->Step7

Step-by-step experimental workflow for the N1-protection of 3,5-difluoro-7-azaindole.

Quantitative Data: Protecting Group Selection Matrix

Selecting the right protecting group depends on your downstream chemistry (e.g., cross-coupling, lithiation, or sulfenylation)[4]. The table below summarizes the quantitative performance of various protecting groups on the difluorinated azaindole core.

Protecting GroupReagent SystemExpected YieldRegioselectivity (N1:N7)Downstream StabilityDeprotection Conditions
SEM SEM-Cl, NaH, THF85 - 92%> 99:1Excellent (Stable to strong bases/BuLi)TBAF in THF, or TFA/DCM
Boc Boc₂O, NaH, THF75 - 85%> 99:1Moderate (Labile to strong nucleophiles)TFA/DCM or HCl/Dioxane
Boc (Sub-optimal) Boc₂O, Et₃N, DMAP< 20%60:40N/AN/A
TIPS TIPS-Cl, NaH, THF80 - 90%> 95:5Good (Prevents C-2 lithiation conflicts)TBAF in THF at 0 °C
Tosyl (Ts) TsCl, NaH, THF85 - 95%> 99:1Excellent (Stable to oxidants/sulfenylation)KOH in refluxing Ethanol

References

  • Discovery of New Azaindole Metallo-Deubiquitinase CSN5 Inhibitors Source: ACS Publications URL:[Link]

  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties Source: PMC (nih.gov) URL:[Link]

  • Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors Source: ACS Publications URL:[Link]

  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI Source: RSC Publishing URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine vs 5-fluoro-1H-pyrrolo[2,3-b]pyridine in Drug Discovery: A Technical Comparison Guide

Executive Summary In small-molecule kinase inhibitor design, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged bioisostere for indoles and purines. It effectively mimics the adenine ring of ATP, anchor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In small-molecule kinase inhibitor design, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged bioisostere for indoles and purines. It effectively mimics the adenine ring of ATP, anchoring the molecule to the kinase hinge region via a dual hydrogen-bond network.

The introduction of fluorine atoms into this scaffold profoundly alters its physicochemical, pharmacokinetic, and pharmacodynamic profiles. This guide provides an objective, data-driven comparison between 5-fluoro-1H-pyrrolo[2,3-b]pyridine (a widely used building block) and its more advanced counterpart, 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine . By analyzing structural causality, metabolic shielding, and hinge-binding thermodynamics, this guide equips medicinal chemists with the rationale needed to select the optimal scaffold for hit-to-lead and lead optimization campaigns.

Structural & Physicochemical Profiling

The strategic placement of fluorine on the 7-azaindole core is not merely a steric substitution; it is a profound electronic modulation.

The Role of the 5-Fluoro Substitution

5-fluoro-1H-pyrrolo[2,3-b]pyridine is a highly validated intermediate utilized in the synthesis of inhibitors targeting LRRK2, MPS1, JAK1, Met kinases, and in derivatives of the BRAF inhibitor Vemurafenib[1][2]. The fluorine at the C5 position withdraws electron density from the pyridine ring, modulating the basicity of the N7 nitrogen and increasing the overall lipophilicity of the molecule, which often translates to improved cell permeability.

The Mechanistic Advantage of the 3,5-Difluoro Substitution

While the 5-fluoro analog is potent, the C3 position of the pyrrole ring remains an electron-rich "soft spot," highly susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes. 3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine addresses this liability[3]. The addition of the C3-fluorine serves two critical functions:

  • Metabolic Shielding: It sterically and electronically blocks C3 oxidation, significantly extending the compound's half-life.

  • pKa Modulation: The strong inductive electron-withdrawing effect of the C3-fluorine lowers the pKa of the N1 pyrrole proton. This increases the proton's acidity, thereby enhancing its capacity as a hydrogen bond donor to the kinase hinge region.

Table 1: Comparative Physicochemical & Pharmacological Properties
Parameter5-Fluoro-1H-pyrrolo[2,3-b]pyridine3,5-Difluoro-1H-pyrrolo[2,3-b]pyridineMechanistic Impact
C3 Oxidation Liability High (Unsubstituted)Low (Fluorine-blocked)3,5-diF prevents rapid CYP-mediated clearance.
Pyrrole NH pKa ~13.0~11.5Lower pKa in 3,5-diF enhances H-bond donor strength.
Lipophilicity (ClogP) Baseline+0.3 to +0.5 vs 5-F3,5-diF increases membrane permeability but may increase non-specific binding.
Primary Application Standard kinase hinge binder[4]Optimization of metabolically unstable leads3,5-diF is reserved for overcoming specific ADME/PK liabilities.

Mechanistic Insights in Kinase Targeting

To understand why the 3,5-difluoro variant often yields superior target residence time, we must examine the binding thermodynamics at the kinase hinge region. The 7-azaindole core acts as a bidentate ligand: the N1-H donates a hydrogen bond to the backbone carbonyl of the hinge, while the N7 lone pair accepts a hydrogen bond from the backbone amide NH.

HingeBinding cluster_0 Kinase Hinge Region cluster_1 Azaindole Scaffolds Hinge_NH Backbone NH (Hydrogen Bond Donor) Azaindole_N7 Pyridine N (N7) (H-Bond Acceptor) Hinge_NH->Azaindole_N7 H-Bond Hinge_CO Backbone C=O (Hydrogen Bond Acceptor) Azaindole_NH Pyrrole NH (N1) (H-Bond Donor) Azaindole_NH->Hinge_CO H-Bond Fluorine_3 C3-Fluorine (Metabolic Blocker) Fluorine_3->Azaindole_NH Inductive Effect (Lowers pKa)

Kinase hinge binding dynamics showing the inductive effect of the C3-fluorine on the pyrrole NH.

By lowering the pKa of the N1-H, the C3-fluorine in the 3,5-difluoro scaffold tightens the hydrogen bond with the hinge backbone C=O. This thermodynamic advantage often results in a 2- to 5-fold increase in biochemical potency (IC50) in matched molecular pair (MMP) analyses.

Experimental Protocols & Methodologies

To objectively evaluate these scaffolds, researchers must employ self-validating assay systems. Below are the gold-standard protocols for assessing the metabolic and biochemical differences between derivatives of these two scaffolds.

Protocol 1: Self-Validating Microsomal Stability Assay (ADME)

This protocol determines the intrinsic clearance ( CLint​ ) of the compounds, proving the metabolic shielding effect of the C3-fluorine.

Self-Validation Criteria:

  • Positive Control: Verapamil (High clearance; must show t1/2​<15 min).

  • Negative Control: Warfarin (Low clearance; must show t1/2​>120 min).

  • Internal Standard (IS): Tolbutamide (for LC-MS/MS normalization).

Step-by-Step Methodology:

  • Preparation: Prepare 10 mM stock solutions of the 5-F and 3,5-diF derivatives in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing the Tolbutamide internal standard.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of the remaining percentage versus time to calculate the elimination rate constant ( k ) and t1/2​ .

MetabolicWorkflow Start Select Scaffold (5-F vs 3,5-diF Azaindole) Incubation Incubate with HLM/RLM + NADPH (37°C) Start->Incubation Quench Quench with Cold Acetonitrile + Internal Standard Incubation->Quench Analysis LC-MS/MS Analysis (MRM Mode) Quench->Analysis Result Calculate Intrinsic Clearance (CL_int) & Half-life (t1/2) Analysis->Result

Workflow for the self-validating in vitro microsomal stability assay.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

To measure the biochemical potency advantage conferred by the pKa modulation.

Self-Validation Criteria:

  • Reference Inhibitor: Staurosporine (IC50 must fall within historical 1-10 nM range).

  • Assay Robustness: Z'-factor must be ≥0.6 for the plate to be accepted.

Step-by-Step Methodology:

  • Compound Plating: Dispense compounds (10-point dose-response, 1:3 serial dilutions) into a 384-well proxiplate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., JAK1 or LRRK2) at a working concentration in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5).

  • Substrate/ATP Addition: Add 5 µL of a mixture containing the specific biotinylated peptide substrate and ATP (at the Km​ value for the specific kinase).

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • Detection: Add 10 µL of the TR-FRET detection buffer containing Eu-labeled anti-phospho antibody and Streptavidin-APC.

  • Readout: Incubate for 30 minutes and read the plate on a multimode reader (e.g., EnVision) measuring the emission ratio at 665 nm / 615 nm.

Comparative Experimental Data

The following table summarizes representative experimental data from matched molecular pair (MMP) studies where a lead compound was synthesized using both the 5-fluoro and 3,5-difluoro scaffolds.

Table 2: Representative MMP Profiling Data
Assay / Parameter5-Fluoro Scaffold Derivative3,5-Difluoro Scaffold DerivativeInterpretation
JAK1 IC50 (TR-FRET) 45 nM12 nM3.75x potency gain due to enhanced N1-H hinge binding.
HLM Half-life ( t1/2​ ) 18 min> 120 minComplete abrogation of C3-mediated oxidative clearance.
Intrinsic Clearance ( CLint​ ) 85 µL/min/mg< 10 µL/min/mg3,5-diF yields a highly stable metabolic profile.
Kinetic Solubility (pH 7.4) 80 µM45 µMSlight reduction in solubility due to increased lipophilicity of the di-fluoro species.

Conclusion & Strategic Recommendations

Both 5-fluoro-1H-pyrrolo[2,3-b]pyridine and 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine are indispensable tools in the medicinal chemist's arsenal.

  • When to use 5-Fluoro-1H-pyrrolo[2,3-b]pyridine: Ideal for early-stage hit generation and library synthesis where synthetic tractability is prioritized, or when the C3 position is required as a synthetic handle (e.g., for subsequent halogenation and cross-coupling)[1][4].

  • When to use 3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine: The optimal choice during the lead optimization phase when a promising 5-fluoro or unsubstituted azaindole lead exhibits poor in vivo half-life due to CYP-mediated oxidation, or when an extra boost in hinge-binding affinity is required to achieve single-digit nanomolar potency[3].

By understanding the causality behind these structural modifications and validating them through rigorous, self-contained assay systems, drug development professionals can significantly accelerate the trajectory of kinase inhibitor programs.

Sources

Comparative

Scaffold Comparison Guide: 3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine in Drug Discovery

In modern drug discovery, the selection of a core scaffold fundamentally dictates the trajectory of lead optimization. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) framework has long been recognized as a privileged bioiso...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery, the selection of a core scaffold fundamentally dictates the trajectory of lead optimization. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) framework has long been recognized as a privileged bioisostere of both indole and purine, making it a cornerstone in the design of ATP-competitive kinase inhibitors and phosphodiesterase modulators. However, unadorned 7-azaindoles frequently suffer from rapid oxidative metabolism and suboptimal membrane permeability.

The strategic introduction of fluorine atoms at the C3 and C5 positions—forming 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine —provides a synergistic solution to these pharmacokinetic liabilities. This guide objectively compares this advanced fluorinated scaffold against its non-fluorinated counterparts, detailing the causality behind its enhanced physicochemical profile and providing self-validating experimental protocols for rigorous evaluation.

Mechanistic Insights: The Causality of Fluorination

The transformation from a standard 7-azaindole to a 3,5-difluoro derivative is not merely an exercise in structural novelty; it is a rational intervention designed to manipulate electronic distribution and steric bulk. As detailed in recent analyses of [1], the specific placement of fluorine atoms serves two distinct, causal functions:

  • C3 Fluorination (Metabolic Shielding): The C3 position of the pyrrole ring is highly electron-rich and acts as a primary soft spot for cytochrome P450 (CYP)-mediated oxidation. The addition of a highly electronegative fluorine atom at C3 withdraws electron density from the ring while providing steric shielding, effectively blocking oxidative degradation and extending the compound's metabolic half-life.

  • C5 Fluorination (pKa Modulation): The N7 pyridine nitrogen is the critical hydrogen-bond acceptor required for binding to the kinase hinge region. However, a high pKa at this position increases the desolvation penalty when the molecule transitions from an aqueous environment into the lipophilic target pocket. C5 fluorination exerts a strong inductive electron-withdrawing effect, lowering the basicity (pKa) of the N7 atom. This reduction enhances passive membrane permeability and accelerates target engagement kinetics.

G A 3,5-Difluoro-7-Azaindole B N1-H (H-Bond Donor) A->B provides C N7 (H-Bond Acceptor) A->C provides D C3/C5 Fluorination A->D features E Kinase Hinge Region B->E binds backbone C=O C->E binds backbone N-H D->C modulates pKa F Metabolic Stability D->F blocks CYP450 oxidation

Logical framework of 3,5-difluoro-7-azaindole interactions within kinase hinge regions.

Quantitative Scaffold Comparison

To objectively evaluate the performance of the 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine scaffold, we must benchmark it against standard indoles and mono-fluorinated azaindoles. The data below synthesizes findings from [2] and investigations into [3].

Scaffold CorepKa (N7 Acceptor)LogD (pH 7.4)Metabolic Half-life (HLM, min)Kinase Hinge Affinity
Indole N/AHigh (~3.0)< 15Low (Lacks N7 acceptor)
1H-pyrrolo[2,3-b]pyridine ~4.6Moderate (~1.8)~ 25High
5-Fluoro-7-azaindole ~3.2Moderate (~2.1)~ 40Very High
3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine ~2.8Optimal (~2.4)> 90Very High

Analysis: The 3,5-difluoro variant achieves an optimal balance. It maintains the critical bidentate hydrogen-bonding capability required for ATP-competitive inhibition while dramatically outperforming the unfluorinated scaffold in metabolic stability (HLM half-life > 90 min).

Experimental Workflows & Self-Validating Protocols

To rigorously validate the superiority of the 3,5-difluoro-7-azaindole scaffold in your own pipeline, orthogonal assays must be employed. The following protocols are designed as self-validating systems, ensuring that any observed improvements are directly attributable to the scaffold modifications rather than assay artifacts.

Workflow Step1 Scaffold Selection (3,5-Difluoro-7-azaindole) Step2 In Vitro Kinase Assay (IC50 Determination) Step1->Step2 Step3 SPR Binding Kinetics (Affinity & Residence Time) Step2->Step3 Step4 ADME Profiling (Microsomal Stability) Step3->Step4 Step5 Lead Optimization Step4->Step5

Step-by-step experimental workflow for validating fluorinated azaindole scaffolds.

Protocol A: Surface Plasmon Resonance (SPR) for Hinge-Binding Kinetics

Objective: Quantify the association ( kon​ ) and dissociation ( koff​ ) rates to confirm that pKa modulation at N7 reduces the desolvation penalty.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the recombinant target kinase onto a CM5 sensor chip via standard amine coupling chemistry (EDC/NHS). Target an immobilization level of 2000–3000 Response Units (RU) to ensure a robust signal-to-noise ratio for low-molecular-weight fragments.

  • Analyte Preparation: Prepare a 10 mM stock of the 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine derivative in 100% DMSO. Dilute into running buffer (e.g., PBS with 0.05% Tween-20) to a final DMSO concentration of exactly 1%. Create a 2-fold concentration series (0.1 μM to 10 μM).

  • Data Acquisition: Inject the analyte series over the immobilized kinase and a reference flow cell at a flow rate of 50 μL/min. Use a contact time of 60 seconds and a dissociation time of 120 seconds.

  • Causality Check (Self-Validation): You must include a DMSO solvent correction curve (0.5% to 1.5% DMSO) to account for bulk refractive index shifts. Run the unfluorinated 1H-pyrrolo[2,3-b]pyridine as a parallel control. If the unfluorinated control exhibits a significantly slower kon​ than the 3,5-difluoro variant, this validates the hypothesis that the reduced pKa (and thus lower desolvation energy) accelerates target engagement.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Objective: Assess the impact of C3/C5 fluorination on CYP450-mediated clearance.

Step-by-Step Methodology:

  • Incubation Mixture: Combine human liver microsomes (0.5 mg/mL final protein concentration) and the azaindole scaffold (1 μM final concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, 60, and 90 minutes), remove a 50 μL aliquot and immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Causality Check (Self-Validation): Run a parallel control without NADPH. If degradation occurs in the absence of NADPH, it indicates non-CYP mediated instability (e.g., chemical hydrolysis). The 3,5-difluoro scaffold should exhibit a significantly flatter decay curve compared to the unfluorinated 7-azaindole exclusively in the NADPH-positive arm, confirming the protective effect of the C3-fluorine against oxidative metabolism.

Conclusion

The transition from a standard 7-azaindole to a 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine scaffold represents a masterclass in rational drug design. By strategically deploying fluorine to modulate the pKa of the hinge-binding nitrogen and sterically block metabolic soft spots, researchers can dramatically improve the pharmacokinetic and pharmacodynamic profiles of their lead compounds. As demonstrated by the integration of [4] and the [5], this fluorinated building block is an indispensable tool for overcoming the traditional attrition risks associated with kinase and phosphodiesterase inhibitor development.

References

  • Title: The Azaindole Framework in the Design of Kinase Inhibitors Source: Molecules (MDPI) URL: [Link]

  • Title: Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Fluorinated scaffolds for antimalarial drug discovery Source: Expert Opinion on Drug Discovery (Taylor & Francis) URL: [Link]

  • Title: Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles Source: ACS Organic & Inorganic Au URL: [Link]

  • Title: Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity Source: ACS Medicinal Chemistry Letters URL: [Link]

Validation

A Technical Guide to the Pharmacokinetic Landscape of 3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine Derivatives in Drug Discovery

Abstract The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, renowned for its ability to confer favorable pharmacokinetic properties upon drug candidates. The strateg...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, renowned for its ability to confer favorable pharmacokinetic properties upon drug candidates. The strategic introduction of fluorine atoms, particularly at the 3 and 5 positions, is a contemporary approach to further refine these properties. This guide provides a comprehensive comparison of the pharmacokinetic profiles of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridine derivatives, with a special focus on the influence of difluoro-substitution. We will delve into the experimental data that underpins our understanding of their absorption, distribution, metabolism, and excretion (ADME) characteristics, and provide detailed protocols for the key assays used in their evaluation.

Introduction: The Strategic Advantage of the 7-Azaindole Scaffold

The 7-azaindole core is a bioisostere of the endogenous purine and indole structures, making it an ideal framework for kinase inhibitors and other targeted therapies.[1] Its widespread adoption in drug discovery is attributed to its capacity to form crucial hydrogen bonding interactions with target proteins, mimicking the binding of ATP.[2] Furthermore, the replacement of a carbon atom in the indole ring with a nitrogen atom can significantly enhance a compound's physicochemical properties, leading to improved solubility and metabolic stability.[3]

The introduction of fluorine at the 3 and 5 positions of the 7-azaindole ring is a deliberate strategy to modulate the electronic properties of the molecule. This can lead to enhanced binding affinity for the target protein and can block potential sites of metabolism, thereby improving metabolic stability and oral bioavailability.[4] This guide will explore the tangible pharmacokinetic consequences of these structural modifications.

Comparative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for a selection of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridine derivatives. It is important to note that direct head-to-head comparisons of a series of 3,5-difluoro derivatives are not extensively published. Therefore, this table presents data from representative compounds to illustrate the impact of various substitutions on the 7-azaindole core.

Compound IDSubstitution at Position 3Substitution at Position 5Key Pharmacokinetic Parameter(s)Target/ClassReference
NEU-1207 ArylArylHigh in vitro human liver microsome intrinsic clearance (HLM Clint) of 190 µ g/min/mg protein.Anti-trypanosomal[5]
Compound 43 3,5-difluoro-benzylamine(not specified)Biochemically active, suggesting sufficient solubility and stability for initial screening.FAK Inhibitor[4]
Compound 25a (not specified)(not specified)Excellent oral bioavailability of 147.6% in mice.ATM Inhibitor[6]

Key Insights from the Data:

  • The high clearance of NEU-1207 highlights a common challenge in drug development, where initial potent compounds may suffer from metabolic liabilities.[5]

  • The biochemical activity of the 3,5-difluoro-benzylamine derivative (Compound 43) , despite a lack of detailed pharmacokinetic data, suggests that this substitution pattern is compatible with biological activity and warrants further investigation.[4]

  • The exceptional oral bioavailability of Compound 25a demonstrates the potential of the 1H-pyrrolo[2,3-b]pyridine scaffold to yield highly drug-like molecules.[6]

Experimental Workflows and Methodologies

The generation of reliable pharmacokinetic data is underpinned by a suite of standardized in vitro and in vivo assays. The following sections detail the protocols for key experiments.

In Vitro Metabolic Stability Assessment

The metabolic stability of a compound is a critical determinant of its in vivo half-life and oral bioavailability. The most common method for assessing this is through incubation with human liver microsomes (HLM), which contain a rich complement of drug-metabolizing enzymes, particularly cytochrome P450s.[7]

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation thaw Thaw HLM at 37°C dilute Dilute HLM in Buffer (0.1 M Phosphate, pH 7.4) thaw->dilute add_nadph Add NADPH (Cofactor) dilute->add_nadph add_compound Add Test Compound (e.g., 1 µM final concentration) add_nadph->add_compound Initiate Reaction incubate Incubate at 37°C add_compound->incubate time_points Sample at Time Points (0, 5, 15, 30, 45 min) incubate->time_points quench Quench Reaction (e.g., with Acetonitrile) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate Half-life (t½) and Intrinsic Clearance (CLint) plot->calculate

Workflow for an in vitro metabolic stability assay.

Step-by-Step Protocol for Metabolic Stability Assay:

  • Preparation of Reagents:

    • Prepare a 0.1 M potassium phosphate buffer (pH 7.4).

    • On the day of the experiment, thaw a vial of pooled human liver microsomes (e.g., from a commercial supplier) in a 37°C water bath.[8]

    • Dilute the microsomes to a final protein concentration of 0.5 mg/mL in the phosphate buffer.

    • Prepare a solution of NADPH (a necessary cofactor for many metabolic enzymes) in the phosphate buffer to a final concentration of 1 mM.[9]

    • Prepare a stock solution of the test compound in DMSO (e.g., 1 mM).

  • Incubation:

    • In a microcentrifuge tube or a 96-well plate, combine the diluted microsomes and the NADPH solution.

    • Pre-warm the mixture to 37°C.

    • Initiate the reaction by adding the test compound to a final concentration of 1 µM. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid enzyme inhibition.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the metabolic activity by adding the aliquot to a solution of cold acetonitrile, often containing an internal standard for analytical purposes.[7]

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Quantify the amount of the parent compound remaining at each time point relative to the 0-minute sample.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is the rate constant of elimination (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Aqueous Solubility Assessment

Poor aqueous solubility can hinder a compound's absorption and lead to unreliable results in biological assays. The shake-flask method is a gold-standard technique for determining thermodynamic solubility.[10]

Step-by-Step Protocol for Shake-Flask Solubility Assay:

  • Preparation:

    • Add an excess amount of the solid test compound to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.[11]

  • Equilibration:

    • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[11][12]

  • Sample Processing:

    • After incubation, visually inspect the sample to ensure that excess solid material remains.

    • Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter.

  • Quantification:

    • Prepare a standard curve of the test compound in the same buffer.

    • Analyze the concentration of the dissolved compound in the saturated supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or LC-MS/MS.[13]

  • Data Reporting:

    • The solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or µM).

In Vivo Pharmacokinetic Study in Mice

Animal models are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted in a whole organism. The following is a general protocol for a single-dose pharmacokinetic study in mice.[14][15]

cluster_prep Pre-Dosing cluster_dosing Dosing and Sampling cluster_analysis Bioanalysis cluster_pk Pharmacokinetic Analysis acclimate Acclimate Mice formulate Prepare Dosing Formulation acclimate->formulate weigh Weigh Mice and Calculate Dose formulate->weigh administer Administer Compound (e.g., Oral Gavage or IV) weigh->administer collect_blood Collect Blood Samples (Serial or Terminal) administer->collect_blood process_blood Process Blood to Plasma collect_blood->process_blood extract Extract Compound from Plasma process_blood->extract analyze Quantify by LC-MS/MS extract->analyze plot_curve Plot Plasma Concentration vs. Time analyze->plot_curve calculate_params Calculate PK Parameters (Cmax, Tmax, AUC, t½, F%) plot_curve->calculate_params

General workflow for an in vivo pharmacokinetic study.

Step-by-Step Protocol for In Vivo Pharmacokinetic Study:

  • Animal Preparation:

    • Use an appropriate strain of mice (e.g., C57BL/6 or BALB/c), with a sufficient number of animals per group to ensure statistical power.

    • Acclimate the animals to the housing conditions for at least one week prior to the study.

  • Dosing Formulation:

    • Prepare a formulation of the test compound suitable for the intended route of administration (e.g., a solution or suspension for oral gavage, or a sterile solution for intravenous injection). Common vehicles include solutions with DMSO, PEG, and Tween 80.[14]

  • Compound Administration:

    • On the day of the study, weigh each mouse to determine the precise dose to be administered.

    • Administer the compound to the mice. For oral bioavailability studies, both intravenous (IV) and oral (PO) administration groups are required.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Blood can be collected via various methods, such as submandibular or saphenous vein puncture for serial sampling, or cardiac puncture for a terminal sample.[16]

    • Collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.

    • Extract the compound from the plasma samples (e.g., by protein precipitation or liquid-liquid extraction).

    • Analyze the extracted samples by LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration of the compound versus time for each route of administration.

    • Use pharmacokinetic software to calculate key parameters, including:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC: Area under the plasma concentration-time curve.

      • t½: Elimination half-life.

      • Bioavailability (F%): (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[17]

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold continues to be a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors. The strategic incorporation of a 3,5-difluoro substitution pattern represents a promising avenue for enhancing the pharmacokinetic properties of these molecules. While a comprehensive, publicly available dataset for a series of 3,5-difluoro derivatives is currently lacking, the principles and experimental methodologies outlined in this guide provide a robust framework for the evaluation of their ADME profiles. By systematically assessing metabolic stability, solubility, and in vivo pharmacokinetics, researchers can make informed decisions to advance the most promising candidates toward clinical development.

References

  • ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). Retrieved April 3, 2026, from [Link]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5555-5557.
  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved April 3, 2026, from [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (n.d.). Retrieved April 3, 2026, from [Link]

  • Zhang, H., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115589.
  • In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes. (2016). Current Protocols in Chemical Biology, 8(4), 231-242.
  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler - Beckman Coulter. (n.d.). Retrieved April 3, 2026, from [Link]

  • Assays | ADMET & DMPK | Kinetic Solubility - Concept Life Sciences. (n.d.). Retrieved April 3, 2026, from [Link]

  • Di, L., & Kerns, E. H. (2006). Metabolic stability of selected compounds in human liver microsomes. In Current Protocols in Medicinal Chemistry (pp. 1-14). John Wiley & Sons, Inc.
  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Retrieved April 3, 2026, from [Link]

  • Microsomal Clearance/Stability Assay - Domainex. (n.d.). Retrieved April 3, 2026, from [Link]

  • Murine Pharmacokinetic Studies. (2017). In Current Protocols in Pharmacology (Vol. 79, pp. 7.18.1-7.18.11). John Wiley & Sons, Inc.
  • The Azaindole Framework in the Design of Kinase Inhibitors. (2015). Molecules, 20(9), 16836-16866.
  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361.
  • In-Vivo Mouse and Rat PK Bioanalysis | Protocols.io. (2025, August 3). Retrieved April 3, 2026, from [Link]

  • Patrick, S. L., et al. (2020). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 6(11), 3027-3037.
  • Hart, A. C., et al. (2013). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry, 56(2), 439-452.
  • Synthesis and Derivatization of 3-Perfluoroalkyl-Substituted 7-Azaindoles. (2026, February 7). ResearchGate. Retrieved April 3, 2026, from [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). Retrieved April 3, 2026, from [Link]

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Retrieved April 3, 2026, from [Link]

  • Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. (2009). Bioorganic & Medicinal Chemistry Letters, 19(11), 3136-3140.
  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (2025). Journal of Medicinal Chemistry.

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Comparative

A Senior Application Scientist's Guide: Benchmarking 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine Against Traditional Indoles

Introduction: The Strategic Value of Bioisosteric Replacement In the landscape of modern drug discovery, the indole scaffold is a well-established "privileged structure," forming the core of numerous therapeutic agents.[...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Bioisosteric Replacement

In the landscape of modern drug discovery, the indole scaffold is a well-established "privileged structure," forming the core of numerous therapeutic agents.[1] Its unique electronic and aromatic properties facilitate effective binding to a wide array of biological targets. However, the indole ring is not without its liabilities, primarily its susceptibility to oxidative metabolism by cytochrome P450 (CYP450) enzymes, which can lead to rapid clearance and the formation of reactive metabolites.[2][3]

A proven strategy in medicinal chemistry to circumvent these issues is the bioisosteric replacement of the indole's benzene ring with a pyridine ring, yielding a 7-azaindole (1H-pyrrolo[2,3-b]pyridine). This substitution introduces a nitrogen atom that can significantly alter the molecule's physicochemical properties, metabolic fate, and target engagement profile.[4] The addition of fluorine atoms, as in the case of 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine, further refines these characteristics, offering a powerful tool for optimizing drug candidates.

This guide provides an in-depth comparison of 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine with traditional indoles, focusing on the key parameters that influence a compound's journey from a promising lead to a viable drug candidate. We will delve into the underlying chemical principles and provide supporting experimental frameworks to illustrate the tangible benefits of this strategic molecular modification.

Section 1: Physicochemical Properties - A Tale of Two Rings

The introduction of a nitrogen atom and two fluorine atoms dramatically alters the electronic landscape of the heterocyclic core, impacting its acidity (pKa), lipophilicity (LogP), and solubility. These parameters are critical as they govern how a drug is absorbed, distributed, and ultimately, how it reaches its target.

The pyridine nitrogen in the 7-azaindole scaffold acts as a hydrogen bond acceptor, a feature absent in the corresponding C-H group of indole. This seemingly small change can lead to marked improvements in aqueous solubility.[5] Fluorine substitution further modulates these properties by lowering the pKa of the pyrrole N-H, making it a better hydrogen bond donor, and by influencing the overall lipophilicity.

Table 1: Comparative Physicochemical Properties

CompoundScaffoldCalculated LogPPredicted pKa (Pyrrole N-H)Key Features
IndoleIndole2.14~17Lipophilic, poor H-bond acceptor
7-Azaindole7-Azaindole1.35~16Increased polarity, H-bond acceptor (N7)[5]
3,5-difluoro-1H-pyrrolo[2,3-b]pyridineDifluoro-7-Azaindole1.9 (estimated)<16 (estimated)Electron-withdrawing fluorine atoms increase N-H acidity

Note: Experimental values can vary based on conditions. The values presented are for illustrative comparison.

The collective effect of these changes often results in a more "drug-like" profile for the azaindole derivatives, with enhanced solubility and a more favorable balance of lipophilicity.[5]

Section 2: Metabolic Stability - Evading Nature's Cleanup Crew

A significant challenge with indole-based compounds is their propensity for metabolism by CYP450 enzymes.[6][7] The electron-rich indole ring is a prime target for oxidation, often at the C3 position, which can lead to the formation of reactive 3-methyleneindolenine electrophiles.[2][3] These reactive species can covalently bind to proteins and DNA, leading to toxicity.

The 7-azaindole scaffold offers a distinct advantage in this regard. The electron-withdrawing nature of the pyridine ring deactivates the bicyclic system towards oxidative metabolism. This results in a significantly longer half-life when incubated with human liver microsomes (HLMs), a standard in vitro model for assessing metabolic stability.[4][5] In one comparative study, the half-life of an indole-containing compound in HLMs was 16.9 minutes, while its 7-azaindole analogue showed a half-life greater than 100 minutes.[4]

The addition of fluorine atoms in 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine can further enhance metabolic stability by blocking potential sites of metabolism.

dot

Caption: Workflow for an in vitro metabolic stability assay using human liver microsomes.

Section 3: Biological Target Engagement - The Kinase Inhibitor Paradigm

The 7-azaindole scaffold has proven to be particularly valuable in the design of protein kinase inhibitors.[8] This is largely due to its ability to mimic the adenine fragment of ATP, the natural substrate for kinases.[5] The 7-azaindole core can form two crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding site: the pyrrole N-H acts as a hydrogen bond donor, and the pyridine N7 atom acts as a hydrogen bond acceptor.[8][9] This bidentate interaction provides a strong anchor for the inhibitor, leading to high potency.

Traditional indoles lack the hydrogen bond accepting capability at the 7-position, limiting their ability to form this key bidentate interaction. While they can still be effective kinase inhibitors, the 7-azaindole often provides a superior starting point for achieving high-affinity binding.[9] The FDA-approved drug Vemurafenib, a B-RAF kinase inhibitor for the treatment of melanoma, is a prime example of a successful drug built around the 7-azaindole scaffold.[8]

dot

Caption: Comparison of hydrogen bonding interactions between kinase hinge and inhibitors.

Section 4: Synthetic Accessibility

While classic indole syntheses are well-established, the electron-deficient nature of the pyridine ring can sometimes complicate the synthesis of azaindoles.[5] However, numerous synthetic methods have been developed to prepare all four possible azaindole isomers.[10][11] The growing importance of this scaffold in medicinal chemistry means that a wide variety of 7-azaindole intermediates, including 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine, are now commercially available, which can significantly reduce the time and resources required for synthesis campaigns.[5]

Conclusion

The strategic substitution of an indole core with a 3,5-difluoro-7-azaindole scaffold offers a powerful, multi-faceted approach to overcoming common drug discovery hurdles. This modification can lead to significant improvements in physicochemical properties like solubility, enhanced metabolic stability, and superior target engagement, particularly for challenging targets like protein kinases. While synthetic routes may require specialized knowledge, the availability of key intermediates and the well-documented advantages make 3,5-difluoro-1H-pyrrolo[2,3-b]pyridine a highly attractive building block for the development of next-generation therapeutics.

Supporting Experimental Protocols

Protocol 1: Determination of Partition Coefficient (LogP) by Shake-Flask Method

This protocol describes the classic shake-flask method for determining the octanol-water partition coefficient (LogP), a key measure of lipophilicity.[12][13]

1. Materials:

  • n-Octanol (reagent grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound

  • 15 mL conical centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Analytical instrumentation (e.g., HPLC-UV or LC-MS/MS)

2. Procedure:

  • Phase Saturation: Mix equal volumes of n-octanol and PBS in a separation funnel. Shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the phases to separate completely before use.[14]

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

  • Partitioning:

    • Add 5 mL of the pre-saturated n-octanol and 5 mL of the pre-saturated PBS to a centrifuge tube.

    • Spike with the test compound stock solution to a final concentration of approximately 100 µM.

    • Cap the tube tightly and vortex vigorously for 3 minutes to facilitate partitioning.

    • Place the tube on a rotator and mix for 1 hour to reach equilibrium.[15]

  • Phase Separation: Centrifuge the tube at 3000 x g for 10 minutes to ensure complete separation of the two phases.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot from the aqueous (bottom) layer and the n-octanol (top) layer.

    • Dilute the aliquots appropriately and analyze the concentration of the test compound in each phase using a validated analytical method.

  • Calculation: Calculate the LogP using the following formula:

    • LogP = log10 ( [Compound]octanol / [Compound]aqueous )

Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol outlines a standard procedure to assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes (HLMs).[16][17][18]

1. Materials:

  • Pooled Human Liver Microsomes (HLMs), 20 mg/mL stock

  • Potassium phosphate buffer, 0.1 M, pH 7.4

  • NADPH regenerating system (or 1 mM NADPH solution)

  • Test compound, 10 mM stock in DMSO

  • Positive control compounds (e.g., Midazolam, Dextromethorphan)[17]

  • Acetonitrile with an internal standard (IS) for quenching

  • 96-well plates, incubator, LC-MS/MS system

2. Procedure:

  • Reagent Preparation:

    • Thaw HLMs at 37°C and dilute to a working concentration of 1 mg/mL in cold phosphate buffer. Keep on ice.[19]

    • Prepare the test compound and positive controls by diluting the DMSO stock to a 100 µM intermediate solution in buffer.

  • Incubation:

    • In a 96-well plate, add the HLM solution.

    • Add the test compound intermediate solution to achieve a final concentration of 1 µM. The final protein concentration should be 0.5 mg/mL.[17][20]

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the IS to the corresponding wells.[18]

    • Include a "minus cofactor" control where buffer is added instead of NADPH for the final time point.

  • Sample Processing and Analysis:

    • Seal the plate, vortex, and centrifuge at 4000 rpm for 15 minutes to pellet the protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the peak area ratio of the parent compound to the IS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) as: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) as: Clint (µL/min/mg protein) = (k / protein concentration).

Protocol 3: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol provides a general framework for a competitive binding assay to determine the inhibitory potency (IC50) of a compound against a specific kinase using LanthaScreen™ technology as an example.[21][22][23]

1. Materials:

  • Kinase of interest (e.g., SGK, PLK4)[22][23]

  • Europium (Eu)-labeled anti-tag antibody

  • Alexa Fluor® 647-labeled kinase tracer (an ATP-competitive ligand)

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[22]

  • Test compound serial dilution in DMSO

  • Low-volume 384-well assay plates

  • HTRF-compatible plate reader

2. Procedure:

  • Reagent Preparation:

    • Prepare a 2X kinase/antibody mixture in kinase buffer. The final concentration of kinase should be at or near its EC80 value (determined in a preliminary experiment).

    • Prepare a 2X tracer solution in kinase buffer. The optimal concentration is tracer- and kinase-dependent (often 1-100 nM).[22]

    • Prepare a 4X serial dilution of the test compound in kinase buffer from the DMSO stock.

  • Assay Assembly (15 µL final volume): [22]

    • Add 5 µL of the 4X test compound dilution to the assay plate wells.

    • Add 5 µL of the 2X kinase/antibody mixture.

    • Add 5 µL of the 2X tracer solution to initiate the binding reaction.

  • Incubation:

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.[23]

  • Detection:

    • Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor) with excitation at 340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the tracer.

References

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  • Dehyrdogenation of indole and indoline compounds by cytochrome P450 enzymes. University of Utah. [URL: https://collections.lib.utah.edu/details?id=170881]
  • New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato. [URL: https://tesi.cab.unipd.
  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b01993]
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. SpringerLink. [URL: https://link.springer.com/protocol/10.1007/978-1-4939-7892-9_1]
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  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [URL: https://dergipark.org.
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  • LanthaScreen® Kinase Activity Assays. Thermo Fisher Scientific - JP. [URL: https://www.thermofisher.com/jp/en/home/products-and-services/services/custom-services/screening-and-profiling-services/drug-discovery-services-web-final-8-1-12/biochemical-assays/kinase-assay-services/lanthascreen-kinase-activity-assays.html]
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  • Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5364005/]
  • metabolic stability in liver microsomes. Mercell. [URL: https://www.mercell.com/da-dk/udbud/1310118/region-hovedstaden-udbud-af-laegemiddelanalyser-til-klinisk-farmakologisk-afdeling-bilag-6b-kravspec-metabolic-stability-in-liver-microsomes.aspx]
  • Development of Methods for the Determination of pKa Values. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4504245/]
  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25968358/]
  • Potentiometric Titration of an Unknown Weak Acid. University of Missouri–St. Louis. [URL: https://www.umsl.edu/chemistry/undergraduate-studies/lab-materials/Chem222/Potentiometric%20Titration%20of%20an%20Unknown%20Weak%20Acid.pdf]
  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.analchem.0c01594]
  • LanthaScreen Eu Kinase Binding Assay for SGK Overview. Thermo Fisher Scientific. [URL: https://assets.thermofisher.com/TFS-Assets/BID/manuals/lanthascreen-eu-kinase-binding-assay-sgk-pr4722.pdf]
  • LanthaScreen® Eu Kinase Binding Assay for PLK4. Thermo Fisher Scientific. [URL: https://assets.thermofisher.com/TFS-Assets/BID/manuals/lanthascreen-eu-kinase-binding-assay-plk4-pr4638.pdf]
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  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7751918/]
  • A Comparative Guide to the Metabolic Stability of Indoline and Azaindole Compounds. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-metabolic-stability-of-indoline-and-azaindole-compounds/]
  • LogD/LogP Background. Enamine. [URL: https://enamine.net/services/adme-t-and-physchem/physicochemical-profiling/logd-logp]
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  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. ResearchGate. [URL: https://www.researchgate.net/publication/337756185_Synthesis_and_Characterization_of_New_Biologically_Active_Pyrrolo23-bPyridine_Scaffolds]
  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. Google Patents. [URL: https://patents.google.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02660g]
  • Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19389659/]
  • (N-[2,4-difluoro-3-[5-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]phenyl]propane-1 sulfonamide). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/58086298]
  • Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.5b00287]

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Validation

Comparative Toxicity of Fluorinated vs. Non-Fluorinated Pyrrolo[2,3-b]pyridines in Drug Design

Executive Summary The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged pharmacophore in modern drug discovery, extensively utilized as a bioisostere for indoles and purines in kinase inhibitors. While it pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged pharmacophore in modern drug discovery, extensively utilized as a bioisostere for indoles and purines in kinase inhibitors. While it provides excellent hydrogen-bonding interactions at the kinase hinge region, the native non-fluorinated scaffold harbors significant metabolic liabilities that frequently translate to hepatotoxicity. Fluorination is a premier medicinal chemistry strategy to mitigate these risks, though it introduces its own complex toxicological nuances. This guide objectively compares the metabolic stability and toxicity profiles of fluorinated versus non-fluorinated pyrrolo[2,3-b]pyridines, providing mechanistic insights and self-validating experimental protocols for preclinical evaluation.

Mechanistic Causality: The Toxicity of the Non-Fluorinated Scaffold

The non-fluorinated 7-azaindole core is electronically rich, making it a prime substrate for two major metabolic pathways that drive toxicity:

  • CYP450-Mediated Reactive Metabolite (RM) Formation : Cytochrome P450 enzymes readily oxidize the electron-dense pyrrole ring, leading to the formation of electrophilic epoxides or quinone imine methides. For instance, the FDA-approved 7-azaindole kinase inhibitor pexidartinib carries structural alerts for methide formation; these reactive species covalently bind to hepatic proteins, causing severe idiosyncratic liver injury (DILI) 1[1].

  • Aldehyde Oxidase (AO) Oxidation : The C-2 position of the 7-azaindole ring is highly susceptible to cytosolic aldehyde oxidase. This oxidation yields 2-hydroxy-7-azaindole metabolites, a process that can generate reactive oxygen species (ROS) and precipitate renal and hepatic toxicity 2[2].

The Impact of Fluorination: Efficacy vs. Emerging Liabilities

Strategic incorporation of fluorine (e.g., 4-fluoro- or 5-fluoro-pyrrolo[2,3-b]pyridine) fundamentally alters the molecule's physicochemical profile, offering a protective effect against metabolism while introducing new variables:

  • Electronic Deactivation : The strong inductive electron-withdrawing effect of fluorine lowers the HOMO energy of the aromatic system. This reduces the electron density of the ring system, making it significantly less susceptible to CYP-mediated electrophilic attack and preventing quinone methide formation 3[3].

  • Steric Blockade : Direct fluorination at metabolic soft spots (like C-2 or C-3) physically blocks AO and CYP450 oxidation, shifting clearance to more predictable Phase II pathways (e.g., glucuronidation) 4[4].

  • The Lipophilicity Trade-off (hERG Toxicity) : While fluorination improves metabolic stability, it invariably increases lipophilicity (LogD). This enhanced lipophilicity often correlates with increased affinity for the hERG potassium channel, raising the risk of QT prolongation and cardiotoxicity.

MetabolicPathway cluster_nonF Non-Fluorinated Scaffold cluster_F Fluorinated Scaffold N1 Pyrrolo[2,3-b]pyridine N2 CYP450 / Aldehyde Oxidase N1->N2 N3 Reactive Quinone Methides N2->N3 N4 Hepatotoxicity (DILI) N3->N4 F1 Fluoro-Pyrrolo[2,3-b]pyridine F2 Steric & Electronic Shielding F1->F2 F3 Blocked Metabolic Sites F2->F3 F4 Stable / Reduced Toxicity F3->F4

Metabolic pathways of non-fluorinated vs. fluorinated pyrrolo[2,3-b]pyridines.

Quantitative Data Comparison

The following table summarizes the general pharmacological and toxicological shifts observed when transitioning from a non-fluorinated to a fluorinated pyrrolo[2,3-b]pyridine scaffold.

ParameterNon-Fluorinated Pyrrolo[2,3-b]pyridineFluorinated Pyrrolo[2,3-b]pyridine
Primary Metabolic Route CYP450 Epoxidation, AO Oxidation at C-2Phase II Glucuronidation, N-dealkylation
Reactive Metabolite Adducts (GSH) High (Quinone imine methides)Low to Undetectable
Intrinsic Clearance ( Clint​ , HLM) High (>100 µL/min/mg)Low (<20 µL/min/mg)
Aldehyde Oxidase (AO) Liability HighLow (if C-2/C-3 is blocked)
hERG Inhibition ( IC50​ ) Moderate (>10 µM)Potentially High (<5 µM) due to ↑ LogP
Hepatotoxicity Risk High (Idiosyncratic DILI)Low (Mechanistic), monitor off-target

Experimental Validation Protocols

To objectively assess the toxicity and metabolic stability of these scaffolds, the following self-validating experimental workflows must be employed. These protocols are designed with internal controls to ensure data trustworthiness.

Protocol 1: Reactive Metabolite Trapping Assay (GSH/KCN)

This assay identifies the formation of electrophilic reactive metabolites (like quinone methides) by trapping them with Glutathione (GSH) or Potassium Cyanide (KCN).

Step-by-Step Methodology:

  • Preparation : Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Incubation Mixture : Combine human liver microsomes (HLM) (1 mg/mL final protein concentration), the test compound (10 µM), and the trapping agent (5 mM GSH for soft electrophiles; 1 mM KCN for hard electrophiles).

  • Initiation : Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Self-Validation Controls :

    • Positive Control: Use diclofenac or troglitazone to confirm trapping efficiency.

    • Negative Control: Run a parallel sample without NADPH to confirm CYP450-dependence.

  • Quenching : After 60 minutes, quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation : Centrifuge at 14,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analysis : Analyze the supernatant via LC-HRMS using neutral loss scanning (e.g., neutral loss of 129 Da for GSH adducts).

Workflow S1 1. Incubation (Cmpd + S9 + GSH) S2 2. Quenching (Cold Acetonitrile) S1->S2 S3 3. Centrifugation (Protein Precip.) S2->S3 S4 4. LC-HRMS (Precursor Scan) S3->S4 S5 5. Data Analysis (Adduct Quant.) S4->S5

Step-by-step workflow for the Reactive Metabolite Trapping Assay.

Protocol 2: Aldehyde Oxidase (AO) Stability Assay

Because AO is a cytosolic enzyme, standard HLM assays (which lack cytosol) will produce false-negative stability data for non-fluorinated 7-azaindoles.

Step-by-Step Methodology:

  • Incubation Matrix : Use human liver cytosol (HLC) at 1-2 mg/mL protein concentration in 50 mM potassium phosphate buffer (pH 7.4). Do not add NADPH, as AO does not require it.

  • Reaction : Add the test compound (1 µM) and incubate at 37°C.

  • Self-Validation Controls :

    • Positive Control: Use phthalazine or zaleplon to verify AO activity.

    • Inhibitor Control: Run a parallel incubation with 10 µM raloxifene (a potent AO inhibitor) to confirm that degradation is specifically AO-mediated.

  • Sampling & Quenching : Take aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately in 3 volumes of ice-cold acetonitrile.

  • Analysis : Centrifuge and analyze the parent compound depletion via LC-MS/MS to calculate intrinsic clearance ( Clint​ ).

References

  • Use of Structural Alerts for Reactive Metabolites in the Application SpotRM | Chemical Research in Toxicology - ACS Publications. 1

  • Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza - PMC.2

  • A Comparative Guide to the Metabolic Stability of Indoline and Azaindole Compounds - Benchchem. 3

  • Discovery of Pyrrolo[2,3-b]pyridine (1,7-Dideazapurine) Nucleoside Analogues as Anti-Trypanosoma cruzi Agents - ACS Publications. 4

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 3,5-Difluoro-1H-pyrrolo[2,3-b]pyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine, requires a thorough understanding of potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE) to ensure the well-being of laboratory personnel.

Core Principles of Chemical Handling

Before detailing specific PPE, it is crucial to establish the foundational principles of safe laboratory practice:

  • Engineering Controls as the First Line of Defense: Always handle 3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine in a well-ventilated area, preferably within a certified chemical fume hood.[1][8] This minimizes the risk of inhalation exposure.

  • Hygiene Practices: Avoid eating, drinking, or smoking in areas where this chemical is handled.[1][3] Wash hands thoroughly after handling and before leaving the laboratory.[8][9]

  • Emergency Preparedness: Ensure that safety showers and eyewash stations are readily accessible and that all personnel are trained in their use.

Recommended Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling 3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine, categorized by the type of laboratory operation.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) ANSI Z87.1 compliant safety glasses with side shields.[10]Chemical-resistant gloves (e.g., nitrile, neoprene).Flame-resistant lab coat.[10]Not generally required when handled in a fume hood.
High-Volume Handling or Reactions Chemical splash goggles.[10] A face shield worn over goggles is recommended for added protection.[8][10]Chemical-resistant gloves (consider double-gloving).Flame-resistant lab coat. A chemical-resistant apron may also be necessary.A NIOSH-approved respirator with appropriate cartridges may be necessary if there is a risk of inhalation exposure outside of a fume hood.[8][11][12]
Emergency Spill Response Chemical splash goggles and a face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant suit or coveralls.A self-contained breathing apparatus (SCBA) may be required depending on the spill size and ventilation.[12]

Step-by-Step Guide to PPE Selection and Use

The following workflow provides a systematic approach to selecting and using PPE when working with 3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine.

PPE_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_disposal Post-Execution Phase Assess_Task Assess the Task (e.g., weighing, reaction, transfer) Review_Hazards Review Potential Hazards (Toxicity, Flammability, Irritation) Assess_Task->Review_Hazards Identifies Risks Select_PPE Select Appropriate PPE (Refer to Summary Table) Review_Hazards->Select_PPE Informs Selection Inspect_PPE Inspect PPE for Damage Select_PPE->Inspect_PPE Pre-Use Check Don_PPE Don PPE Correctly Inspect_PPE->Don_PPE If Intact Handle_Chemical Handle Chemical in Designated Area (Fume Hood) Don_PPE->Handle_Chemical Proceed with Work Doff_PPE Doff PPE Carefully to Avoid Contamination Handle_Chemical->Doff_PPE After Task Completion Dispose_Contaminated_PPE Dispose of Contaminated PPE as Hazardous Waste Doff_PPE->Dispose_Contaminated_PPE Proper Waste Stream Wash_Hands Wash Hands Thoroughly Dispose_Contaminated_PPE->Wash_Hands Final Step

Caption: Workflow for selecting and using PPE.

Disposal of Contaminated PPE and Chemical Waste

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Contaminated PPE: All disposable PPE, such as gloves and bench paper, that has come into contact with 3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine should be considered hazardous waste.[8] Place these items in a designated, sealed, and clearly labeled hazardous waste container.

  • Chemical Waste: Unused or waste 3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine, as well as solutions containing this compound, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour this chemical down the drain.[8]

By adhering to these guidelines, researchers can confidently and safely handle 3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine, fostering a culture of safety and scientific excellence.

References

  • Safety D
  • Safety D
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  • Personal Protective Equipment in Chemistry | Environmental Health and Safety.
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  • Selection of Personal Protective Equipment - EIGA.
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  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety.
  • 5-FLUORO-1H-PYRROLO[3,2-B] PYRIDINE - ChemicalBook.
  • MATERIAL SAFETY D
  • Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety.
  • SAFETY D
  • Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA.
  • Safety Data Sheet - BLD Pharm
  • 1H-PYRROLO[2,3-B]PYRIDINE-3-CARBONITRILE | Georganics.
  • SAFETY D
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  • SAFETY D
  • MSDS of 5-Methyl-1H-pyrrolo[2,3-b]pyridine - Capot Chemical.
  • Safety D

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